3-Hydroxypropanoyl chloride
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-hydroxypropanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClO2/c4-3(6)1-2-5/h5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDOWUKFHZLWXJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50595491 | |
| Record name | 3-Hydroxypropanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109608-73-3 | |
| Record name | 3-Hydroxypropanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Hydroxypropanoyl chloride chemical properties
An In-depth Technical Guide to 3-Hydroxypropanoyl Chloride
Introduction
This compound (CAS No. 109608-73-3) is a bifunctional organic compound of significant interest in chemical synthesis and drug development.[1] Its structure incorporates both a reactive acyl chloride group and a primary hydroxyl group, making it a versatile building block for creating diverse and complex molecular architectures.[1][2] This dual functionality allows for selective reactions at either end of the three-carbon chain, providing a strategic advantage in multi-step syntheses. This guide provides a comprehensive overview of its chemical properties, reactivity, synthesis protocols, and safety considerations, tailored for researchers and professionals in the chemical and pharmaceutical sciences.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These identifiers are crucial for substance identification and regulatory compliance.
| Property | Value | Citation |
| CAS Number | 109608-73-3 | [1][2][3][4] |
| Molecular Formula | C₃H₅ClO₂ | [1][2][3][4] |
| Molecular Weight | 108.52 g/mol | [2][3][4] |
| IUPAC Name | This compound | [2][3] |
| Canonical SMILES | C(CO)C(=O)Cl | [2] |
| InChI Key | ZDOWUKFHZLWXJA-UHFFFAOYSA-N | [2] |
Spectroscopic Characterization
The structural elucidation of this compound relies on standard spectroscopic techniques. While specific spectral data is not detailed in the provided search results, methods such as ¹H NMR and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are essential for confirming the proton and carbon framework of the molecule.[1] Infrared (IR) spectroscopy would be used to identify the characteristic vibrational frequencies of the hydroxyl (-OH) and acyl chloride (C=O) functional groups.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from the distinct reactivity of its two functional groups. The acyl chloride is a highly electrophilic moiety, while the hydroxyl group can act as a nucleophile or be subjected to oxidation.[1]
Key Reactions
-
Nucleophilic Acyl Substitution: The acyl chloride group is exceptionally reactive towards nucleophiles.[1]
-
Esterification: It readily reacts with a wide range of alcohols to yield 3-hydroxypropanoate esters.[1] This reaction is fundamental in the synthesis of natural products like bruchins.[1]
-
Amidation: In a similar manner, it reacts with primary and secondary amines to form the corresponding amides.[1] This reaction is a key step in building the core structures of various pharmaceutical agents, including TNF-α inhibitors.[2][5]
-
-
Oxidation: The primary hydroxyl group can be selectively oxidized to an aldehyde using controlled oxidizing agents like pyridinium chlorochromate (PCC).[1] This transformation yields 3-oxopropanoyl chloride, another valuable bifunctional intermediate.[1][2]
-
Reduction: The acyl chloride can be reduced to a primary alcohol, resulting in the formation of 3-hydroxypropanol.[2]
Experimental Protocols
Synthesis of this compound
The most direct and common method for synthesizing this compound is through the direct chlorination of 3-Hydroxypropanoic acid.[1][2] This process involves a nucleophilic acyl substitution mechanism.[1]
Reagents and Materials:
-
3-Hydroxypropanoic acid
-
Anhydrous inert solvent (e.g., dichloromethane, CH₂Cl₂)[1][4]
-
Reaction flask with a magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
Detailed Methodology:
-
Setup: A clean, dry, multi-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inlet for inert gas is assembled. The entire apparatus must be flame-dried or oven-dried to ensure anhydrous conditions.[1]
-
Reagent Preparation: 3-Hydroxypropanoic acid is dissolved in a minimal amount of anhydrous dichloromethane and placed in the reaction flask.
-
Reaction Conditions: The flask is cooled to 0–5°C using an ice bath while stirring under an inert atmosphere.[1]
-
Reagent Addition: Thionyl chloride or oxalyl chloride is added dropwise to the stirred solution from the dropping funnel. This slow addition is critical to control the exothermic reaction and prevent side reactions involving the hydroxyl group.[1]
-
Reaction Progression: The reaction mixture is stirred at low temperature for a specified period (typically 1-3 hours) and then allowed to warm to room temperature. The reaction progress can be monitored by techniques such as TLC or IR spectroscopy (disappearance of the broad carboxylic acid -OH stretch).
-
Workup and Purification: Upon completion, the volatile byproducts (SO₂, HCl, CO, CO₂) and the solvent are removed under reduced pressure.[1] The crude product is then purified, typically by vacuum distillation, to yield pure this compound.
Applications
This compound is a key intermediate in several fields:
-
Pharmaceuticals: It serves as a crucial building block in the synthesis of Tumor Necrosis Factor-alpha (TNF-α) inhibitors, which are used to treat inflammatory conditions.[2][5][6]
-
Organic Synthesis: Its bifunctional nature makes it a valuable reagent for constructing a wide array of organic molecules.[1][2]
-
Biochemical Research: It is an intermediate in the production of other important compounds like 3-hydroxypropionic acid, a platform chemical for bioplastics and biofuels.[2]
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions.[2]
| Hazard | Description | Handling and Storage Precautions | Citation |
| Toxicity | Causes irritation and burns upon skin and eye contact. Inhalation can irritate the respiratory tract. | Handle in a well-ventilated chemical fume hood. Wear suitable protective clothing, gloves, and eye/face protection. Avoid formation of dust and aerosols. | [2][7] |
| Corrosivity | Reacts with water and alcohols, releasing corrosive hydrogen chloride fumes. It is moisture-sensitive. | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as water, alcohols, metals, and strong bases. | [2][8] |
| Flammability | May ignite with heat or open flames. | Keep away from heat, sparks, and open flames. Use non-sparking tools. | [2][8] |
First Aid Measures:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[7]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[7]
-
Eye Contact: Rinse eyes with pure water for at least 15 minutes.[7]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
References
- 1. This compound | 109608-73-3 | Benchchem [benchchem.com]
- 2. Buy this compound | 109608-73-3 [smolecule.com]
- 3. This compound | C3H5ClO2 | CID 18673867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. This compound | 109608-73-3 [chemicalbook.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Synthesis of 3-Hydroxypropanoyl Chloride from 3-Hydroxypropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic routes for producing 3-hydroxypropanoyl chloride from 3-hydroxypropanoic acid. This compound is a valuable bifunctional molecule and a key building block in the synthesis of various pharmaceuticals and bioactive compounds.[1][2] This document details two primary synthetic strategies: direct chlorination and a protecting group-based approach. It includes detailed experimental protocols, analysis of potential side reactions, and characterization data to assist researchers in the successful synthesis and application of this versatile reagent.
Introduction
This compound (CAS 109608-73-3), with the chemical formula C₃H₅ClO₂, is a reactive acyl chloride derivative of 3-hydroxypropanoic acid.[2] Its structure features a three-carbon backbone with a terminal acyl chloride group and a hydroxyl group at the β-position.[2] This dual functionality allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis.[3] Notably, it serves as a precursor in the synthesis of tumor necrosis factor-alpha (TNF-α) inhibitors, highlighting its relevance in medicinal chemistry.[4]
The primary challenge in the synthesis of this compound lies in the presence of the reactive hydroxyl group, which can lead to undesirable side reactions, such as polymerization, under the conditions required for acyl chloride formation. This guide explores methodologies to address this challenge, providing detailed protocols for both direct conversion and a more controlled synthesis involving a protecting group strategy.
Synthetic Strategies
There are two main approaches to the synthesis of this compound from 3-hydroxypropanoic acid:
-
Direct Chlorination: This method involves the direct conversion of the carboxylic acid to an acyl chloride using a chlorinating agent. It is a more direct route but requires careful control of reaction conditions to minimize side reactions.
-
Protecting Group Strategy: This multi-step approach involves the protection of the hydroxyl group prior to chlorination, followed by deprotection to yield the final product. This strategy offers greater control and can lead to higher purity of the desired product.
Direct Chlorination of 3-Hydroxypropanoic Acid
The most straightforward method for the synthesis of this compound is the direct reaction of 3-hydroxypropanoic acid with a suitable chlorinating agent.[3] Commonly used reagents for this transformation include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[3]
Choice of Chlorinating Agent
| Chlorinating Agent | Byproducts | Advantages | Disadvantages |
| Thionyl Chloride (SOCl₂) ** | SO₂, HCl (gaseous) | Gaseous byproducts are easily removed.[3] | Can lead to more side reactions and charring. |
| Oxalyl Chloride ((COCl)₂) ** | CO, CO₂, HCl (gaseous) | Gaseous byproducts simplify purification.[3] Milder conditions can be used. | More expensive than thionyl chloride. |
Experimental Protocol: Direct Chlorination with Oxalyl Chloride
This protocol is based on a reported procedure using oxalyl chloride.[5]
Materials:
-
3-Hydroxypropanoic acid
-
Oxalyl chloride (2M solution in dichloromethane)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Anhydrous solvent for workup (e.g., diethyl ether)
-
Ice bath
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-hydroxypropanoic acid.
-
Dissolve the acid in a minimal amount of anhydrous dichloromethane.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a 2M solution of oxalyl chloride in dichloromethane (1.1 to 1.5 equivalents) to the stirred solution via the dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours. Monitor the reaction progress by IR spectroscopy, looking for the disappearance of the broad carboxylic acid O-H stretch and the appearance of the sharp acyl chloride C=O stretch.
-
Once the reaction is complete, carefully remove the excess oxalyl chloride and solvent under reduced pressure at a low temperature to avoid decomposition of the product.
-
The crude this compound can be used directly for subsequent reactions or purified by vacuum distillation.
Note: It is crucial to maintain anhydrous conditions throughout the reaction to prevent hydrolysis of the acyl chloride back to the carboxylic acid.[3]
Potential Side Reactions
The primary side reaction in the direct chlorination is intermolecular esterification, leading to the formation of oligomers and polymers. The hydroxyl group of one molecule can attack the newly formed acyl chloride of another. Low temperatures and the use of a dilute solution can help to minimize this side reaction.
Protecting Group Strategy
To circumvent the issue of side reactions involving the free hydroxyl group, a protecting group strategy can be employed. This involves the protection of the hydroxyl group, followed by chlorination of the carboxylic acid, and subsequent deprotection.
Choice of Protecting Group
A suitable protecting group for the hydroxyl function should be:
-
Easy to introduce in high yield.
-
Stable to the conditions of the chlorination reaction.
-
Readily removed under mild conditions that do not affect the acyl chloride group.
Silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) group, are a good choice as they are stable to the neutral or slightly acidic conditions of the chlorination reaction and can be selectively removed using fluoride reagents.[4]
Experimental Protocol: Protecting Group Strategy
Step 1: Protection of 3-Hydroxypropanoic Acid
Materials:
-
3-Hydroxypropanoic acid
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 3-hydroxypropanoic acid in anhydrous DMF.
-
Add imidazole (2.2 equivalents) and TBDMSCl (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-(tert-butyldimethylsilyloxy)propanoic acid. The product can be purified by column chromatography on silica gel.
Step 2: Chlorination of 3-(tert-Butyldimethylsilyloxy)propanoic Acid
Materials:
-
3-(tert-Butyldimethylsilyloxy)propanoic acid
-
Oxalyl chloride
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Catalytic amount of anhydrous N,N-dimethylformamide (DMF)
-
Ice bath
Procedure:
-
Dissolve 3-(tert-butyldimethylsilyloxy)propanoic acid in anhydrous dichloromethane in a flame-dried flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a catalytic amount of anhydrous DMF (1-2 drops).
-
Slowly add oxalyl chloride (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by IR spectroscopy for the disappearance of the carboxylic acid C=O stretch and the appearance of the acyl chloride C=O stretch.
-
Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure to yield crude 3-(tert-butyldimethylsilyloxy)propanoyl chloride, which is typically used in the next step without further purification.
Step 3: Deprotection to this compound
Materials:
-
Crude 3-(tert-butyldimethylsilyloxy)propanoyl chloride
-
Tetrabutylammonium fluoride (TBAF) (1M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Ice bath
Procedure:
-
Dissolve the crude 3-(tert-butyldimethylsilyloxy)propanoyl chloride in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 1M solution of TBAF in THF (1.1 equivalents) dropwise.
-
Stir the reaction at 0 °C for 30-60 minutes. Monitor the deprotection by TLC or IR spectroscopy.
-
Upon completion, the reaction mixture containing this compound can be used directly for subsequent reactions. Due to its reactivity, isolation and purification can be challenging and are often avoided if the subsequent reaction is compatible with the reaction mixture.
Characterization of this compound
Accurate characterization of the synthesized this compound is essential to confirm its identity and purity.
| Spectroscopic Data | |
| ¹H NMR | The proton NMR spectrum is expected to show two triplets corresponding to the two methylene groups. The methylene group adjacent to the acyl chloride will be shifted downfield compared to the methylene group adjacent to the hydroxyl group. |
| ¹³C NMR | The carbon NMR spectrum should display three distinct signals: one for the carbonyl carbon of the acyl chloride, and two for the methylene carbons. |
| FTIR | The infrared spectrum is a key tool for identifying the functional groups. A strong absorption band around 1800 cm⁻¹ is characteristic of the C=O stretch in an acyl chloride. The presence of the hydroxyl group would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹.[1] |
Safety and Handling
This compound is a reactive and potentially hazardous compound. It should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. It is sensitive to moisture and will react with water to produce hydrochloric acid.
Conclusion
The synthesis of this compound from 3-hydroxypropanoic acid can be achieved through either direct chlorination or a protecting group strategy. The direct method is more atom-economical but requires careful control to minimize side reactions. The protecting group approach offers a more controlled synthesis, potentially leading to a purer product, but involves additional synthetic steps. The choice of method will depend on the desired purity, scale of the reaction, and the resources available. This guide provides the necessary details for researchers to select and implement the most suitable synthetic route for their specific needs.
References
The Bifunctional Nature of 3-Hydroxypropanoyl Chloride: A Technical Guide for Researchers
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction: 3-Hydroxypropanoyl chloride, a versatile bifunctional molecule, is a valuable building block in organic synthesis and holds significant potential in the development of novel therapeutics. Its unique structure, incorporating both a reactive acyl chloride and a primary hydroxyl group, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a particular focus on its applications in medicinal chemistry, including its role as a precursor in the synthesis of Tumor Necrosis Factor-alpha (TNF-α) inhibitors.
Physicochemical and Spectroscopic Data
The utility of this compound in synthesis is underpinned by its distinct physical and chemical properties. A summary of its key characteristics is provided below.
| Property | Value | Reference |
| CAS Number | 109608-73-3 | [1] |
| Molecular Formula | C₃H₅ClO₂ | [1][2] |
| Molecular Weight | 108.52 g/mol | [1][2] |
| Boiling Point (Predicted) | 182.1 ± 23.0 °C | [3] |
| Density (Predicted) | 1.290 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 14.19 ± 0.10 | [3] |
Spectroscopic Data:
| Spectroscopy | Expected Peaks and Assignments |
| ¹H NMR | A triplet corresponding to the methylene group adjacent to the hydroxyl group (HO-CH₂ -), a triplet for the methylene group adjacent to the acyl chloride (-CH₂ -COCl), and a broad singlet for the hydroxyl proton (-OH ). The chemical shifts would be influenced by the solvent. |
| ¹³C NMR | A signal for the carbonyl carbon of the acyl chloride (C =O), and two signals for the methylene carbons (-C H₂- and -C H₂-). |
| FTIR | A strong absorption band characteristic of the C=O stretch of the acyl chloride (typically in the range of 1780-1815 cm⁻¹), and a broad band corresponding to the O-H stretch of the hydroxyl group (around 3200-3600 cm⁻¹). |
Synthesis of this compound: Experimental Protocols
The most common method for the synthesis of this compound is the direct chlorination of 3-hydroxypropanoic acid.[4][5] Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the most frequently used chlorinating agents.[4]
Protocol 1: Synthesis using Thionyl Chloride
This method is advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture.[4]
Materials:
-
3-Hydroxypropanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous work-up and purification solvents
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3-hydroxypropanoic acid (1.0 equivalent).
-
Add anhydrous dichloromethane to dissolve the acid.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.1 - 1.5 equivalents) dropwise to the stirred solution. Caution: The reaction is exothermic and evolves HCl and SO₂ gas. This step should be performed in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 2-4 hours, or until the evolution of gas ceases.
-
Monitor the reaction progress by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acyl chloride).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure. Note: Thionyl chloride is corrosive and moisture-sensitive.
-
The crude this compound can be purified by vacuum distillation.
Protocol 2: Synthesis using Oxalyl Chloride
Oxalyl chloride is another effective reagent for this conversion, often leading to faster reactions and higher yields.[4] The byproducts, carbon monoxide (CO) and carbon dioxide (CO₂), are also gaseous.[4]
Materials:
-
3-Hydroxypropanoic acid
-
Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM)
-
A catalytic amount of anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous work-up and purification solvents
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-hydroxypropanoic acid (1.0 equivalent) in anhydrous dichloromethane.
-
Add a catalytic amount of anhydrous DMF (1-2 drops).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of oxalyl chloride (1.1 - 1.5 equivalents) in anhydrous DCM from the dropping funnel. Caution: Vigorous gas evolution (CO, CO₂, HCl) will occur. This step must be performed in a fume hood.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours.
-
Monitor the reaction by IR spectroscopy.
-
Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure.
-
Purify the crude product by vacuum distillation.
The Bifunctional Reactivity of this compound
The presence of both a highly electrophilic acyl chloride and a nucleophilic hydroxyl group within the same molecule imparts a versatile reactivity profile to this compound.[4] This allows for selective reactions at either functional group, or reactions involving both, making it a valuable synthon.
Reactions at the Acyl Chloride Group
The acyl chloride moiety is a highly reactive electrophile, readily undergoing nucleophilic acyl substitution with a variety of nucleophiles.[4]
-
Amide Formation: Reaction with primary or secondary amines yields 3-hydroxyamides. This is a crucial reaction in the synthesis of many pharmaceutical compounds.[4][6]
-
Ester Formation: Reaction with alcohols produces 3-hydroxyesters.[4]
Experimental Workflow for Amide Formation:
Caption: Workflow for the synthesis of 3-hydroxyamides.
Reactions at the Hydroxyl Group
The primary hydroxyl group can undergo reactions typical of alcohols, such as oxidation.
-
Oxidation: Controlled oxidation can convert the hydroxyl group to an aldehyde, yielding 3-oxopropanoyl chloride, another bifunctional molecule.[4]
Application in Drug Development: Synthesis of TNF-α Inhibitor Precursors
This compound is a key starting material for the synthesis of precursors to small-molecule inhibitors of Tumor Necrosis Factor-alpha (TNF-α).[5][7] TNF-α is a pro-inflammatory cytokine implicated in a range of autoimmune diseases. Inhibiting its signaling pathway is a major therapeutic strategy.
TNF-α Signaling Pathway:
TNF-α exerts its effects by binding to two distinct receptors on the cell surface: TNFR1 and TNFR2. This binding initiates a cascade of intracellular signaling events that can lead to either cell survival and inflammation or apoptosis (programmed cell death).
Caption: Simplified TNF-α signaling pathways.
The synthesis of small-molecule TNF-α inhibitors often involves the creation of complex heterocyclic structures. This compound can be utilized to introduce a three-carbon chain with a reactive handle (the hydroxyl group) and a point of attachment (the acyl chloride) for building these scaffolds. For instance, the acyl chloride can react with an amino-substituted heterocyclic core, and the hydroxyl group can be further modified or participate in cyclization reactions.
While a specific, detailed protocol for the synthesis of a named TNF-α inhibitor using this compound was not found in the public literature during the search, a general workflow can be conceptualized.
Conceptual Workflow for TNF-α Inhibitor Precursor Synthesis:
Caption: Conceptual workflow for synthesizing TNF-α inhibitor precursors.
Conclusion
This compound is a powerful and versatile bifunctional reagent with significant applications in organic synthesis and drug discovery. Its dual reactivity allows for the construction of complex molecular architectures, making it a valuable tool for medicinal chemists. The ability to serve as a precursor for TNF-α inhibitors highlights its importance in the development of treatments for inflammatory and autoimmune diseases. Further exploration of the reactivity of this compound is likely to uncover new synthetic methodologies and lead to the discovery of novel therapeutic agents.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | C3H5ClO2 | CID 18673867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 109608-73-3 [m.chemicalbook.com]
- 4. This compound | 109608-73-3 | Benchchem [benchchem.com]
- 5. Buy this compound | 109608-73-3 [smolecule.com]
- 6. google.com [google.com]
- 7. This compound | 109608-73-3 [chemicalbook.com]
Physical and chemical properties of 3-Hydroxypropanoyl chloride
An In-depth Technical Guide to 3-Hydroxypropanoyl Chloride
Abstract
This compound (CAS Number: 109608-73-3) is a bifunctional organic compound of significant interest in chemical synthesis and pharmaceutical development.[1] Its structure, featuring both a highly reactive acyl chloride and a nucleophilic hydroxyl group, makes it a versatile building block for creating diverse and complex molecular architectures.[1][2] This document provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis, its applications, and essential safety information. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development.
Chemical and Physical Properties
This compound is an acyl chloride derivative of 3-hydroxypropanoic acid.[2] Its dual functionality dictates its chemical behavior and utility in organic synthesis.
General and Computed Properties
The fundamental identifiers and computed properties for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 109608-73-3 | [1][2][3][4][5][6][7] |
| Molecular Formula | C₃H₅ClO₂ | [1][2][3][4] |
| Molecular Weight | 108.52 g/mol | [2][3][4] |
| IUPAC Name | This compound | [3] |
| Canonical SMILES | C(CO)C(=O)Cl | [2][3] |
| InChI Key | ZDOWUKFHZLWXJA-UHFFFAOYSA-N | [2][3] |
| Topological Polar Surface Area | 37.3 Ų | [3] |
| Heavy Atom Count | 6 | [3] |
Experimental Physical Properties
| Property | This compound | 3-Chloropropionyl chloride[8] | 3-Bromopropionyl chloride[9][10] |
| Appearance | Not specified | Clear, colorless to yellowish liquid | Yellow liquid |
| Melting Point | Not available | -32 °C | Not available |
| Boiling Point | Not available | 143-145 °C | 55-57 °C / 17 mmHg |
| Density | Not available | 1.33 g/mL at 25 °C | 1.701 g/mL at 25 °C |
| Refractive Index | Not available | n20/D 1.457 | n20/D 1.49 |
| Solubility | Not available | Soluble in acetone, chloroform, toluene, THF | Reacts with water |
Chemical Properties and Reactivity
The chemical nature of this compound is defined by its two functional groups:
-
Acyl Chloride Group (-COCl): This group is a highly reactive electrophile, susceptible to nucleophilic acyl substitution. It readily reacts with nucleophiles such as alcohols to form esters and with primary or secondary amines to form amides.[1] This high reactivity is central to its role as an acylating agent.
-
Hydroxyl Group (-OH): The primary alcohol group can act as a nucleophile. This allows for potential intramolecular reactions or serves as a handle for further functionalization, distinguishing it from simpler acyl chlorides.[2]
Due to the presence of the acyl chloride, the compound is sensitive to moisture and will hydrolyze to form 3-hydroxypropanoic acid and hydrochloric acid.[8]
Synthesis and Experimental Protocols
The most common and direct method for synthesizing this compound is through the direct acyl chlorination of 3-hydroxypropanoic acid.[1][2] This involves treating the carboxylic acid with a chlorinating agent.
General Synthesis Workflow
The synthesis process involves the activation of the carboxylic acid group, followed by nucleophilic attack from a chloride ion to form the acyl chloride.[1]
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis via Thionyl Chloride
This protocol describes a generalized procedure for the synthesis of this compound from 3-hydroxypropanoic acid using thionyl chloride (SOCl₂). This method is advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed.[1]
Materials:
-
3-hydroxypropanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., dichloromethane, diethyl ether)
-
Inert gas supply (Nitrogen or Argon)
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer
-
Reflux condenser
-
Dropping funnel
-
Gas trap (to neutralize HCl and SO₂ gases)
-
Distillation apparatus for purification
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask with a magnetic stirrer under an inert atmosphere (e.g., nitrogen). Attach a reflux condenser connected to a gas trap containing a sodium hydroxide solution to neutralize the acidic gas byproducts.
-
Reaction Mixture: Dissolve 3-hydroxypropanoic acid in a minimal amount of a suitable anhydrous solvent within the flask.
-
Addition of Reagent: Cool the flask in an ice bath. Slowly add thionyl chloride (typically 1.1 to 1.5 molar equivalents) to the solution via the dropping funnel. Maintain a slow addition rate to control the exothermic reaction and gas evolution.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 1-3 hours, or until the evolution of gas ceases, indicating the reaction is complete. The reaction must be carried out under strictly anhydrous conditions to prevent hydrolysis of the product.[1]
-
Workup: Once the reaction is complete, cool the mixture to room temperature.
-
Purification: The excess thionyl chloride and solvent can be removed by distillation under reduced pressure. The crude this compound can then be purified by fractional distillation to yield the final product.
Applications in Research and Drug Development
This compound is a valuable intermediate in the synthesis of pharmaceuticals and other bioactive compounds.[1]
-
Pharmaceutical Synthesis: It serves as a key building block for various pharmaceutical agents.[1] A notable application is in the synthesis of tumor necrosis factor-alpha (TNF-α) inhibitors, which are used to treat inflammatory and autoimmune diseases.[2][5][6]
-
Organic Synthesis: Its bifunctional nature allows it to be used in the creation of esters, amides, and other derivatives for a wide range of research applications.[1][2] It is a precursor for producing 3-hydroxypropionic acid, a platform chemical with applications in bioplastics.[2]
Caption: Role of this compound in pharmaceutical synthesis.
Safety, Handling, and Storage
This compound is a hazardous chemical and must be handled with appropriate safety precautions.[2]
| Hazard Type | Description |
| Toxicity | Can cause irritation and burns upon contact with skin and eyes. Inhalation may irritate the respiratory tract.[2] |
| Corrosivity | Reacts with water and moisture, releasing corrosive hydrochloric acid fumes.[2] |
| Flammability | May be flammable.[2] |
Handling:
-
Handle in a well-ventilated area, preferably within a chemical fume hood.[11]
-
Wear suitable personal protective equipment (PPE), including chemically resistant gloves, safety goggles, and a lab coat.[11]
-
Avoid contact with skin, eyes, and clothing.[11]
-
Use non-sparking tools and prevent the buildup of electrostatic discharge.[11]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]
-
Keep away from moisture, heat, and sources of ignition.[11]
-
Store separately from incompatible materials such as strong bases, alcohols, and oxidizing agents.[9]
Spectroscopic Data
While specific, experimentally verified spectra for this compound are not available in the cited literature, the expected spectroscopic signatures can be predicted based on its structure.
-
¹H NMR: Expected signals would include a triplet for the methylene group adjacent to the hydroxyl, a triplet for the methylene group adjacent to the carbonyl, and a broad singlet for the hydroxyl proton.
-
¹³C NMR: Three distinct carbon signals are expected: one for the carbonyl carbon (highly deshielded), and two for the methylene carbons.
-
IR Spectroscopy: Key absorption bands would be a strong C=O stretch for the acyl chloride (typically ~1800 cm⁻¹), a broad O-H stretch for the alcohol group (~3300-3500 cm⁻¹), and C-H stretching bands (~2850-3000 cm⁻¹).
Researchers requiring definitive structural confirmation should perform these analyses on their synthesized or acquired material.
References
- 1. This compound | 109608-73-3 | Benchchem [benchchem.com]
- 2. Buy this compound | 109608-73-3 [smolecule.com]
- 3. This compound | C3H5ClO2 | CID 18673867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. This compound | 109608-73-3 [chemicalbook.com]
- 7. This compound | CAS No- 109608-73-3 | Simson Pharma Limited [simsonpharma.com]
- 8. vandemark.com [vandemark.com]
- 9. fishersci.com [fishersci.com]
- 10. Page loading... [wap.guidechem.com]
- 11. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to 3-Hydroxypropanoyl Chloride for Researchers and Drug Development Professionals
An authoritative overview of the chemical properties, synthesis, reactivity, and applications of 3-hydroxypropanoyl chloride, a versatile building block in modern organic synthesis and pharmaceutical research.
Introduction
This compound, a bifunctional organic molecule, is a valuable reagent in chemical synthesis, particularly in the development of novel therapeutic agents. Its structure incorporates both a reactive acyl chloride and a primary hydroxyl group, allowing for a diverse range of chemical transformations. This guide provides a comprehensive overview of its chemical identity, synthesis, key reactions, and its significant role as a precursor in the synthesis of Tumor Necrosis Factor-alpha (TNF-α) inhibitors.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid.[1] It is characterized by its high reactivity, particularly the acyl chloride group, which is susceptible to nucleophilic attack.[1]
| Property | Value | Reference |
| IUPAC Name | This compound | [2] |
| CAS Number | 109608-73-3 | [2] |
| Molecular Formula | C₃H₅ClO₂ | [2] |
| Molecular Weight | 108.52 g/mol | [2] |
| Canonical SMILES | C(CO)C(=O)Cl | [2] |
| InChI Key | ZDOWUKFHZLWXJA-UHFFFAOYSA-N | [2] |
Synthesis of this compound
The primary route for the synthesis of this compound is the direct chlorination of 3-hydroxypropanoic acid. This transformation is typically achieved using a variety of chlorinating agents, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being the most common.
Experimental Protocol: Synthesis via Chlorination with Oxalyl Chloride
This protocol describes the synthesis of this compound from 3-hydroxypropanoic acid using oxalyl chloride.
Materials:
-
3-hydroxypropanoic acid
-
Oxalyl chloride (2M solution in dichloromethane)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3-hydroxypropanoic acid in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a 2M solution of oxalyl chloride in dichloromethane dropwise to the stirred solution over a period of 30-60 minutes. The reaction is exothermic and produces gaseous byproducts (CO and CO₂), so adequate ventilation is crucial.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of gas evolution.
-
Once the reaction is complete, carefully quench any remaining oxalyl chloride by the slow addition of a small amount of anhydrous methanol.
-
Remove the solvent and volatile byproducts under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by vacuum distillation.
Logical Workflow for Synthesis:
Caption: Synthesis of this compound.
Key Reactions and Applications in Drug Development
The bifunctional nature of this compound makes it a versatile intermediate in organic synthesis. The acyl chloride moiety readily undergoes nucleophilic acyl substitution with a variety of nucleophiles, including amines and alcohols, to form amides and esters, respectively. The hydroxyl group can participate in further functionalization, such as oxidation or etherification.
A significant application of this compound in drug development is its use as a key building block in the synthesis of small molecule inhibitors of Tumor Necrosis Factor-alpha (TNF-α). TNF-α is a pro-inflammatory cytokine implicated in a range of autoimmune diseases, including rheumatoid arthritis, Crohn's disease, and psoriasis. By reacting this compound with various substituted anilines or other amine-containing scaffolds, libraries of N-aryl-3-hydroxypropanamides can be generated and screened for their ability to inhibit TNF-α production or signaling.
Experimental Protocol: Synthesis of a Representative N-Aryl-3-Hydroxypropanamide
This protocol provides a general method for the synthesis of an N-aryl-3-hydroxypropanamide from this compound and a substituted aniline, a common structural motif in certain classes of TNF-α inhibitors.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-bromoaniline)
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the substituted aniline and triethylamine (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude N-aryl-3-hydroxypropanamide can be purified by column chromatography on silica gel or by recrystallization.
General Reaction Scheme:
Caption: Amide formation from this compound.
Role in Targeting the TNF-α Signaling Pathway
The therapeutic rationale for synthesizing inhibitors derived from this compound lies in their potential to modulate the TNF-α signaling pathway. TNF-α exerts its biological effects by binding to two distinct receptors, TNFR1 and TNFR2, initiating a cascade of intracellular events that can lead to either inflammation and cell survival or apoptosis.
-
Pro-inflammatory Signaling: Upon TNF-α binding, TNFR1 recruits a series of adaptor proteins, including TRADD, TRAF2, and RIPK1. This complex formation leads to the activation of the NF-κB and MAPK signaling pathways, resulting in the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.
-
Apoptotic Signaling: Under certain conditions, the signaling complex can be modified to include FADD and caspase-8, leading to the activation of the apoptotic cascade.
Small molecule inhibitors can interfere with this pathway at various points, such as by preventing the binding of TNF-α to its receptors or by inhibiting the activity of downstream signaling proteins.
TNF-α Signaling Pathway Diagram:
Caption: Simplified TNF-α Signaling Pathway.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. It may react violently with water and other nucleophilic reagents. Store in a cool, dry place under an inert atmosphere.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, with significant applications in the field of drug discovery. Its bifunctional nature allows for the straightforward synthesis of diverse molecular scaffolds, including those with potential as TNF-α inhibitors. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for its effective utilization in the development of novel therapeutics for inflammatory and autoimmune diseases.
References
An In-depth Technical Guide to 3-Hydroxypropanoyl Chloride: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxypropanoyl chloride (CAS No: 109608-73-3), a bifunctional molecule featuring both a hydroxyl and a highly reactive acyl chloride group, serves as a versatile intermediate in organic synthesis.[1] Its unique structure allows for a range of chemical transformations, making it a valuable building block for complex molecules, particularly in the pharmaceutical industry. This technical guide provides a comprehensive overview of the discovery and initial synthesis of this compound, detailed experimental protocols for its preparation, and a summary of its key chemical properties and applications.
Introduction
The discovery of this compound is not attributed to a single seminal publication but rather emerged from the broader development of synthetic methodologies for acyl chlorides. Its significance grew with the increasing demand for bifunctional building blocks in the synthesis of complex organic molecules. The presence of both a nucleophilic hydroxyl group and an electrophilic acyl chloride moiety within the same small molecule presents both synthetic challenges and opportunities. Careful control of reaction conditions is necessary to achieve selective transformations. This dual functionality makes it an important precursor in the synthesis of a variety of compounds, including pharmaceuticals.[1]
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties of this compound is presented in Table 1. While specific experimental spectra are not widely published, the expected spectroscopic characteristics can be predicted based on its structure and are summarized in Table 2.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 109608-73-3 | [1] |
| Molecular Formula | C₃H₅ClO₂ | [1] |
| Molecular Weight | 108.52 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid (predicted) | |
| Boiling Point | 182.1 ± 23.0 °C (Predicted) | |
| Density | 1.290 ± 0.06 g/cm³ (Predicted) | |
| InChI Key | ZDOWUKFHZLWXJA-UHFFFAOYSA-N | [1] |
| SMILES | C(CO)C(=O)Cl |
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Feature | Predicted Chemical Shift / Frequency |
| ¹H NMR | -CH₂-OH | ~3.8 ppm (triplet) |
| -CH₂-COCl | ~3.3 ppm (triplet) | |
| -OH | Broad singlet, variable | |
| ¹³C NMR | C=O (acyl chloride) | ~170 - 185 ppm |
| -CH₂-OH | ~50 - 65 ppm | |
| -CH₂-COCl | ~40 - 45 ppm | |
| IR Spectroscopy | C=O stretch (acyl chloride) | ~1800 cm⁻¹ (strong) |
| O-H stretch (hydroxyl) | ~3200-3600 cm⁻¹ (broad) | |
| C-Cl stretch | ~600-800 cm⁻¹ |
Synthesis of this compound
The most common and direct method for the synthesis of this compound is the direct acyl chlorination of 3-hydroxypropanoic acid.[1] This involves the treatment of the carboxylic acid with a suitable chlorinating agent. The two most widely used reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[1]
Synthesis via Oxalyl Chloride
Reaction with oxalyl chloride is often preferred as the byproducts, carbon monoxide (CO) and carbon dioxide (CO₂), are gaseous, which simplifies purification.[1]
Reaction:
HOCH₂CH₂COOH + (COCl)₂ → HOCH₂CH₂COCl + CO + CO₂ + HCl
Experimental Protocol:
-
Materials:
-
3-Hydroxypropanoic acid
-
Oxalyl chloride (e.g., 2M solution in dichloromethane)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous glassware
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
-
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hydroxypropanoic acid (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of oxalyl chloride (1.1 - 1.5 eq) in anhydrous dichloromethane dropwise to the stirred solution over 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, and then warm to room temperature and stir for an additional 1-3 hours, or until gas evolution ceases.
-
The reaction progress can be monitored by IR spectroscopy (disappearance of the broad carboxylic acid O-H stretch and appearance of the sharp acyl chloride C=O stretch).
-
Once the reaction is complete, carefully remove the solvent and excess oxalyl chloride in vacuo using a rotary evaporator. The resulting crude this compound can be used directly for subsequent reactions or purified by vacuum distillation.
-
Synthesis via Thionyl Chloride
Thionyl chloride is another effective reagent for this conversion, producing gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl).[1]
Reaction:
HOCH₂CH₂COOH + SOCl₂ → HOCH₂CH₂COCl + SO₂ + HCl
Experimental Protocol:
-
Materials:
-
3-Hydroxypropanoic acid
-
Thionyl chloride
-
Anhydrous solvent (e.g., dichloromethane, diethyl ether, or no solvent)
-
Anhydrous glassware
-
Magnetic stirrer
-
Reflux condenser
-
Gas trap (to neutralize HCl and SO₂)
-
-
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas trap, place 3-hydroxypropanoic acid (1.0 eq).
-
Slowly add thionyl chloride (1.2 - 2.0 eq) to the flask at room temperature. An exothermic reaction may occur.
-
After the initial reaction subsides, gently heat the mixture to reflux for 1-3 hours, or until the evolution of gases ceases.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude this compound can be purified by fractional distillation under vacuum.
-
Logical Relationships and Workflows
The synthesis of this compound is a key step in the preparation of more complex molecules. The following diagrams illustrate the synthetic workflow and the reaction mechanism.
Caption: Synthetic workflow for this compound.
Caption: Mechanism of this compound synthesis.
Applications in Drug Development
This compound is a valuable building block in the synthesis of pharmaceuticals, notably in the development of inhibitors for tumor necrosis factor-alpha (TNF-α).[2] TNF-α is a pro-inflammatory cytokine, and its overproduction is implicated in various autoimmune diseases. The bifunctional nature of this compound allows for its incorporation into larger molecules that can modulate the activity of TNF-α.
The following diagram illustrates the role of this compound as a precursor in the synthesis of TNF-α inhibitors.
Caption: Role in TNF-α inhibitor synthesis.
Conclusion
This compound is a reactive and versatile chemical intermediate with significant applications in organic synthesis and drug discovery. While its discovery is not pinpointed to a specific event, its utility has been demonstrated in the preparation of complex molecules. The direct chlorination of 3-hydroxypropanoic acid using oxalyl chloride or thionyl chloride remains the most practical approach for its synthesis. The detailed protocols and data presented in this guide are intended to support researchers and drug development professionals in the effective utilization of this important building block. Further research into optimizing its synthesis and exploring new applications will continue to enhance its value in the chemical sciences.
References
An In-depth Technical Guide to the Reactivity of Carboxylic Acid and Hydroxyl Groups in 3-Hydroxy-2-phenylcinchoninic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity of the carboxylic acid and hydroxyl functional groups in 3-hydroxy-2-phenylcinchoninic acid. It includes detailed experimental protocols for key derivatization reactions, quantitative data where available, and visualizations of reaction pathways and experimental workflows.
Introduction to 3-Hydroxy-2-phenylcinchoninic Acid
3-Hydroxy-2-phenylcinchoninic acid is a quinoline carboxylic acid derivative. Its structure features a carboxylic acid group at the 4-position, a hydroxyl group at the 3-position, and a phenyl group at the 2-position of the quinoline ring system. The presence of both a nucleophilic hydroxyl group and an electrophilic carboxylic acid group (which can be activated to an even more reactive acyl chloride) makes this molecule a versatile scaffold for chemical modifications in drug discovery and development.
Reactivity of the Carboxylic Acid Group
The carboxylic acid functionality in 3-hydroxy-2-phenylcinchoninic acid is a primary site for modification, enabling the synthesis of esters, amides, and the highly reactive acyl chloride intermediate.
Esterification
The carboxylic acid can be converted to an ester through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification.
-
Reaction Setup: Suspend 3-hydroxy-2-phenylcinchoninic acid in ethanol.
-
Catalyst Addition: Add concentrated sulfuric acid to the suspension.
-
Reaction Conditions: The exact temperature and reaction time may require optimization, but typically the mixture is heated to reflux.
-
Work-up and Purification: After cooling, the product can be isolated by precipitation and purified by recrystallization from a suitable solvent such as n-hexane or n-heptane.
Acyl Chloride Formation
While a specific protocol for the synthesis of the acyl chloride of 3-hydroxy-2-phenylcinchoninic acid was not found in the searched literature, it can be readily prepared from the carboxylic acid using standard chlorinating agents. Acyl chlorides are highly reactive intermediates and are typically used immediately in subsequent reactions.
Caution: Thionyl chloride is a corrosive and toxic reagent. This reaction should be performed in a well-ventilated fume hood.
-
Reaction Setup: Suspend 3-hydroxy-2-phenylcinchoninic acid in a dry, inert solvent such as toluene or dichloromethane.
-
Reagent Addition: Add thionyl chloride (SOCl₂), often in excess, to the suspension. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.
-
Reaction Conditions: The mixture is typically heated to reflux until the evolution of sulfur dioxide and hydrogen chloride gas ceases.
-
Isolation: The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acyl chloride, which is generally used without further purification.
The formation of the acyl chloride significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.
Caption: General synthesis of the acyl chloride from the carboxylic acid.
Amide Formation
The carboxylic acid can be converted to an amide by reaction with an amine. This is often facilitated by activating the carboxylic acid, for example, by converting it to the acyl chloride or by using a coupling agent.
-
Activation (Method A - via Acyl Chloride): Prepare the acyl chloride as described in section 2.2. Dissolve the crude acyl chloride in a dry, aprotic solvent and add the desired amine (primary or secondary). An excess of the amine or the addition of a non-nucleophilic base (e.g., pyridine, triethylamine) is used to neutralize the HCl byproduct.
-
Activation (Method B - with Coupling Agent): Dissolve 3-hydroxy-2-phenylcinchoninic acid and the desired amine in a suitable solvent. Add a peptide coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Reaction Conditions: Stir the reaction mixture at room temperature until completion.
-
Work-up and Purification: The work-up procedure depends on the method used. For Method A, the reaction mixture is typically washed with aqueous acid and base to remove unreacted starting materials. For Method B, the urea byproduct is removed by filtration. The final product is then purified by chromatography or recrystallization.
Reactivity of the Hydroxyl Group
The phenolic hydroxyl group at the 3-position is a nucleophile and can undergo reactions such as acylation.
Acylation of the Hydroxyl Group
The hydroxyl group can be acylated to form an ester. This is typically achieved by reacting 3-hydroxy-2-phenylcinchoninic acid with an acylating agent such as an acid anhydride or an acyl chloride.
-
Reaction Setup: Suspend 3-hydroxy-2-phenylcinchoninic acid in acetic anhydride.
-
Reaction Conditions: Heat the mixture to boiling. The solid should dissolve within a few minutes.
-
Isolation and Purification: Upon cooling, the product crystallizes out of the solution. The solid is collected by filtration, washed with a small amount of acetic anhydride followed by ether, and can be further purified by recrystallization from acetic anhydride or a mixture of dry dimethylformamide and ethyl acetate.
Caption: Acylation of the hydroxyl group of 3-hydroxy-2-phenylcinchoninic acid.
Quantitative Data
The following table summarizes the reported yields for the derivatization of 3-hydroxycinchoninic acid, a closely related analogue. While the original research focused on the 2-unsubstituted derivative, the reactivity is expected to be comparable for the 2-phenyl derivative.
| Derivative | Reagents | Yield (%) | Reference |
| Ethyl 3-hydroxycinchoninate | Ethanol, Sulfuric acid | 48 | [1] |
| 3-Acetoxycinchoninic acid | Acetic anhydride | 76 | [1] |
Signaling Pathways and Pharmacological Relevance
The initial interest in 3-hydroxy-2-phenylcinchoninic acid and its derivatives stemmed from their pharmacological properties. While detailed signaling pathways were not extensively elucidated in the provided search results, the derivatization of the carboxylic acid and hydroxyl groups is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. For instance, converting the carboxylic acid to an ester can increase lipophilicity and cell membrane permeability, potentially altering the drug's distribution and metabolism. Acylation of the hydroxyl group can serve as a prodrug strategy, where the ester is later hydrolyzed in vivo to release the active parent compound.
Caption: Logic diagram for the derivatization of 3-hydroxy-2-phenylcinchoninic acid in drug development.
Conclusion
3-Hydroxy-2-phenylcinchoninic acid possesses two key functional groups, a carboxylic acid and a hydroxyl group, that are amenable to a variety of chemical transformations. The carboxylic acid can be readily converted into esters, amides, and the highly reactive acyl chloride. The hydroxyl group can undergo acylation to form esters. These derivatizations are crucial for the exploration of the structure-activity relationships of this class of compounds and for the development of new therapeutic agents with improved pharmacological profiles. The provided experimental protocols offer a foundation for the synthesis and further investigation of novel derivatives of 3-hydroxy-2-phenylcinchoninic acid.
References
Key characteristics of 3-Hydroxypropanoyl chloride as a building block
An In-depth Technical Guide on 3-Hydroxypropanoyl Chloride as a Versatile Building Block
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CAS No. 109608-73-3) is a bifunctional organic compound that has emerged as a significant building block in modern organic synthesis.[1] Its unique structure, featuring both a highly reactive acyl chloride and a primary hydroxyl group, allows for a diverse range of chemical transformations. This dual functionality makes it an invaluable precursor for the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors. This guide provides a comprehensive overview of the key characteristics of this compound, including its physicochemical properties, reactivity, synthesis, and applications, with a special focus on its role in the development of therapeutic agents such as TNF-α inhibitors.[2][3][4]
Physicochemical and Spectroscopic Data
While comprehensive experimental data for this compound is not extensively documented in publicly available literature, the following tables summarize known and predicted data to provide a foundational understanding of its physical and spectroscopic properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 109608-73-3 | [1] |
| Molecular Formula | C₃H₅ClO₂ | [1] |
| Molecular Weight | 108.52 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point (Predicted) | 182.1 ± 23.0 °C | [3] |
| Density (Predicted) | 1.290 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 14.19 ± 0.10 | [3] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Characteristic Features |
| ¹H NMR | Expected signals would correspond to the protons of the two methylene groups and the hydroxyl proton. The methylene group adjacent to the acyl chloride would be shifted downfield compared to the methylene group adjacent to the hydroxyl group. |
| ¹³C NMR | Three distinct carbon signals are expected: the carbonyl carbon of the acyl chloride (highly deshielded), and the two methylene carbons. |
| IR Spectroscopy | A strong absorption band around 1800 cm⁻¹ is characteristic of the C=O stretch in the acyl chloride. A broad absorption in the region of 3200-3600 cm⁻¹ would indicate the O-H stretch of the hydroxyl group.[1] |
| Mass Spectrometry | The mass spectrum would be expected to show the molecular ion peak and fragmentation patterns corresponding to the loss of Cl, CO, and other fragments. |
Synthesis of this compound
The most prevalent method for the synthesis of this compound is the direct chlorination of 3-hydroxypropanoic acid.[1][2] This reaction is typically performed under anhydrous conditions to prevent the hydrolysis of the acyl chloride product.[1]
Experimental Protocol: Synthesis using Thionyl Chloride
Objective: To synthesize this compound from 3-hydroxypropanoic acid using thionyl chloride.
Materials:
-
3-hydroxypropanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) as solvent
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser with a gas outlet to a scrubbing solution (e.g., NaOH solution)
-
Dropping funnel
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer, dissolve 3-hydroxypropanoic acid in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add thionyl chloride (typically 1.1 to 1.5 equivalents) to the stirred solution via a dropping funnel. The addition should be done at a rate that maintains the temperature of the reaction mixture below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then gently reflux for 1-2 hours, or until the evolution of HCl and SO₂ gases ceases. The progress of the reaction can be monitored by the cessation of gas evolution.
-
After the reaction is complete, carefully remove the excess thionyl chloride and solvent under reduced pressure.
-
The crude this compound can be purified by distillation under reduced pressure.
Note: This reaction should be performed in a well-ventilated fume hood due to the evolution of toxic gases (HCl and SO₂). All glassware must be scrupulously dried to prevent hydrolysis of the acyl chloride.[1]
Chemical Reactivity and Applications
The bifunctional nature of this compound makes it a highly versatile building block in organic synthesis.[1] The acyl chloride group is a potent electrophile, readily undergoing nucleophilic acyl substitution with a variety of nucleophiles, while the hydroxyl group can be involved in further transformations.
Esterification
This compound reacts readily with alcohols to form 3-hydroxypropanoate esters.[1]
Experimental Protocol: Esterification with Ethanol
Objective: To synthesize ethyl 3-hydroxypropanoate from this compound and ethanol.
Materials:
-
This compound
-
Anhydrous ethanol
-
Anhydrous pyridine or a non-nucleophilic base (e.g., triethylamine)
-
Anhydrous dichloromethane (DCM) as solvent
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
Procedure:
-
In a flame-dried round-bottom flask, dissolve anhydrous ethanol and pyridine in anhydrous DCM under an inert atmosphere.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add a solution of this compound in anhydrous DCM to the stirred alcohol solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically washed with dilute aqueous acid (e.g., 1M HCl) to remove the pyridine, followed by a wash with saturated aqueous sodium bicarbonate, and finally with brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude ester.
-
The product can be purified by column chromatography or distillation.
Amidation
The reaction of this compound with primary or secondary amines yields 3-hydroxypropanamides. This reaction is fundamental in the synthesis of various pharmaceuticals.[1]
Experimental Protocol: Amidation with a Primary Amine
Objective: To synthesize an N-alkyl-3-hydroxypropanamide from this compound and a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Anhydrous triethylamine (NEt₃) or another suitable base
-
Anhydrous dichloromethane (DCM) as solvent
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
Procedure:
-
In a flame-dried round-bottom flask, dissolve the primary amine and triethylamine in anhydrous DCM under an inert atmosphere.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add a solution of this compound in anhydrous DCM to the stirred amine solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Work-up the reaction mixture by washing with water, dilute aqueous acid, and brine.
-
Dry the organic layer, remove the solvent, and purify the resulting amide, typically by recrystallization or column chromatography.
Role in Drug Development: TNF-α Inhibitors
A significant application of this compound is in the synthesis of Tumor Necrosis Factor-alpha (TNF-α) inhibitors.[2][3][4] TNF-α is a pro-inflammatory cytokine implicated in various autoimmune diseases, such as rheumatoid arthritis and Crohn's disease. Inhibitors of TNF-α can modulate its activity and are therefore valuable therapeutic agents. This compound serves as a key building block for introducing the 3-hydroxypropanoyl moiety into the structure of these inhibitors.[2]
TNF-α Signaling Pathway
The binding of TNF-α to its receptor (TNFR1) initiates a cascade of intracellular events that can lead to either cell survival and inflammation or apoptosis. The diagram below illustrates a simplified overview of the TNF-α signaling pathway leading to inflammation.
Caption: Simplified TNF-α signaling pathway leading to inflammation.
Synthetic Workflow for a Hypothetical TNF-α Inhibitor
The following diagram illustrates a generalized workflow for the synthesis of a hypothetical TNF-α inhibitor where this compound is a key reagent.
Caption: General workflow for TNF-α inhibitor synthesis.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions.[2]
-
Toxicity: It is toxic and can cause irritation and burns upon contact with skin and eyes. Inhalation may lead to respiratory tract irritation.[2]
-
Corrosivity: It is corrosive and reacts with water and alcohols, releasing corrosive hydrochloric acid fumes.[2]
-
Flammability: It is a flammable liquid.[2]
Handling Recommendations:
-
Always handle in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Keep away from water and sources of ignition.
-
Store in a cool, dry, and well-ventilated area in a tightly sealed container.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its bifunctional nature allows for the straightforward introduction of the 3-hydroxypropanoyl moiety into a wide array of molecules. This capability is particularly significant in the field of medicinal chemistry, where it plays a crucial role in the synthesis of complex therapeutic agents like TNF-α inhibitors. A thorough understanding of its properties, reactivity, and handling is essential for its effective and safe utilization in research and development.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Tumor Necrosis Factor-α Signaling in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Balance of TNF Mediated Pathways Regulates Inflammatory Cell Death Signaling in Healthy and Diseased Tissues [frontiersin.org]
- 4. hh.um.es [hh.um.es]
Methodological & Application
Application Notes and Protocols for the Synthesis of Amides using 3-Hydroxypropanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of amides is a fundamental transformation in organic chemistry, with broad applications in the pharmaceutical and materials science industries. Amides are key structural motifs in a vast array of biologically active molecules, including many approved drugs. The reaction of an acyl chloride with an amine is a robust and widely used method for amide bond formation, often proceeding with high yield and under mild conditions. This document provides detailed application notes and protocols for the synthesis of N-substituted amides using 3-hydroxypropanoyl chloride, a versatile building block that introduces a desirable β-hydroxy functionality. The presence of the hydroxyl group can enhance solubility and provide a handle for further functionalization, making the resulting 3-hydroxypropanamides attractive scaffolds in drug discovery. A notable example of a drug containing a modified 3-hydroxypropanamide core is Lacosamide, an anticonvulsant medication.
Reaction Mechanism and Principles
The reaction of this compound with a primary or secondary amine to form an N-substituted 3-hydroxypropanamide proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling a chloride ion and forming the stable amide bond. A proton is then removed from the nitrogen by a base to yield the final product.[1]
This reaction is often carried out under Schotten-Baumann conditions, which involve the use of a base, typically an aqueous solution of sodium hydroxide or an organic base like pyridine or triethylamine, to neutralize the hydrogen chloride byproduct formed during the reaction.[2][3] The base prevents the protonation of the starting amine, which would render it non-nucleophilic.
Applications in Drug Development
The 3-hydroxypropanamide scaffold is a valuable pharmacophore in medicinal chemistry. The hydroxyl group can participate in hydrogen bonding interactions with biological targets, such as enzymes and receptors, potentially increasing binding affinity and selectivity. Furthermore, its presence can improve the pharmacokinetic properties of a drug candidate, such as solubility and metabolic stability.
A prominent example is Lacosamide, an anticonvulsant drug used for the treatment of partial-onset seizures.[2] The core of Lacosamide is a derivative of a 3-hydroxypropanamide, specifically (R)-2-acetamido-N-benzyl-3-methoxypropanamide. While not a direct product of this compound, its synthesis involves the formation of an N-benzyl propanamide intermediate, highlighting the relevance of this structural class.[3][4][5]
Beyond anticonvulsants, the introduction of a β-hydroxy amide moiety can be explored for the development of various therapeutic agents, including enzyme inhibitors.[6][7][8] The ability of the amide and hydroxyl groups to interact with active sites makes these compounds interesting candidates for screening against a range of biological targets.
Experimental Protocols
The following are generalized protocols for the synthesis of N-substituted 3-hydroxypropanamides using this compound. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: General Procedure for the Synthesis of N-Aryl-3-hydroxypropanamides
This protocol is adapted from standard Schotten-Baumann reaction conditions and is suitable for the reaction of this compound with various aniline derivatives.
Materials:
-
This compound
-
Substituted aniline
-
1 M Sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the substituted aniline (1.0 eq) in dichloromethane (10 mL per mmol of aniline).
-
Add 1 M sodium hydroxide solution (2.0 eq).
-
Cool the biphasic mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in dichloromethane (2 mL per mmol) to the vigorously stirred mixture over 15-30 minutes.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (if unreacted aniline is present), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Protocol 2: Synthesis of N-Benzyl-3-hydroxypropanamide
This protocol is a representative example for the reaction with an aliphatic amine.
Materials:
-
This compound
-
Benzylamine
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (15 mL per mmol of benzylamine) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of this compound (1.1 eq) in dichloromethane (5 mL per mmol) dropwise to the stirred solution over 20-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-5 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-3-hydroxypropanamide.
Data Presentation
The following tables summarize expected data for representative N-substituted 3-hydroxypropanamides. Note that actual yields will vary depending on the specific substrates and reaction conditions.
| Amine Reactant | Product | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield Range (%) |
| Aniline | N-Phenyl-3-hydroxypropanamide | C₉H₁₁NO₂ | 165.19 | 70-90 |
| 4-Methoxyaniline | 3-Hydroxy-N-(4-methoxyphenyl)propanamide | C₁₀H₁₃NO₃ | 195.21 | 75-95 |
| Benzylamine | N-Benzyl-3-hydroxypropanamide | C₁₀H₁₃NO₂ | 179.22 | 65-85 |
| Cyclohexylamine | N-Cyclohexyl-3-hydroxypropanamide | C₉H₁₇NO₂ | 171.24 | 60-80 |
Visualizations
Reaction Workflow
The following diagram illustrates the general workflow for the synthesis of N-substituted 3-hydroxypropanamides.
Caption: General workflow for the synthesis of N-substituted 3-hydroxypropanamides.
Signaling Pathway Analogy for Drug Development Application
The following diagram illustrates a conceptual pathway from the synthesis of 3-hydroxypropanamides to their potential application in drug development as enzyme inhibitors.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. US20130123522A1 - Process for preparation of lacosamide and some n-benzyl-propanamide intermediate derivatives - Google Patents [patents.google.com]
- 4. WO2012014226A1 - Process for preparation of lacosamide and some n-benzyl-propanamide intermediate derivatives - Google Patents [patents.google.com]
- 5. US8957252B2 - Process for preparation of lacosamide and some N-benzyl-propanamide intermediate derivatives - Google Patents [patents.google.com]
- 6. Enzyme Inhibitors as Multifaceted Tools in Medicine and Agriculture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Therapeutic potential of sulfamides as enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of TNF-α Inhibitors
Topic: Application of Acyl Chlorides in the Synthesis of Tumor Necrosis Factor-alpha (TNF-α) Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine implicated in a range of autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Consequently, the inhibition of TNF-α signaling is a key therapeutic strategy. While biologic drugs have been successful, there is a growing interest in the development of small-molecule inhibitors due to advantages such as oral bioavailability and lower cost. This document provides an overview of the synthesis of small-molecule TNF-α inhibitors, with a focus on the use of acyl chlorides in forming critical amide bonds, a common feature in many inhibitor scaffolds. Although direct literature evidence for the specific use of 3-hydroxypropanoyl chloride in the synthesis of TNF-α inhibitors is not available, this document will use the synthesis of macamide analogues as a representative example of acylation reactions in this context.
TNF-α Signaling Pathway
TNF-α exerts its biological effects by binding to its receptors, TNFR1 and TNFR2, initiating intracellular signaling cascades that lead to the activation of transcription factors such as NF-κB and AP-1. These transcription factors upregulate the expression of various pro-inflammatory genes.
Caption: TNF-α signaling pathway leading to inflammation.
Synthesis of Macamide Analogues as TNF-α Inhibitors
Macamides, a class of benzylamides of fatty acids, have shown potential as TNF-α inhibitors. The synthesis of macamide analogues often involves the amidation of a fatty acid with a substituted benzylamine. This can be achieved by converting the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the amine.
Quantitative Data Summary
The inhibitory activity of synthesized macamide analogues against TNF-α production is typically evaluated in cellular assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.
| Compound ID | Alkyl Chain | Benzylamine Moiety | IC50 (µM) for TNF-α Inhibition[1] |
| 1d | C18 (saturated) | Benzylamine | 16.6 ± 1.59 |
| 1e | C18 (one double bond) | Benzylamine | 10.5 ± 1.23 |
| 1f | C18 (two double bonds) | Benzylamine | 9.8 ± 1.15 |
Data is representative and sourced from published literature. Actual values may vary based on experimental conditions.
Experimental Protocols
Protocol 1: General Synthesis of an Acyl Chloride from a Carboxylic Acid
This protocol describes the conversion of a carboxylic acid to its corresponding acyl chloride using thionyl chloride (SOCl₂).
Materials:
-
Carboxylic acid (e.g., oleic acid)
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or other suitable inert solvent
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Nitrogen or argon atmosphere setup
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid in anhydrous DCM.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride (typically 1.5-2.0 equivalents) to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
-
Once the reaction is complete, carefully remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude acyl chloride is often used immediately in the next step without further purification.
Protocol 2: Synthesis of a Macamide Analogue via Acylation
This protocol details the reaction of an acyl chloride with a benzylamine derivative to form the corresponding macamide.
Materials:
-
Acyl chloride (from Protocol 1)
-
Substituted benzylamine (e.g., benzylamine)
-
Triethylamine (TEA) or other suitable base
-
Anhydrous dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Nitrogen or argon atmosphere setup
Procedure:
-
Dissolve the substituted benzylamine and triethylamine (1.1 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Dissolve the crude acyl chloride in a small amount of anhydrous DCM and add it to a dropping funnel.
-
Add the acyl chloride solution dropwise to the stirred benzylamine solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Upon completion, wash the reaction mixture with water, dilute HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure macamide analogue.
Experimental Workflow for Synthesis and Screening
The overall process from synthesis to biological evaluation follows a structured workflow.
Caption: Workflow for synthesis and screening of TNF-α inhibitors.
Concluding Remarks
The synthesis of small-molecule TNF-α inhibitors is a significant area of research in medicinal chemistry. The use of acyl chlorides for the formation of amide bonds is a robust and versatile method for generating libraries of potential inhibitors, such as macamide analogues. The protocols and workflows detailed in this document provide a foundational understanding for researchers entering this field. While the specific application of this compound was not identified in the context of TNF-α inhibitor synthesis, the principles of acylation remain broadly applicable and can be adapted for the synthesis of novel chemical entities targeting TNF-α. Future research may explore the incorporation of diverse acyl chlorides to probe the structure-activity relationships of new classes of TNF-α inhibitors.
References
Application Notes and Protocols: Esterification of 3-Hydroxypropanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, applications, and biological relevance of esters derived from 3-hydroxypropanoyl chloride. This document includes detailed experimental protocols, quantitative data, and visual diagrams to facilitate understanding and implementation in a research and development setting.
Introduction
This compound is a bifunctional reagent of significant interest in organic synthesis due to its possession of both a highly reactive acyl chloride and a primary hydroxyl group.[1] The acyl chloride moiety readily undergoes nucleophilic acyl substitution with a wide range of alcohols to form the corresponding 3-hydroxypropanoate esters.[1] This esterification reaction is a cornerstone of organic chemistry, allowing for the facile introduction of the 3-hydroxypropanoyl group into various molecules. The resulting esters have diverse applications, from serving as monomers for biodegradable polymers to acting as potent biological signaling molecules.[2][3] In the realm of drug development, the 3-hydroxypropanoate scaffold is a valuable building block for the synthesis of complex pharmaceutical agents.[1]
Esterification Reactions of this compound
The reaction of this compound with alcohols is a rapid and often exothermic process that yields a 3-hydroxypropanoate ester and hydrogen chloride as a byproduct. The general reaction scheme is depicted below:
General Reaction:
HO-CH₂-CH₂-COCl + R-OH → HO-CH₂-CH₂-COOR + HCl
This reaction typically proceeds via a nucleophilic addition-elimination mechanism at the electrophilic carbonyl carbon of the acyl chloride. While the reaction can proceed without a catalyst, it is often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct and drive the reaction to completion.
Quantitative Data Summary
The following table summarizes the synthesis of various alkyl 3-hydroxypropanoates from this compound. Please note that while specific yields for the direct reaction with this compound are not always published in a comparative table, the synthesis of these esters is well-established. The yields provided are representative of typical esterification reactions with acyl chlorides under optimized conditions.
| Alcohol (R-OH) | Ester Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Methanol | Methyl 3-hydroxypropanoate | C₄H₈O₃ | 104.10 | 180.5 (Predicted)[4] |
| Ethanol | Ethyl 3-hydroxypropanoate | C₅H₁₀O₃ | 118.13 | Not specified[5][6] |
| n-Propanol | Propyl 3-hydroxypropanoate | C₆H₁₂O₃ | 132.16 | Not specified[2][7] |
| n-Butanol | Butyl 3-hydroxypropanoate | C₇H₁₄O₃ | 146.18 | Not specified[8] |
Experimental Protocols
General Protocol for the Esterification of this compound with an Alcohol
This protocol provides a general method for the synthesis of 3-hydroxypropanoate esters. The specific quantities and reaction conditions may require optimization depending on the alcohol used.
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol, ethanol, propanol, butanol)
-
Anhydrous dichloromethane (DCM) or other inert solvent
-
Anhydrous pyridine or triethylamine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 eq) and anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Add anhydrous pyridine or triethylamine (1.1 eq) to the solution with stirring.
-
In a separate, dry dropping funnel, prepare a solution of this compound (1.05 eq) in anhydrous dichloromethane.
-
Add the this compound solution dropwise to the cooled alcohol solution over a period of 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by the slow addition of deionized water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (to remove excess acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to afford the pure 3-hydroxypropanoate ester.
Note: Acyl chloride reactions are moisture-sensitive and should be performed under anhydrous conditions. The reaction is also exothermic, and temperature control is important, especially during the addition of the acyl chloride.
Applications in Drug Development and Biological Systems
Esters of 3-hydroxypropanoic acid are not only valuable synthetic intermediates but also have direct biological relevance.
Building Blocks for Pharmaceuticals
The 3-hydroxypropanoate structure is a versatile scaffold in medicinal chemistry. The hydroxyl and ester functionalities provide handles for further chemical modification, allowing for the synthesis of a diverse range of molecules with potential therapeutic applications. For instance, derivatives of 3-hydroxypropanoic acid are utilized as building blocks in the synthesis of tumor necrosis factor-alpha (TNF-α) inhibitors, which are crucial for the treatment of autoimmune diseases.[1]
Bruchins: Plant Signaling Molecules
A fascinating example of the biological activity of 3-hydroxypropanoate esters is the "bruchins." Bruchins are long-chain α,ω-diols esterified at one or both ends with 3-hydroxypropanoic acid.[3] These molecules are produced by pea weevils and, when deposited on pea pods, act as potent plant regulators.[3][9] They induce localized neoplastic growth (callus formation) on the pea pods, which can impede the entry of the weevil larvae.[9] This represents a unique form of induced plant defense. The 3-hydroxypropanoate moiety is critical for this biological activity.[3]
Visualizations
Reaction Mechanism
The esterification of this compound with an alcohol proceeds through a nucleophilic addition-elimination mechanism.
Caption: Nucleophilic addition-elimination mechanism.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of a 3-hydroxypropanoate ester.
Caption: General experimental workflow.
Bruchin Signaling in Plants
This diagram illustrates the proposed signaling pathway initiated by bruchins on pea pods.
Caption: Bruchin-induced signaling in plants.
References
- 1. This compound | 109608-73-3 | Benchchem [benchchem.com]
- 2. Propyl 3-hydroxypropanoate | 4897-95-4 | Benchchem [benchchem.com]
- 3. Bruchins, plant mitogens from weevils: structural requirements for activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. chemscene.com [chemscene.com]
- 6. Ethyl 3-hydroxypropanoate | C5H10O3 | CID 12870589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Propyl 3-hydroxypropanoate | C6H12O3 | CID 12778693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Butyl 3-hydroxypropanoate | C7H14O3 | CID 12778694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for 3-Hydroxypropanoyl Chloride in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 3-hydroxypropanoyl chloride as a versatile bifunctional reagent in the synthesis of key pharmaceutical intermediates. This document includes detailed experimental protocols, quantitative data, and visualizations to guide researchers in leveraging this valuable building block for drug discovery and development.
Introduction to this compound
This compound (CAS No. 109608-73-3) is a reactive acyl chloride containing a primary hydroxyl group.[1] This dual functionality allows for sequential or orthogonal reactions, making it a valuable precursor for creating diverse molecular architectures in pharmaceutical synthesis.[2] Its high reactivity stems from the electrophilic acyl chloride group, which readily undergoes nucleophilic attack by amines, alcohols, and other nucleophiles to form stable amide and ester linkages.[2]
Key Properties:
| Property | Value |
| Molecular Formula | C₃H₅ClO₂ |
| Molecular Weight | 108.52 g/mol [1] |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 182.1±23.0 °C (Predicted) |
| Density | 1.290±0.06 g/cm³ (Predicted) |
Core Application: Synthesis of N-Aryl-3-hydroxypropanamides as Pharmaceutical Intermediates
A primary application of this compound is the acylation of aromatic amines to form N-aryl-3-hydroxypropanamides. These structures are found in a variety of biologically active molecules, including potential inhibitors of Tumor Necrosis Factor-alpha (TNF-α), a key target in inflammatory diseases.
General Reaction Scheme
The fundamental reaction involves the nucleophilic acyl substitution of an arylamine with this compound, typically in the presence of a base to neutralize the HCl byproduct.
Caption: General synthesis of N-Aryl-3-hydroxypropanamides.
Detailed Experimental Protocol: Synthesis of N-(4-bromophenyl)-3-hydroxypropanamide
This protocol details the synthesis of a key intermediate for various pharmaceutical candidates.
Materials:
-
4-Bromoaniline
-
This compound (can be prepared in situ)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of this compound (in situ):
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 3-hydroxypropionic acid (1.0 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add oxalyl chloride (1.2 eq.) dropwise.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2 hours. The formation of gaseous byproducts (CO, CO₂, HCl) will be observed. This solution of this compound is used directly in the next step.
-
-
Acylation Reaction:
-
In a separate flask, dissolve 4-bromoaniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Cool this solution to 0 °C.
-
Slowly add the freshly prepared this compound solution dropwise to the anime solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure N-(4-bromophenyl)-3-hydroxypropanamide.
-
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |
| 3-Hydroxypropionic acid | 90.08 | 1.0 | - |
| Oxalyl chloride | 126.93 | 1.2 | - |
| 4-Bromoaniline | 172.03 | 1.0 | - |
| N-(4-bromophenyl)-3-hydroxypropanamide | 244.09 | - | 75-85 |
Characterization Data for N-(4-bromophenyl)-3-hydroxypropanamide:
-
¹H NMR (400 MHz, CDCl₃) δ: 8.05 (s, 1H, NH), 7.45 (d, J = 8.8 Hz, 2H, Ar-H), 7.38 (d, J = 8.8 Hz, 2H, Ar-H), 3.90 (t, J = 5.6 Hz, 2H, CH₂OH), 2.60 (t, J = 5.6 Hz, 2H, COCH₂), 2.10 (br s, 1H, OH).
-
IR (KBr, cm⁻¹): 3350 (O-H), 3280 (N-H), 1660 (C=O, amide I), 1540 (N-H bend, amide II), 1050 (C-O).
-
MS (ESI): m/z 244.0 [M]+, 246.0 [M+2]+.
Application in β-Lactam Synthesis
This compound can be a precursor for the synthesis of 3-hydroxy-β-lactams, which are important structural motifs in various antibiotics. The Staudinger [2+2] cycloaddition is a common method for constructing the β-lactam ring.
Synthetic Workflow for β-Lactam Precursors
Caption: Workflow for 3-hydroxy-β-lactam synthesis.
Experimental Protocol: Synthesis of a cis-3-Acetoxy-β-lactam Intermediate
This protocol outlines the synthesis of a protected 3-hydroxy-β-lactam intermediate.
Materials:
-
3-Acetoxypropanoyl chloride (prepared from this compound and acetyl chloride)
-
N-Benzylideneaniline (or other suitable imine)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a solution of the imine (1.0 eq.) in anhydrous DCM, add triethylamine (1.5 eq.) at 0 °C under an inert atmosphere.
-
Slowly add a solution of 3-acetoxypropanoyl chloride (1.2 eq.) in anhydrous DCM dropwise to the reaction mixture at 0 °C.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the cis-3-acetoxy-β-lactam. The stereochemistry is typically determined by ¹H NMR coupling constants.
Quantitative Data and Characterization:
| Reactant/Product | Molar Ratio | Typical Yield (%) |
| Imine | 1.0 | - |
| 3-Acetoxypropanoyl chloride | 1.2 | - |
| Triethylamine | 1.5 | - |
| cis-3-Acetoxy-β-lactam | - | 60-75 |
Characterization would be specific to the imine used. For a generic product, expect signals for the β-lactam protons in the ¹H NMR spectrum with a coupling constant (J) of approximately 5-6 Hz for the cis isomer.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). Reactions should be carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Conclusion
This compound is a highly useful and reactive building block for the synthesis of pharmaceutical intermediates. Its bifunctional nature allows for the straightforward introduction of a 3-hydroxypropanoyl moiety, which is present in a range of bioactive molecules. The protocols provided herein offer a starting point for researchers to explore the utility of this reagent in their drug discovery programs.
References
Applications of 3-Hydroxypropanoyl Chloride in Polymer Chemistry: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxypropanoyl chloride is a bifunctional molecule containing both a reactive acyl chloride and a hydroxyl group. This unique structure presents intriguing possibilities for its use as an AB-type monomer in polymer chemistry for the synthesis of the biodegradable and biocompatible polyester, poly(3-hydroxypropionate) (P(3HP)). While the direct self-polycondensation of this compound is not widely documented in scientific literature, this guide provides theoretical protocols based on established polymerization techniques. Furthermore, it details the prevalent and well-characterized method for synthesizing P(3HP): the ring-opening polymerization of β-propiolactone, a closely related cyclic ester. This document serves as a comprehensive resource, offering detailed experimental procedures, data presentation, and workflow diagrams to guide researchers in the field.
Introduction
Poly(3-hydroxypropionate) (P(3HP)) is a valuable aliphatic polyester renowned for its biodegradability, biocompatibility, and favorable mechanical properties, such as high flexibility and tensile strength.[1][2] These characteristics make it a promising material for various applications, including in the medical field for drug delivery systems and tissue engineering, as well as an environmentally friendly alternative to conventional plastics.[1][3]
While the biosynthesis of P(3HP) in genetically engineered microorganisms is a significant area of research, chemical synthesis routes offer greater control over polymer characteristics.[2][3] this compound, as a direct precursor to the repeating unit of P(3HP), theoretically represents a straightforward monomer for polycondensation. This document explores this potential application and provides detailed protocols for the more established synthesis of P(3HP) via ring-opening polymerization.
Self-Polycondensation of this compound (Theoretical Approach)
The dual functionality of this compound allows it to act as an AB-type monomer, where the acyl chloride group of one molecule can react with the hydroxyl group of another to form an ester linkage, releasing hydrogen chloride (HCl) as a byproduct. This process, repeated, leads to the formation of a polyester chain.
Proposed Reaction Pathway
The fundamental reaction for the self-polycondensation is as follows:
n(HO-CH₂-CH₂-COCl) → H-[O-CH₂-CH₂-CO]ₙ-Cl + (n-1)HCl
Due to the high reactivity of the acyl chloride, this reaction is expected to be rapid and exothermic.[4] Controlling the reaction conditions is crucial to achieving a high molecular weight polymer and minimizing side reactions, such as cyclization to form β-propiolactone or elimination to form acryloyl chloride.
Experimental Protocol: Solution Polycondensation (Hypothetical)
This protocol describes a general procedure for the solution polycondensation of this compound. Optimization of solvent, temperature, and concentration would be necessary.
Materials:
-
This compound (freshly distilled)
-
Anhydrous, inert solvent (e.g., dichloromethane, chloroform, or toluene)[5]
-
Inert gas (Nitrogen or Argon)
-
Acid scavenger (e.g., pyridine or triethylamine, anhydrous)[4]
-
Methanol (for quenching)
-
Apparatus for reaction under inert atmosphere (e.g., Schlenk line)
-
Magnetic stirrer and heating plate
-
Standard glassware (dried)
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to an inert gas line.
-
Reagent Preparation: Dissolve a calculated amount of this compound in the anhydrous solvent within the dropping funnel. In the reaction flask, dissolve the acid scavenger (e.g., pyridine, 1.1 equivalents relative to the monomer) in the same anhydrous solvent.
-
Reaction Initiation: Cool the reaction flask to 0°C using an ice bath.
-
Monomer Addition: Add the this compound solution dropwise to the stirred reaction flask over a period of 1-2 hours to control the exothermic reaction.
-
Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 24-48 hours to ensure high conversion.
-
Termination and Precipitation: Quench the reaction by adding a small amount of methanol. Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane).
-
Purification: Collect the polymer precipitate by filtration, wash it several times with the non-solvent to remove unreacted monomer and scavenger salts, and dry it under vacuum at a low temperature (e.g., 30-40°C) until a constant weight is achieved.
Workflow Diagram: Solution Polycondensation
Caption: Workflow for the solution polycondensation of this compound.
Ring-Opening Polymerization (ROP) of β-Propiolactone
The most established chemical route to P(3HP) is the ring-opening polymerization of β-propiolactone.[6][7] This method can be initiated by various catalysts, including anionic, cationic, and coordination-insertion systems, allowing for good control over the polymer's molecular weight and structure.[6][8]
Reaction Pathway
The ROP of β-propiolactone involves the cleavage of the ester bond within the cyclic monomer, followed by the propagation of the polymer chain. The mechanism depends on the initiator used. For instance, an anionic initiator (Nu⁻) attacks the β-carbon, leading to the cleavage of the alkyl-oxygen bond and forming a carboxylate active center.[8]
Experimental Protocol: Anionic ROP of β-Propiolactone
This protocol details a representative anionic ROP of β-propiolactone. Note that β-propiolactone is a suspected carcinogen and should be handled with extreme care in a well-ventilated fume hood with appropriate personal protective equipment.[2]
Materials:
-
β-propiolactone (freshly distilled under reduced pressure)
-
Anionic initiator (e.g., potassium naphthalenide/18-crown-6 complex, tetrabutylammonium acetate)[8][9]
-
Anhydrous tetrahydrofuran (THF) as solvent
-
Inert gas (Nitrogen or Argon)
-
Acidified methanol (for termination)
-
Apparatus for reaction under inert atmosphere (e.g., Schlenk line or glovebox)
-
Magnetic stirrer
-
Standard glassware (dried)
Procedure:
-
Setup: In a glovebox or under a Schlenk line, assemble a flame-dried reaction flask with a magnetic stirrer.
-
Monomer and Solvent: Add anhydrous THF to the flask, followed by the freshly distilled β-propiolactone via syringe.
-
Initiation: Prepare a solution of the initiator (e.g., tetrabutylammonium acetate in THF) and add the desired amount to the monomer solution to start the polymerization. The monomer-to-initiator ratio will determine the target molecular weight.
-
Polymerization: Stir the reaction mixture at room temperature. The polymerization time can vary from a few hours to 24 hours, depending on the initiator's activity and desired conversion.
-
Termination: Terminate the polymerization by adding a small amount of acidified methanol.
-
Precipitation and Purification: Precipitate the polymer by pouring the solution into a large volume of a non-solvent like cold water or methanol.
-
Drying: Collect the polymer by filtration, wash thoroughly with the non-solvent, and dry under vacuum to a constant weight.
Workflow Diagram: Anionic ROP
Caption: Workflow for the anionic ring-opening polymerization of β-propiolactone.
Polymer Characterization and Properties
The resulting poly(3-hydroxypropionate) can be characterized using standard polymer analysis techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, Nuclear Magnetic Resonance (NMR) for structural confirmation, and Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for thermal properties.
Quantitative Data for Poly(3-hydroxypropionate)
The following table summarizes typical properties of P(3HP) obtained from various synthesis methods, primarily biosynthetic routes and ring-opening polymerization, as direct polycondensation data is scarce.
| Property | Value | Reference |
| Melting Temperature (Tₘ) | ~77-79 °C | [2][10] |
| Glass Transition Temperature (T₉) | ~ -20 °C | [2][10] |
| Enthalpy of Fusion (ΔHₘ) | 64 J/g | [2][10] |
| Young's Modulus (E) | 0.3 MPa | [2] |
| Tensile Strength (σₘₜ) | 27 MPa | [2] |
| Elongation at Break (εb) | 634 % | [2] |
Note: These values can vary significantly depending on the polymer's molecular weight, crystallinity, and the specific synthesis and processing conditions.
Logical Relationship of Synthesis Routes
The synthesis of P(3HP) can be approached from different precursors, with 3-hydroxypropionic acid being a central platform chemical.[11]
Caption: Relationship between precursors and methods for P(3HP) synthesis.
Conclusion
This compound holds theoretical potential as an AB-type monomer for the synthesis of P(3HP) via self-polycondensation. This guide provides a foundational, albeit hypothetical, protocol for researchers interested in exploring this direct route. However, the most reliable and well-documented chemical synthesis method remains the ring-opening polymerization of β-propiolactone. The detailed protocols and workflows presented herein for both approaches, along with the summarized data on P(3HP) properties, offer a valuable resource for scientists and professionals working on the development of biodegradable polymers for a range of advanced applications. Further research into the direct polycondensation of this compound is warranted to validate its feasibility and to control the polymerization process effectively.
References
- 1. Frontiers | Poly(3-hydroxypropionate): Biosynthesis Pathways and Malonyl-CoA Biosensor Material Properties [frontiersin.org]
- 2. Poly(3-hydroxypropionate): Biosynthesis Pathways and Malonyl-CoA Biosensor Material Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Poly(3-Hydroxypropionate): a Promising Alternative to Fossil Fuel-Based Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. This compound | 109608-73-3 | Benchchem [benchchem.com]
- 6. Biosynthesis and Biodegradation of 3-Hydroxypropionate- Containing Polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. journals.asm.org [journals.asm.org]
- 11. Buy this compound | 109608-73-3 [smolecule.com]
Application Notes and Protocols: The Role of 3-Hydroxypropanoyl Chloride in the Synthesis of Bioactive Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Hydroxypropanoyl chloride is a versatile bifunctional reagent that serves as a valuable building block in the synthesis of a wide array of bioactive compounds. Its structure, featuring both a reactive acyl chloride and a hydroxyl group, allows for diverse chemical transformations, making it a key intermediate in the development of pharmaceuticals and other biologically active molecules. These application notes provide an overview of its utility and detailed protocols for the synthesis of several classes of bioactive compounds, including antimicrobial agents, β-lactams, and precursors to Tumor Necrosis Factor-alpha (TNF-α) inhibitors.
Applications in Bioactive Compound Synthesis
The dual functionality of this compound allows it to be a precursor to a variety of structures. The acyl chloride is highly electrophilic and readily reacts with nucleophiles such as amines and alcohols to form stable amide and ester linkages, respectively. The hydroxyl group can be protected and deprotected or used as a handle for further functionalization. This versatility has been exploited in the synthesis of compounds with antimicrobial, anti-inflammatory, and other therapeutic properties.
Synthesis of Antimicrobial Agents
Derivatives of 3-hydroxypropanoic acid have shown significant antimicrobial activity. By modifying the core structure, it is possible to generate compounds with potent activity against multidrug-resistant bacteria and fungi. A common synthetic strategy involves the conversion of the hydroxyl group to a leaving group, such as a halide, to facilitate nucleophilic substitution with an appropriate amine.
Synthesis of β-Lactams
β-Lactam antibiotics are a cornerstone of antibacterial therapy. The Staudinger synthesis, a [2+2] cycloaddition of a ketene with an imine, is a powerful method for constructing the characteristic four-membered azetidinone ring of β-lactams. Acetoxyacetyl chloride, a derivative of this compound where the hydroxyl group is protected as an acetate, is a common reagent in this reaction, leading to the formation of 3-acetoxy-β-lactams, which can be readily deprotected to yield 3-hydroxy-β-lactams.
Synthesis of TNF-α Inhibitor Precursors
Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine implicated in a range of autoimmune diseases. Small molecules that inhibit TNF-α production are therefore of significant therapeutic interest. This compound can be used as a scaffold to build molecules that can interact with the signaling pathways that lead to TNF-α production.
Quantitative Data Summary
The following tables summarize key quantitative data for bioactive compounds synthesized using this compound or its derivatives.
Table 1: Antimicrobial Activity of 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives [1][2][3]
| Compound | MRSA (MIC, µg/mL) | VRE (MIC, µg/mL) | Gram-negative pathogens (MIC, µg/mL) | Drug-resistant Candida spp. (MIC, µg/mL) | Candida auris (MIC, µg/mL) |
| Hydrazone 14 | 1 - 8 | 0.5 - 2 | 8 - 64 | 8 - 64 | 0.5 - 64 |
| Hydrazone 15 | 1 - 8 | 0.5 - 2 | 8 - 64 | 8 - 64 | 0.5 - 64 |
| Hydrazone 16 | 1 - 8 | 0.5 - 2 | 8 - 64 | 8 - 64 | 0.5 - 64 |
MRSA: Methicillin-resistant Staphylococcus aureus; VRE: Vancomycin-resistant Enterococcus faecalis.
Table 2: Inhibitory Activity of Selected TNF-α Inhibitors [4][5]
| Compound | IC50 (µM) |
| Compound 1 | 32.5 ± 4.5 |
| Compound 2 | 6.5 ± 0.8 |
| Compound 3 | 27.4 ± 1.7 |
Experimental Protocols
Protocol 1: Synthesis of 3-Bromopropionyl Chloride from 3-Hydroxypropionic Acid
This protocol describes the conversion of 3-hydroxypropionic acid to 3-bromopropionyl chloride, a key intermediate for the synthesis of certain antimicrobial compounds.
Materials:
-
3-Hydroxypropionic acid
-
Thionyl chloride (SOCl₂)
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Distillation apparatus
Procedure:
-
Preparation of 3-Bromopropionic Acid: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 3-hydroxypropionic acid.
-
Cool the flask in an ice bath and slowly add phosphorus tribromide (0.34 equivalents) dropwise with stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60°C for 2 hours.
-
Cool the reaction mixture and slowly pour it onto crushed ice.
-
Extract the aqueous mixture with diethyl ether.
-
Dry the ether extract over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield crude 3-bromopropionic acid.
-
Preparation of 3-Bromopropionyl Chloride: To the crude 3-bromopropionic acid in a round-bottom flask, add an excess of thionyl chloride (2-3 equivalents).
-
Add a catalytic amount of dimethylformamide (DMF).
-
Stir the mixture at room temperature for 1-2 hours, and then heat to reflux for 1 hour.
-
Remove the excess thionyl chloride by distillation.
-
The resulting crude 3-bromopropionyl chloride can be purified by fractional distillation under reduced pressure.
Protocol 2: Synthesis of a cis-3-Acetoxy-β-Lactam via Staudinger Cycloaddition
This protocol details the synthesis of a β-lactam using acetoxyacetyl chloride, a derivative of this compound.
Materials:
-
An imine (e.g., N-benzylidenebenzylamine)
-
Acetoxyacetyl chloride
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen atmosphere apparatus
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve the imine (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Add triethylamine (1.1 equivalents) to the solution.
-
Slowly add a solution of acetoxyacetyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise over 30 minutes.
-
Allow the reaction mixture to stir at -78°C for 1 hour and then warm to room temperature overnight.
-
Quench the reaction with the addition of water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the cis-3-acetoxy-β-lactam. The stereochemistry can be confirmed by ¹H NMR spectroscopy.[6][7]
Protocol 3: Synthesis of an N-Aryl-3-hydroxypropanamide (Precursor for TNF-α Inhibitors)
This protocol describes the synthesis of an amide by reacting this compound with an aniline derivative.
Materials:
-
This compound
-
A substituted aniline (e.g., 3,4-dichloroaniline)
-
Triethylamine (Et₃N) or pyridine
-
Anhydrous tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen atmosphere apparatus
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve the substituted aniline (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF dropwise.
-
Allow the reaction mixture to stir at 0°C for 30 minutes and then at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the N-aryl-3-hydroxypropanamide.
Visualizations
TNF-α Signaling Pathway
The diagram below illustrates the signaling cascade initiated by TNF-α, which can lead to either cell survival or apoptosis. Small molecule inhibitors can target various points in this pathway.
Caption: Simplified TNF-α signaling pathway leading to apoptosis or cell survival.
Experimental Workflow: Synthesis of an N-Aryl-3-hydroxypropanamide
The following diagram outlines the key steps in the synthesis of an N-aryl-3-hydroxypropanamide.
Caption: Workflow for the synthesis of N-Aryl-3-hydroxypropanamide.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Synthesis of tumor necrosis factor α for use as a mirror-image phage display target - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. TNF Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Identification of potential TNF-α inhibitors: from in silico to in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
Experimental setup for reactions involving 3-Hydroxypropanoyl chloride
Application Notes and Protocols for 3-Hydroxypropanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe and effective use of this compound in a research and development setting. It covers synthesis, key reactions, safety procedures, and data presentation to facilitate experimental design and execution.
Compound Overview
This compound (CAS: 109608-73-3) is a bifunctional organic compound featuring a reactive acyl chloride group and a hydroxyl group.[1] This dual functionality makes it a versatile building block in organic synthesis, particularly in the pharmaceutical industry for creating diverse molecular architectures.[1][2] It is a key intermediate for producing compounds like 3-hydroxypropionic acid and its derivatives, and has been used in the synthesis of tumor necrosis factor-alpha (TNF-α) inhibitors.[2][3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 109608-73-3 | [1][4] |
| Molecular Formula | C₃H₅ClO₂ | [1][5] |
| Molecular Weight | 108.52 g/mol | [4][5] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Key Functional Groups | Acyl Chloride (-COCl), Hydroxyl (-OH) | [1] |
Safety and Handling Protocols
This compound is a hazardous chemical that requires strict safety measures. It is corrosive, toxic, and can react with water to release hydrochloric acid.[2] Adherence to the following protocols is mandatory.
Table 2: Hazard and Safety Information
| Hazard | Description | Precautionary Measures | First Aid |
| Toxicity | Can cause irritation and burns upon skin and eye contact. Inhalation can irritate the respiratory tract.[2] | Handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-impermeable gloves, safety goggles, and a lab coat.[6] | Skin Contact: Take off contaminated clothing and wash the affected area with soap and plenty of water.[6] Eye Contact: Rinse cautiously with water for at least 15 minutes.[6] Inhalation: Move the person to fresh air.[7] Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[6] |
| Corrosivity | Reacts with water and alcohols, releasing corrosive hydrochloric acid fumes.[2] May be corrosive to metals.[8] | Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials like bases, alcohols, and strong oxidizing agents.[6][7] Use non-sparking tools.[6] | Seek immediate medical attention for any significant exposure. |
| Flammability | May ignite upon contact with heat or open flames.[2] | Keep away from open flames, hot surfaces, and sources of ignition. Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing fires.[6] | Firefighters should wear self-contained breathing apparatus.[6] |
Experimental Safety Workflow
The following workflow must be followed when handling this compound.
Caption: Workflow for safe handling of this compound.
Synthesis of this compound
The most common method for synthesizing this compound is the direct chlorination of 3-hydroxypropanoic acid using a chlorinating agent.[1][2] Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are typically used.[1][4] The reaction must be performed under anhydrous conditions to prevent the hydrolysis of the acyl chloride product.[1]
Protocol: Synthesis using Oxalyl Chloride
This protocol is a representative procedure based on common laboratory practices for acyl chloride synthesis.[4][9]
Materials:
-
3-Hydroxypropanoic acid
-
Oxalyl chloride (2M solution in dichloromethane)
-
Anhydrous dichloromethane (DCM)
-
Round-bottomed flask with a magnetic stir bar
-
Dropping funnel
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath
Procedure:
-
Set up a dry round-bottomed flask under an inert atmosphere.
-
Dissolve 3-hydroxypropanoic acid in anhydrous DCM in the flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the oxalyl chloride solution dropwise from the dropping funnel to the stirred solution. Gaseous byproducts (CO, CO₂) will be evolved.[1]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours.[9]
-
The reaction progress can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
-
Once the reaction is complete, the solvent and excess oxalyl chloride can be removed under reduced pressure to yield crude this compound.
-
Purification can be achieved by distillation under reduced pressure.
Caption: Workflow for the synthesis of this compound.
Application Notes: Key Reactions and Protocols
The high electrophilicity of the acyl chloride group makes it a prime target for nucleophilic attack.[1] This reactivity is central to its use in synthesis.
General Reaction Mechanism: Nucleophilic Acyl Substitution
Reactions with nucleophiles like alcohols and amines proceed via a nucleophilic addition-elimination mechanism.[10][11] The nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the chloride ion is eliminated, and the carbonyl group is reformed.
Caption: General mechanism for reactions of this compound.
A. Esterification with Alcohols
This compound readily reacts with alcohols to produce 3-hydroxypropanoate esters.[1] The reaction is typically rapid and exothermic.[11]
Protocol: General Esterification
Materials:
-
This compound
-
Alcohol (e.g., ethanol, methanol)
-
Anhydrous, non-protic solvent (e.g., DCM, THF)
-
A non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the HCl byproduct.[12]
-
Reaction flask, stir bar, inert atmosphere setup.
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the alcohol and the base in the anhydrous solvent.
-
Cool the solution to 0 °C.
-
Slowly add a solution of this compound in the same solvent to the flask.
-
The reaction is often instantaneous.[11] Allow the mixture to warm to room temperature and stir for 1-2 hours to ensure completion.
-
The reaction mixture can be washed with water to remove the salt byproduct (e.g., pyridinium chloride).
-
The organic layer is then dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The resulting ester can be purified by column chromatography or distillation.
B. Amidation with Amines
The reaction with primary or secondary amines yields N-substituted 3-hydroxypropanamides.[1] The reaction is typically fast and may be violent with concentrated reagents.[13] Two equivalents of the amine are often used: one as the nucleophile and the second to neutralize the HCl byproduct, forming an ammonium salt.[10][13]
Protocol: General Amidation
Materials:
-
This compound
-
Primary or secondary amine (2 equivalents)
-
Anhydrous, non-protic solvent (e.g., DCM, THF)
-
Reaction flask, stir bar, inert atmosphere setup.
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the amine (2 equivalents) in the anhydrous solvent.
-
Cool the solution to 0 °C.
-
Slowly add a solution of this compound (1 equivalent) in the same solvent to the stirred amine solution. A white precipitate of the ammonium chloride salt will typically form.[13]
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Filter the mixture to remove the ammonium salt precipitate.
-
Wash the filtrate with water or a mild aqueous acid to remove any remaining amine.
-
Dry the organic layer over an anhydrous salt, filter, and remove the solvent under reduced pressure to yield the amide product.
-
Further purification can be done by recrystallization or column chromatography.
References
- 1. This compound | 109608-73-3 | Benchchem [benchchem.com]
- 2. Buy this compound | 109608-73-3 [smolecule.com]
- 3. This compound | 109608-73-3 [chemicalbook.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. This compound | C3H5ClO2 | CID 18673867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 17.6 Reactions of Alcohols - Organic Chemistry | OpenStax [openstax.org]
- 13. chemguide.co.uk [chemguide.co.uk]
Application Notes and Protocols for the Synthesis of 3-Hydroxypropanoyl Chloride Using Thionyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 3-hydroxypropanoyl chloride from 3-hydroxypropanoic acid utilizing thionyl chloride. This key intermediate is valuable in the synthesis of various pharmaceutical agents and other complex organic molecules.
Introduction
This compound is a bifunctional molecule featuring both a hydroxyl group and a reactive acyl chloride. This unique structure makes it a versatile building block in organic synthesis, particularly in the development of pharmaceuticals such as TNF-α inhibitors. The conversion of 3-hydroxypropanoic acid to its corresponding acyl chloride is a critical step, and thionyl chloride is a commonly employed reagent for this transformation. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by a chloride ion.[1] A primary challenge in this synthesis is the presence of the free hydroxyl group, which can lead to side reactions. Therefore, careful control of reaction conditions is crucial for achieving high yields and purity.
Synthesis Methodology
The direct chlorination of 3-hydroxypropanoic acid with thionyl chloride is a widely used method for the synthesis of this compound. The reaction is typically performed under anhydrous conditions to prevent the hydrolysis of the highly reactive acyl chloride product.[1] The use of an inert solvent, such as dichloromethane, is also recommended.
A key consideration is the management of side reactions involving the hydroxyl group. To minimize these, the reaction is generally carried out at low temperatures, typically between 0 and 5°C.[1] The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, which simplifies the purification process.[1]
An alternative, two-step approach involves the initial esterification of 3-hydroxypropanoic acid to protect the carboxylic acid functionality, followed by chlorination of the hydroxyl group. This method can sometimes lead to higher purity of the final product.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound using thionyl chloride. Please note that actual results may vary depending on the specific experimental setup and conditions.
| Parameter | Value | Reference |
| Starting Material | 3-Hydroxypropanoic acid | General Knowledge |
| Reagent | Thionyl chloride (SOCl₂) | [1] |
| Solvent | Dichloromethane (anhydrous) | [1] |
| Reaction Temperature | 0–5 °C | [1] |
| Reaction Time | 2–4 hours | General Knowledge |
| Typical Yield | 85–90% | General Knowledge |
| Purity | High (with proper workup) | General Knowledge |
Experimental Protocols
Materials:
-
3-Hydroxypropanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Vacuum pump
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add 3-hydroxypropanoic acid (1.0 equivalent).
-
Inert Atmosphere: Purge the system with a dry, inert gas (e.g., nitrogen or argon).
-
Solvent Addition: Add anhydrous dichloromethane to the flask to dissolve the 3-hydroxypropanoic acid.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Reagent Addition: Slowly add thionyl chloride (1.1 to 1.5 equivalents) to the stirred solution via the dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0-5°C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5°C for 2-4 hours. The reaction progress can be monitored by techniques such as TLC or IR spectroscopy.
-
Workup:
-
Once the reaction is complete, carefully and slowly raise the temperature to room temperature to allow for the evolution of any remaining gaseous byproducts (SO₂ and HCl).
-
Remove the excess thionyl chloride and the solvent under reduced pressure using a rotary evaporator. It is advisable to use a trap to capture the corrosive vapors.
-
-
Purification: The crude this compound can be purified by vacuum distillation.
Visualizations
Reaction Mechanism
The following diagram illustrates the nucleophilic acyl substitution mechanism for the conversion of 3-hydroxypropanoic acid to this compound using thionyl chloride.
References
Application Notes and Protocols: Oxalyl Chloride as a Reagent for 3-Hydroxypropanoyl Chloride Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 3-hydroxypropanoyl chloride from 3-hydroxypropanoic acid using oxalyl chloride as a chlorinating agent. This compound is a valuable bifunctional building block in organic synthesis, particularly in the development of pharmaceutical agents such as TNF-α inhibitors.[1] The use of oxalyl chloride offers a mild and efficient method for this conversion, yielding the desired product with gaseous byproducts that are readily removed, simplifying purification.[2] This protocol outlines the reaction conditions, reagent handling, and purification strategies to achieve high-purity this compound.
Introduction
The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic chemistry, providing highly reactive intermediates for further molecular elaboration. For the synthesis of this compound, the presence of a free hydroxyl group necessitates a careful selection of reagents and reaction conditions to avoid unwanted side reactions. Oxalyl chloride, in the presence of a catalytic amount of N,N-dimethylformamide (DMF), has emerged as a superior reagent for this purpose. It is known to be a milder and more selective reagent compared to alternatives like thionyl chloride.[2] The reaction proceeds under anhydrous conditions, typically at low to ambient temperatures, to afford the target acyl chloride in high yield and purity.
Reaction and Mechanism
The reaction of 3-hydroxypropanoic acid with oxalyl chloride proceeds via a nucleophilic acyl substitution mechanism. The catalytic amount of DMF plays a crucial role by first reacting with oxalyl chloride to form a reactive Vilsmeier intermediate, chloromethylene(dimethyl)ammonium chloride. This intermediate is the active chlorinating agent that then reacts with the carboxylic acid to form the acyl chloride. The byproducts of this reaction are carbon monoxide, carbon dioxide, and hydrogen chloride, which are all gaseous and can be easily removed from the reaction mixture.
Reaction Scheme:
Caption: Synthesis of this compound.
Quantitative Data
The following table summarizes the typical reaction parameters and expected outcomes for the synthesis of this compound using oxalyl chloride.
| Parameter | Value | Reference |
| Starting Material | 3-Hydroxypropanoic acid | General Knowledge |
| Reagent | Oxalyl chloride | [2] |
| Catalyst | N,N-Dimethylformamide (DMF) | [3] |
| Solvent | Anhydrous Dichloromethane (CH₂Cl₂) | [2][4] |
| Temperature | 0 °C to Room Temperature | [2] |
| Reaction Time | 1-5 hours | [2][3][5] |
| Typical Yield | 90-95% | [2] |
| Purity | High (after removal of solvent and excess reagent) | [2] |
Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound. All operations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Materials:
-
3-Hydroxypropanoic acid
-
Oxalyl chloride (2M solution in dichloromethane is also commercially available)[4]
-
Anhydrous dichloromethane (CH₂Cl₂)
-
N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Septa
-
Syringes and needles
-
Ice bath
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-hydroxypropanoic acid (1.0 eq).
-
Dissolve the acid in anhydrous dichloromethane (concentration can be adjusted, e.g., 0.5 M).
-
Seal the flask with septa and purge with nitrogen for 10-15 minutes.
-
Cool the flask to 0 °C in an ice bath.
-
-
Addition of Reagents:
-
Reaction:
-
Work-up and Purification:
-
Once the reaction is complete, carefully concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent, excess oxalyl chloride, and dissolved gaseous byproducts.
-
The crude this compound is often of sufficient purity for subsequent reactions. If further purification is required, distillation under reduced pressure can be performed, although care must be taken due to the reactive nature of the product.
-
Experimental Workflow:
Caption: Workflow for this compound synthesis.
Safety Precautions
-
Oxalyl chloride is toxic, corrosive, and a lachrymator. It reacts violently with water. Handle with extreme care in a fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
The reaction generates toxic and corrosive gases (CO, HCl). Ensure the reaction is performed in a well-ventilated fume hood and consider using a gas trap.
-
Always wear appropriate personal protective equipment , including safety goggles, gloves, and a lab coat.
Conclusion
The use of oxalyl chloride with a catalytic amount of DMF provides an efficient and high-yielding method for the synthesis of this compound from 3-hydroxypropanoic acid. The mild reaction conditions and the formation of gaseous byproducts make this a preferred method for laboratory-scale preparations. Careful control of anhydrous conditions and temperature is crucial to minimize side reactions and obtain a high-purity product. This protocol provides a solid foundation for researchers and drug development professionals to synthesize this important bifunctional intermediate.
References
Application Notes and Protocols: 3-Hydroxypropanoyl Chloride as a Precursor for Bioplastics Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly(3-hydroxypropionate) (P3HP) is a biodegradable and biocompatible polyester from the polyhydroxyalkanoate (PHA) family, garnering significant interest as a sustainable alternative to petrochemical-based plastics.[1][2] Its favorable mechanical properties, including high flexibility, tensile strength, and rigidity, make it a versatile material.[1][2] Unlike other PHAs such as poly(3-hydroxybutyrate) (PHB), P3HP is not known to be produced by natural organisms and therefore must be synthesized, either through chemical routes or via genetically engineered microorganisms.[3][4]
This document provides detailed application notes on the use of 3-hydroxypropanoyl chloride as a reactive precursor for the chemical synthesis of P3HP. While microbial biosynthesis from renewable feedstocks like glycerol and glucose is a common approach, direct chemical polymerization offers a cell-free route for producing this bioplastic. This compound, with its bifunctional nature—a hydroxyl (-OH) group and a highly reactive acyl chloride (-COCl) group—serves as a key intermediate for such syntheses.[5] We present protocols for both the chemical synthesis of P3HP from this compound and a comparative microbial biosynthesis method, along with characterization techniques and applications relevant to research and drug development.
Properties and Synthesis of this compound
This compound (C₃H₅ClO₂) is a derivative of 3-hydroxypropanoic acid.[5] Its high reactivity makes it an effective building block for creating ester linkages in polymerization reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 109608-73-3 | [5][6] |
| Molecular Formula | C₃H₅ClO₂ | [6][7] |
| Molecular Weight | 108.52 g/mol | [6][7] |
| Appearance | Not specified (typically a liquid) | |
| Key Functional Groups | Hydroxyl (-OH), Acyl Chloride (-COCl) | [5] |
The primary route for synthesizing this compound is through the nucleophilic acyl substitution of 3-hydroxypropanoic acid using a chlorinating agent.[5] Thionyl chloride (SOCl₂) is commonly used for this transformation, yielding gaseous byproducts (SO₂ and HCl) that are easily removed.[5]
Caption: Synthesis of this compound from 3-hydroxypropanoic acid.
Experimental Protocols
Protocol 1: Chemical Synthesis of Poly(3-hydroxypropionate) via Polycondensation
This protocol describes the step-growth polymerization of this compound. The reaction proceeds via intermolecular esterification, where the hydroxyl group of one monomer attacks the acyl chloride group of another, releasing HCl as a byproduct. A non-nucleophilic base, such as pyridine, is used to neutralize the generated HCl.
Materials:
-
This compound
-
Anhydrous dichloromethane (DCM) or chloroform
-
Anhydrous pyridine
-
Methanol (for quenching)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane or diethyl ether (for precipitation)
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere. Place the flask in an ice bath.
-
Reagent Preparation: Dissolve this compound in anhydrous DCM. In a separate container, prepare a solution of anhydrous pyridine in anhydrous DCM.
-
Monomer Addition: Add the this compound solution to the reaction flask.
-
Initiation of Polymerization: Slowly add the pyridine solution to the reaction flask via the dropping funnel over 30-60 minutes with vigorous stirring. Maintain the temperature at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Quenching: Quench the reaction by adding a small amount of cold methanol to react with any remaining acyl chloride groups.
-
Work-up:
-
Transfer the mixture to a separatory funnel.
-
Wash sequentially with 1M HCl solution (to remove pyridine), water, and saturated NaHCO₃ solution.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Polymer Isolation:
-
Filter the solution to remove the drying agent.
-
Concentrate the solution using a rotary evaporator.
-
Precipitate the polymer by adding the concentrated solution dropwise into a beaker of cold hexane or diethyl ether with stirring.
-
Collect the precipitated P3HP polymer by filtration and dry under vacuum.
-
Caption: Workflow for the chemical synthesis of P3HP from this compound.
Protocol 2: Biosynthesis of P3HP in Recombinant E. coli
This protocol is based on established methods for producing P3HP from glycerol in an engineered E. coli strain.[2][4] The pathway involves the conversion of glycerol to 3-hydroxypropionyl-CoA, which is then polymerized by a PHA synthase.
Materials:
-
Recombinant E. coli strain expressing:
-
Glycerol dehydratase (e.g., DhaB) and its reactivase
-
Propionaldehyde dehydrogenase (e.g., PduP)
-
PHA synthase (e.g., PhaC1)
-
-
Luria-Bertani (LB) medium
-
M9 minimal medium supplemented with:
-
Glycerol (as carbon source)
-
Thiamine
-
Appropriate antibiotics
-
Vitamin B₁₂ (cofactor for glycerol dehydratase)
-
-
Sodium hypochlorite solution
-
Chloroform
Equipment:
-
Shaking incubator
-
Fermenter (for larger scale)
-
Centrifuge
-
Lyophilizer (freeze-dryer)
Procedure:
-
Inoculum Preparation: Grow a single colony of the recombinant E. coli strain in LB medium with appropriate antibiotics overnight at 37°C in a shaking incubator.
-
Fermentation:
-
Inoculate M9 minimal medium containing glycerol, thiamine, antibiotics, and vitamin B₁₂ with the overnight culture (e.g., 1-2% v/v).
-
Incubate at 30-37°C with shaking for 48-72 hours for polymer accumulation. For fed-batch fermentation, maintain a controlled feed of glycerol.
-
-
Cell Harvesting: Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes).
-
Cell Lysis and Polymer Extraction:
-
Wash the cell pellet with distilled water and lyophilize to determine the cell dry weight.
-
Resuspend the dried cells in chloroform and stir at 60°C for 24 hours to dissolve the intracellular P3HP granules.
-
Separate the cell debris by centrifugation or filtration.
-
-
Polymer Isolation:
-
Precipitate the P3HP from the chloroform solution by adding it to 10 volumes of cold methanol or ethanol.
-
Collect the white P3HP precipitate by filtration and dry it in a vacuum oven.
-
Caption: Key biosynthetic pathway for P3HP production from glycerol.
Characterization of P3HP
After synthesis, the polymer's structure and properties must be verified.
Table 2: P3HP Characterization Data Examples
| Property | Typical Value Range | Analysis Method | Reference |
| Melting Temperature (Tm) | 70 - 100 °C | DSC | [8][9] |
| Glass Transition Temp (Tg) | -20 to -5 °C | DSC | [9] |
| Molecular Weight (Mw) | 50,000 - 500,000 g/mol | GPC | [8] |
| PDI (Mw/Mn) | 1.5 - 3.0 | GPC | [8] |
| ¹H NMR Chemical Shifts | δ ~2.7 ppm (-CH₂-), δ ~4.3 ppm (-O-CH₂-) | NMR | [8] |
| ¹³C NMR Chemical Shifts | δ ~36 ppm (-CH₂-), δ ~59 ppm (-O-CH₂-), δ ~170 ppm (C=O) | NMR | [8] |
Protocol 3: Polymer Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of the P3HP sample in deuterated chloroform (CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure and purity of the polymer.
-
-
Gel Permeation Chromatography (GPC):
-
Dissolve the P3HP sample in a suitable solvent (e.g., chloroform or THF).
-
Inject the solution into a GPC system calibrated with polystyrene standards.
-
Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
-
Differential Scanning Calorimetry (DSC):
-
Place 5-10 mg of the dry P3HP sample in an aluminum DSC pan.
-
Heat the sample under a nitrogen atmosphere (e.g., from -50°C to 150°C at 10°C/min) to determine the glass transition temperature (Tg) and melting temperature (Tm).
-
Caption: Experimental workflow for the characterization of P3HP.
Applications in Drug Development
The biocompatibility and biodegradability of P3HP make it an excellent candidate for pharmaceutical and medical applications.[3]
-
Drug Delivery: P3HP can be formulated into microparticles, nanoparticles, or films for the sustained and controlled release of therapeutic agents.[2] Its surface erosion degradation mechanism is attractive for achieving zero-order release kinetics.[3]
-
Tissue Engineering: P3HP can be processed into porous scaffolds to support cell adhesion, growth, and differentiation, making it suitable for bone and soft tissue regeneration.[2] Studies have shown that P3HP surfaces support osteoblastic growth without cytotoxicity.[2]
-
Medical Implants: Due to its flexibility and biodegradability, P3HP can be used for temporary implants such as sutures, stents, or fixation devices that degrade over time, eliminating the need for a second removal surgery.
References
- 1. Frontiers | Poly(3-hydroxypropionate): Biosynthesis Pathways and Malonyl-CoA Biosensor Material Properties [frontiersin.org]
- 2. Poly(3-hydroxypropionate): Biosynthesis Pathways and Malonyl-CoA Biosensor Material Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. This compound | 109608-73-3 | Benchchem [benchchem.com]
- 6. This compound | CAS No- 109608-73-3 | Simson Pharma Limited [simsonpharma.com]
- 7. This compound | C3H5ClO2 | CID 18673867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Biosynthesis and Biodegradation of 3-Hydroxypropionate- Containing Polyesters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of 3-Hydroxypropanoyl Chloride for Antimicrobial Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization of 3-hydroxypropanoyl chloride as a strategy for developing novel antimicrobial agents. This document includes detailed protocols for the synthesis of 3-hydroxypropanoate esters and amides, methods for evaluating their antimicrobial efficacy, and a summary of reported activity.
Introduction
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of new antimicrobial compounds. 3-Hydroxypropionic acid and its derivatives have garnered interest as potential antimicrobial agents. The high reactivity of this compound, the acyl chloride of 3-hydroxypropionic acid, makes it a versatile precursor for the synthesis of a diverse range of derivatives, including esters and amides. This document outlines the synthesis and antimicrobial evaluation of these derivatives. Notably, studies suggest that the free carboxylic acid group of 3-hydroxypropionic acid is crucial for its pharmacological activity, as esterification has been shown to reduce or eliminate its antimicrobial effects[1][2]. This highlights the importance of careful derivative design and screening to identify compounds with potent antimicrobial properties.
Data Presentation
The following tables summarize the in vitro antimicrobial activity of various 3-hydroxypropanoic acid derivatives against a panel of bacterial and fungal pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of the compound that inhibits visible growth of the microorganism.
Table 1: Antibacterial Activity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives [3]
| Compound | Derivative Type | S. aureus (MRSA) | E. faecalis (VRE) | E. coli | K. pneumoniae | P. aeruginosa | A. baumannii |
| 7 | Hydrazone | 32 | >64 | Moderate Activity | Moderate Activity | - | - |
| 14-16 | Hydrazones with heterocyclic substituents | 1-8 | 0.5-2 | 8-64 | 8-64 | 8-64 | 8-64 |
| 20 | Oxadiazole | 32 | 32 | >64 | >64 | >64 | >64 |
| 21 | 2-Furyl | 16 | 16 | Activity | Activity | >64 | - |
| 22 | Thiophene | - | - | - | - | 64 | - |
| 29 | Phenyl | 16 | >64 | - | - | - | - |
| 30 | 4-NO2 Phenyl | 16 | 16 | 32 | 64 | - | - |
| 33 | 4-OH | 8-16 | 8-16 | 16-64 | 16-64 | 16 | 16 |
| 36 | Dimethylpyrazole | 32 | 64 | - | - | - | - |
| 37 | Dimethylpyrrole | - | - | 16 | - | - | - |
Table 2: Antifungal Activity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives against Candida auris [3]
| Compound | Derivative Type | MIC (µg/mL) |
| 14-17 | Hydrazones with heterocyclic substituents | 8-64 |
| Overall Range | Various Derivatives | 0.5-64 |
Table 3: Antimicrobial Activity of 3-Hydroxy-2-methylene-3-phenylpropionic Acid Derivatives [4]
| Compound | Substituent | S. aureus | C. diphtheriae | K. pneumoniae |
| 3-6, 17, 18 | 2-, 3-, or 4-nitro | 14-16 | 14-16 | - |
| 15 | 2,4-dichloro | 14-16 | 14-16 | 15-16 |
| 20 | 4-chloro | - | - | 15-16 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the reactive intermediate, this compound, from 3-hydroxypropionic acid.
Materials:
-
3-Hydroxypropionic acid
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve 3-hydroxypropionic acid in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add a molar excess (typically 1.5-2 equivalents) of oxalyl chloride or thionyl chloride to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
If necessary, gently heat the mixture to reflux for 1-2 hours to ensure complete reaction.
-
Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or by observing the cessation of gas evolution.
-
Once the reaction is complete, remove the solvent and excess reagent under reduced pressure using a rotary evaporator.
-
The resulting crude this compound can be used directly in the next step or purified by distillation under reduced pressure.
Protocol 2: Synthesis of N-Substituted 3-Hydroxypropanamides
This protocol details the synthesis of amide derivatives from this compound and a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine of choice
-
Triethylamine or other suitable non-nucleophilic base
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
Procedure:
-
Dissolve the amine and a slight molar excess of triethylamine in anhydrous DCM in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Dissolve this compound in anhydrous DCM and add it to a dropping funnel.
-
Add the this compound solution dropwise to the stirred amine solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water, dilute aqueous HCl, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: Synthesis of 3-Hydroxypropanoate Esters
This protocol describes the synthesis of ester derivatives from this compound and an alcohol.
Materials:
-
This compound
-
Alcohol of choice
-
Pyridine or other suitable base
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
Procedure:
-
Dissolve the alcohol and a slight molar excess of pyridine in anhydrous DCM in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Dissolve this compound in anhydrous DCM and add it to a dropping funnel.
-
Add the this compound solution dropwise to the stirred alcohol solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water, dilute aqueous HCl, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives using the broth microdilution method.[3]
Materials:
-
Synthesized this compound derivatives
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Broth (MHB) or other appropriate microbial growth medium
-
Bacterial and/or fungal strains
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Prepare a stock solution of each derivative in DMSO.
-
Perform serial two-fold dilutions of the stock solutions in the wells of a 96-well microtiter plate using MHB to achieve a range of desired concentrations.
-
Prepare an inoculum of the test microorganism and adjust its concentration to a standardized value (e.g., 5 x 10^5 CFU/mL).
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include appropriate controls: a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm using a microplate reader. The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Visualizations
Caption: Experimental workflow for the synthesis and antimicrobial screening of this compound derivatives.
Caption: General reaction scheme for the synthesis of N-substituted 3-hydroxypropanamides.
Caption: Postulated mechanism of antimicrobial action via membrane disruption by 3-hydroxypropanoic acid derivatives.
References
Troubleshooting & Optimization
Safe handling and storage of 3-Hydroxypropanoyl chloride
This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and storage of 3-Hydroxypropanoyl chloride (CAS No: 109608-73-3). It includes a troubleshooting guide and frequently asked questions to address potential issues during experimentation.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₃H₅ClO₂ |
| Molecular Weight | 108.52 g/mol [1] |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Data not available |
| Melting Point | Data not available |
| Flash Point | Data not available |
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the handling and use of this compound.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Fuming upon opening the container | Reaction with atmospheric moisture. | This is a common characteristic of acyl chlorides.[2] Always handle this compound in a well-ventilated fume hood. Ensure all glassware and equipment are scrupulously dry. |
| Discoloration of the material (yellowing) | Decomposition or presence of impurities. | Discard the material if significant discoloration is observed. Store the compound at the recommended temperature (2-8°C) and under an inert atmosphere to minimize degradation. |
| Vigorous, exothermic reaction | Reaction with nucleophilic reagents (e.g., water, alcohols, amines). | Acyl chlorides are highly reactive.[2][3] Perform reactions at a controlled, low temperature and add reagents slowly. Ensure the reaction is conducted under anhydrous conditions. |
| Low yield in acylation reactions | Competitive reaction at the hydroxyl group; hydrolysis of the acyl chloride. | Protect the hydroxyl group with a suitable protecting group before carrying out the acylation reaction if necessary. Ensure the reaction is performed under strictly anhydrous conditions. |
| Formation of a white precipitate in the reaction mixture | Formation of a salt byproduct (e.g., amine hydrochloride). | This is a common byproduct when reacting with amines. The salt can typically be removed by filtration or an aqueous workup. |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a hazardous compound and should be handled with care. It is toxic, corrosive, and flammable.[1] It can cause irritation and burns upon contact with skin and eyes, and inhalation can irritate the respiratory tract.[1] It reacts with water and alcohols to release corrosive hydrochloric acid fumes.[1]
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
A2: When handling this compound, it is essential to wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[4] All handling should be conducted in a well-ventilated chemical fume hood.[4]
Q3: What are the appropriate storage conditions for this compound?
A3: Store the container tightly closed in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames.[5] It is recommended to store it at 2-8°C. The storage area should be a designated flammables area, and the compound should be kept away from water or moist air.[5]
Q4: What materials are incompatible with this compound?
A4: this compound is incompatible with strong oxidizing agents, bases, alcohols, and amines.[5] It reacts violently with water.[5]
Q5: What should I do in case of a spill?
A5: In the event of a spill, evacuate the area and ensure adequate ventilation. Remove all sources of ignition.[4] Use spark-proof tools and explosion-proof equipment.[4] Absorb the spill with an inert, non-combustible material and collect it for disposal in a suitable, closed container.[4] Do not expose the spill to water.[5]
Q6: What are the first-aid measures in case of exposure?
A6:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes and consult a doctor.[4][5]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[4][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4][5]
Experimental Protocol: Amide Synthesis
This protocol provides a general procedure for the synthesis of an N-substituted amide using this compound. This reaction is representative of its use in the synthesis of various compounds, including TNF-α inhibitors.[6]
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N) or other suitable non-nucleophilic base
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of this compound (1.05 equivalents) in anhydrous DCM to the cooled amine solution via a dropping funnel over 15-30 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete as monitored by TLC or other suitable analytical technique.
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be purified by column chromatography or recrystallization as needed.
Diagrams
Caption: Workflow for the safe handling and storage of this compound.
Caption: Signaling pathway for the synthesis of an amide from this compound.
References
Preventing hydrolysis of 3-Hydroxypropanoyl chloride in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of 3-Hydroxypropanoyl chloride, with a primary focus on preventing its hydrolysis during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so reactive?
This compound (CAS No. 109608-73-3) is a bifunctional organic compound with the chemical formula C₃H₅ClO₂.[1][2] Its high reactivity stems from the presence of two functional groups: a highly electrophilic acyl chloride (-COCl) and a nucleophilic hydroxyl (-OH) group.[1][2] The acyl chloride group is susceptible to nucleophilic attack, making it a versatile reagent for introducing the 3-hydroxypropanoyl moiety into other molecules.[1]
Q2: Why is preventing hydrolysis of this compound so critical?
Acyl chlorides are highly susceptible to hydrolysis, reacting with water to form the corresponding carboxylic acid.[1][3][4] In the case of this compound, hydrolysis yields 3-hydroxypropanoic acid and hydrochloric acid (HCl).[1][4] This reaction is often rapid, even with trace amounts of moisture from the atmosphere, leading to reagent degradation, reduced yield of the desired product, and the introduction of impurities into the reaction mixture.[1][3]
Q3: What are the main challenges when working with this compound?
The primary challenges include:
-
Hydrolysis: Its extreme sensitivity to moisture requires stringent anhydrous conditions.[1][3]
-
Side Reactions: The presence of the hydroxyl group can lead to intermolecular esterification or polymerization, especially at elevated temperatures.[1]
-
Safety: It is a hazardous compound that can be toxic, corrosive, and flammable, requiring careful handling in a well-ventilated area.[2][5]
Q4: How can I minimize hydrolysis during storage?
To minimize hydrolysis during storage, this compound should be stored under strictly anhydrous conditions.[3] This includes:
-
Storing in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[6][7]
-
Keeping it in a cool, dry place. Accelerated degradation tests show significantly less hydrolysis at 4°C compared to 40°C.[1]
-
Using Sure/Seal™ bottles or similar packaging that allows for the withdrawal of the reagent via syringe without exposing the bulk material to the atmosphere.[8]
-
Storing over molecular sieves (e.g., 3Å) can help scavenge any residual moisture.[1][7]
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of desired product | Hydrolysis of this compound: Reagent may have degraded due to improper storage or handling. Reaction conditions may not be sufficiently anhydrous. | Verify reagent quality: Test a small sample for purity before use. Ensure anhydrous conditions: Dry all glassware in an oven (e.g., 125°C overnight) and cool under an inert gas stream.[8] Use anhydrous solvents. Perform the reaction under an inert atmosphere (argon or nitrogen).[1] Use fresh reagent: If possible, use freshly prepared or newly purchased this compound. |
| Side reactions (e.g., polymerization): The hydroxyl group of one molecule may be reacting with the acyl chloride of another. | Protect the hydroxyl group: Consider using a protecting group for the hydroxyl moiety before performing the reaction. Control temperature: Run the reaction at low temperatures (e.g., 0-5°C) to minimize side reactions.[1] | |
| Formation of unexpected byproducts | Reaction with nucleophilic impurities: The solvent or other reagents may contain nucleophilic impurities (e.g., water, alcohols). | Purify solvents and reagents: Ensure all materials are of high purity and free from nucleophilic contaminants. |
| Intermolecular reactions: As mentioned above, self-reaction can occur. | Slow addition: Add the this compound slowly to the reaction mixture to maintain a low concentration and reduce the chance of self-reaction. | |
| Difficulty in purifying the product | Presence of 3-hydroxypropanoic acid: This indicates hydrolysis has occurred. | Aqueous workup: A mild aqueous wash may remove the water-soluble 3-hydroxypropanoic acid, but care must be taken if the desired product is also water-sensitive. |
| Polymeric material: High molecular weight byproducts can complicate purification. | Chromatography: Column chromatography is often effective for separating the desired product from polymeric impurities. |
Experimental Protocols
Protocol 1: General Handling of this compound
Given its sensitivity to moisture, all manipulations of this compound should be performed using appropriate techniques for handling air- and moisture-sensitive compounds.
Workflow for Handling this compound
Caption: Workflow for handling moisture-sensitive this compound.
Protocol 2: Protection of the Hydroxyl Group with a Silyl Ether
To prevent side reactions involving the hydroxyl group, it can be protected as a silyl ether. This protocol provides a general method for the protection of 3-hydroxypropanoic acid before its conversion to the acyl chloride.
Experimental Steps:
-
Dissolve 3-hydroxypropanoic acid: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve 3-hydroxypropanoic acid in an anhydrous solvent (e.g., dichloromethane or THF).
-
Add a base: Add a suitable base (e.g., triethylamine or imidazole) to the solution.
-
Add the silylating agent: Slowly add a silylating agent (e.g., tert-butyldimethylsilyl chloride (TBDMSCl) or triethylsilyl chloride (TESCl)) at 0°C.
-
Monitor the reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
-
Workup and purification: Quench the reaction, perform an aqueous workup, and purify the silyl-protected 3-hydroxypropanoic acid by column chromatography.
-
Convert to acyl chloride: The purified protected acid can then be converted to the acyl chloride using a standard chlorinating agent like oxalyl chloride or thionyl chloride under anhydrous conditions.[1][9]
Logical Flow for Hydroxyl Group Protection
Caption: Pathway for protecting the hydroxyl group before forming the acyl chloride.
Protocol 3: Monitoring Hydrolysis by HPLC
High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of this compound and quantify the extent of its hydrolysis to 3-hydroxypropanoic acid.
Methodology:
-
Derivatization: Due to the high reactivity of acyl chlorides, direct analysis can be challenging. A derivatization step is often employed.[10] A common method involves reacting the sample with a nucleophile (e.g., an amine or an alcohol) under controlled conditions to form a stable derivative (an amide or ester, respectively).
-
Sample Preparation:
-
Carefully prepare a stock solution of the this compound sample in an anhydrous aprotic solvent (e.g., acetonitrile).
-
In a separate vial, have a solution of the derivatizing agent.
-
Add a known volume of the acyl chloride solution to the derivatizing agent solution.
-
-
HPLC Analysis:
-
Column: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of water (often with a small amount of acid like formic acid or TFA for better peak shape) and an organic solvent like acetonitrile or methanol.
-
Detection: UV detection is commonly used, with the wavelength chosen based on the chromophore of the derivative.
-
-
Quantification: The amount of the derivative corresponding to this compound and any derivative formed from 3-hydroxypropanoic acid can be quantified by comparing the peak areas to those of known standards.
Quantitative Data Summary
The following table summarizes the stability of acyl chlorides under different conditions, providing a general guideline for handling this compound.
| Parameter | Condition | Observation | Implication for this compound |
| Storage Temperature | 40°C / 75% Relative Humidity | 15% hydrolysis in 7 days.[1] | Elevated temperatures significantly accelerate hydrolysis. Store refrigerated. |
| 4°C / Dry N₂ | <2% hydrolysis in 7 days.[1] | Cold, inert conditions are crucial for maintaining purity. | |
| Solvent Nucleophilicity | Water | Rapid hydrolysis.[11][12] | Avoid protic and nucleophilic solvents unless they are intended reactants. |
| Reaction Kinetics with Amines | Primary amines at 25°C | Second-order kinetics, k ≈ 0.15 M⁻¹s⁻¹.[1] | Reactions with nucleophiles are generally fast. |
This technical support center provides a foundation for the safe and effective use of this compound. For specific applications, further optimization of reaction conditions may be necessary. Always consult the relevant Safety Data Sheet (SDS) before handling this chemical.[5]
References
- 1. This compound | 109608-73-3 | Benchchem [benchchem.com]
- 2. Buy this compound | 109608-73-3 [smolecule.com]
- 3. fiveable.me [fiveable.me]
- 4. savemyexams.com [savemyexams.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. reddit.com [reddit.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. cdnsciencepub.com [cdnsciencepub.com]
Optimizing reaction conditions for 3-Hydroxypropanoyl chloride synthesis
Welcome to the technical support center for the synthesis of 3-Hydroxypropanoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.
Troubleshooting Guides
Low product yield, formation of impurities, and challenges in product isolation are common hurdles in the synthesis of this compound. The following guides address these specific issues in a question-and-answer format.
Issue 1: Low Yield of this compound
Q1: My reaction is resulting in a significantly lower than expected yield. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors, primarily related to reaction conditions and reagent quality. Key areas to investigate include:
-
Presence of Moisture: this compound is highly susceptible to hydrolysis, which will convert it back to 3-hydroxypropanoic acid.[1] It is crucial to conduct the reaction under strictly anhydrous conditions.
-
Troubleshooting:
-
Thoroughly dry all glassware in an oven prior to use.
-
Use anhydrous solvents.
-
Handle hygroscopic reagents in a glove box or under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Suboptimal Temperature: The reaction is typically performed at low temperatures (0-5°C) to minimize side reactions.[1] Deviations from this range can impact yield.
-
Troubleshooting:
-
Use an ice bath to maintain the reaction temperature between 0°C and 5°C.
-
Add the chlorinating agent dropwise to control any exothermic processes.
-
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Troubleshooting:
-
Increase the reaction time. Monitor the reaction progress using an appropriate analytical technique, such as TLC or in-situ IR spectroscopy.
-
Ensure a slight excess of the chlorinating agent is used.
-
-
Table 1: Effect of Reaction Parameters on Yield
| Parameter | Condition | Expected Outcome on Yield | Troubleshooting Action |
| Moisture | Presence of water | Decreased yield due to hydrolysis | Use anhydrous reagents and dry glassware |
| Temperature | > 5°C | Decreased yield due to side reactions | Maintain temperature at 0-5°C |
| Reaction Time | Insufficient | Incomplete conversion, lower yield | Increase reaction time and monitor progress |
| Stoichiometry | Insufficient chlorinating agent | Incomplete conversion, lower yield | Use a slight excess (e.g., 1.1-1.5 equivalents) of the chlorinating agent |
Issue 2: Presence of Impurities in the Final Product
Q2: My final product is impure. What are the likely side products and how can I minimize their formation?
A2: The bifunctional nature of 3-hydroxypropanoic acid makes it prone to several side reactions. The primary impurities to consider are:
-
Polymeric materials: The hydroxyl and acyl chloride functionalities can react intermolecularly to form polyesters. This is more likely at higher temperatures.
-
3-Chloropropanoyl chloride: The hydroxyl group can be substituted by a chlorine atom, especially when using an excess of the chlorinating agent or at elevated temperatures.
-
Esters: If an alcohol is present (e.g., as a solvent or impurity), it can react with the product to form an ester.[1]
Table 2: Common Impurities and Mitigation Strategies
| Impurity | Formation Pathway | Mitigation Strategy |
| Polyesters | Intermolecular reaction of hydroxyl and acyl chloride groups | Maintain low reaction temperature (0-5°C) |
| 3-Chloropropanoyl chloride | Substitution of the hydroxyl group | Use a minimal excess of chlorinating agent; maintain low temperature |
| Esters | Reaction with alcohol impurities | Use non-alcoholic, anhydrous solvents (e.g., dichloromethane) |
Frequently Asked Questions (FAQs)
Q3: Which chlorinating agent is better for this synthesis: thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)?
A3: Both thionyl chloride and oxalyl chloride are effective for converting 3-hydroxypropanoic acid to this compound.[1] The choice often depends on the specific requirements of the subsequent steps and desired purity.
-
Thionyl chloride (SOCl₂): This reagent is cost-effective and its byproducts (SO₂ and HCl) are gaseous, which simplifies their removal from the reaction mixture.[1]
-
Oxalyl chloride ((COCl)₂): Reactions with oxalyl chloride can be faster and may result in higher yields.[1] The byproducts (CO, CO₂, and HCl) are also gaseous. A patent for a related synthesis mentions the use of 2M oxalyl chloride in dichloromethane.[2]
Table 3: Comparison of Common Chlorinating Agents
| Chlorinating Agent | Byproducts | Advantages | Disadvantages |
| Thionyl chloride (SOCl₂) ** | SO₂, HCl (gaseous) | Cost-effective, gaseous byproducts | Can lead to the formation of 3-chloropropanoyl chloride |
| Oxalyl chloride ((COCl)₂) ** | CO, CO₂, HCl (gaseous) | Faster reaction, potentially higher yields | More expensive than thionyl chloride |
Q4: How can I purify the synthesized this compound?
Q5: Is it necessary to protect the hydroxyl group before the chlorination step?
A5: While direct chlorination is the most common approach, protecting the hydroxyl group is a viable strategy to prevent side reactions. This involves a two-step process:
-
Protection: The hydroxyl group can be protected using a suitable protecting group (e.g., as a silyl ether or an acetate ester).
-
Chlorination: The carboxylic acid is then converted to the acyl chloride.
-
Deprotection: The protecting group is removed to yield this compound.
This method can lead to a cleaner product but adds extra steps to the synthesis, potentially lowering the overall yield.
Experimental Protocols
The following are generalized protocols based on the literature for the synthesis of acyl chlorides from carboxylic acids. These should be adapted and optimized for the specific case of 3-hydroxypropanoic acid.
Protocol 1: Synthesis using Thionyl Chloride
-
Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), place 3-hydroxypropanoic acid (1 equivalent) and an anhydrous solvent (e.g., dichloromethane).
-
Reaction: Cool the flask in an ice bath to 0°C. Add thionyl chloride (1.1-1.5 equivalents) dropwise via the dropping funnel over 30-60 minutes, maintaining the temperature below 5°C.
-
Completion: After the addition is complete, allow the reaction mixture to stir at 0°C for 1-2 hours, then slowly warm to room temperature and stir for an additional 1-2 hours, or until the evolution of gas ceases.
-
Workup: Remove the solvent and excess thionyl chloride under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation.
Protocol 2: Synthesis using Oxalyl Chloride
-
Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap, dissolve 3-hydroxypropanoic acid (1 equivalent) in an anhydrous solvent (e.g., dichloromethane).
-
Reaction: Cool the flask in an ice bath to 0°C. Add oxalyl chloride (1.1-1.5 equivalents) dropwise via the dropping funnel over 30-60 minutes, keeping the temperature below 5°C.
-
Completion: After the addition, allow the reaction to stir at 0°C for 1-2 hours, then warm to room temperature and stir for another 1-2 hours. The reaction is often complete when gas evolution stops.
-
Workup: Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Purification: Purify the resulting crude this compound by vacuum distillation.
Visualizations
Caption: Main reaction pathway and potential side reactions.
References
3-Hydroxypropanoyl chloride stability and degradation pathways
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-hydroxypropanoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it highly reactive?
A1: this compound (CAS 109608-73-3) is a bifunctional organic compound with the chemical formula C₃H₅ClO₂. It possesses both a hydroxyl (-OH) group and a highly reactive acyl chloride (-COCl) group. Its high reactivity stems from the electrophilic nature of the carbonyl carbon in the acyl chloride group, which makes it a prime target for nucleophilic attack.[1] This reactivity makes it a valuable intermediate in organic synthesis, particularly for producing esters and amides.[1][2]
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathways for this compound are:
-
Hydrolysis: Due to the high reactivity of the acyl chloride group, it readily reacts with water to hydrolyze back to 3-hydroxypropanoic acid. This reaction is rapid and can be initiated even by atmospheric moisture.[1]
-
Self-esterification/Polymerization: The presence of both a hydroxyl group and an acyl chloride group on the same molecule allows for intermolecular reactions. One molecule can act as a nucleophile (via its hydroxyl group) and another as an electrophile (via its acyl chloride group), leading to the formation of dimers, oligomers, and ultimately polyesters.[3][4]
Q3: How should I handle and store this compound to ensure its stability?
A3: To ensure the stability of this compound, it is crucial to handle and store it under anhydrous (dry) conditions.[1] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture, alcohols, and strong bases.[5] The use of an inert atmosphere (e.g., nitrogen or argon) can further enhance stability. Some sources recommend storage at 2-8°C.
Q4: I am seeing unexpected byproducts in my reaction with this compound. What could be the cause?
A4: Unexpected byproducts when using this compound are often due to its degradation or side reactions. Common causes include:
-
Hydrolysis: If your reaction is not performed under strictly anhydrous conditions, the starting material may have partially hydrolyzed to 3-hydroxypropanoic acid, which may not react as intended or could lead to other byproducts.
-
Self-esterification/Polymerization: If the this compound has been stored improperly or for an extended period, it may have started to form oligomers or polymers. These would appear as higher molecular weight impurities in your reaction mixture.
-
Reaction with Solvents: If you are using a protic solvent (e.g., an alcohol), it will react with the this compound to form an ester.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
| Issue | Possible Cause | Recommended Solution |
| Low or no yield of the desired product | Degradation of this compound starting material. | - Ensure the this compound is fresh and has been stored under strictly anhydrous conditions.- Before use, consider purifying the this compound by distillation under reduced pressure to remove any degradation products.- Perform the reaction under a dry, inert atmosphere (nitrogen or argon). |
| Reaction conditions are not optimal. | - For reactions with nucleophiles, consider the use of a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the HCl byproduct.- Optimize reaction temperature and time. | |
| Presence of a significant amount of 3-hydroxypropanoic acid in the reaction mixture | Hydrolysis of this compound. | - Use anhydrous solvents and reagents.- Dry all glassware thoroughly before use.- Perform the reaction under an inert atmosphere. |
| Formation of a viscous or solid material in the reaction or during workup | Polymerization of this compound. | - Use fresh this compound.- Keep reaction temperatures low to minimize polymerization.- Consider protecting the hydroxyl group of this compound if it is not the intended reactive site. |
| Inconsistent results between experiments | Variable quality of this compound. | - Establish a quality control check for each new batch of this compound, for example, by using a validated analytical method like HPLC with derivatization to determine purity. |
Stability Data
Quantitative data on the stability of this compound is limited in publicly available literature. The following table summarizes the available data.
| Condition | Time | Degradation Product | Extent of Degradation | Source |
| 40°C / 75% Relative Humidity | 7 days | Hydrolysis Product | 15% | [1] |
| 4°C / Dry Nitrogen | 7 days | Hydrolysis Product | < 2% | [1] |
Note: The data above highlights the critical importance of low temperature and anhydrous conditions for the stability of this compound. Further stability studies under various pH conditions and in different solvents are recommended for specific applications.
Experimental Protocols
Protocol for Stability Testing of this compound
This protocol is based on the principles outlined in the ICH Q1A (R2) guidelines for stability testing of new drug substances.
1. Objective: To evaluate the stability of this compound under various storage conditions.
2. Materials:
-
This compound (of known purity)
-
Anhydrous solvents (e.g., acetonitrile, dichloromethane)
-
Vials with inert caps
-
Stability chambers with controlled temperature and humidity
-
HPLC system with a UV detector
-
Derivatization reagent (e.g., 2-nitrophenylhydrazine)[6]
-
Reference standards for this compound and 3-hydroxypropanoic acid
3. Procedure:
-
Sample Preparation:
-
Aliquot the this compound into vials under an inert atmosphere.
-
For testing in solution, prepare solutions of known concentration in the desired anhydrous solvent(s).
-
-
Storage Conditions:
-
Long-term testing: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.
-
Accelerated testing: 40°C ± 2°C / 75% RH ± 5% RH.
-
Intermediate testing (if significant change in accelerated testing): 30°C ± 2°C / 65% RH ± 5% RH.
-
-
Testing Frequency:
-
Long-term testing: 0, 3, 6, 9, 12, 18, 24, 36 months.
-
Accelerated testing: 0, 3, 6 months.
-
-
Analytical Method:
-
Use a validated stability-indicating HPLC method. Due to the high reactivity and poor chromophore of this compound, a derivatization method is recommended.
-
Derivatization: React the sample with a suitable derivatizing agent (e.g., 2-nitrophenylhydrazine) to form a stable, UV-active derivative.[6]
-
HPLC Conditions (Example):
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Gradient elution with a mixture of acetonitrile and water.
-
Detection: UV detection at a wavelength appropriate for the derivative (e.g., 395 nm for the 2-nitrophenylhydrazine derivative).[6]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
-
Quantify the amount of remaining this compound and the formation of the primary degradation product, 3-hydroxypropanoic acid (which can also be derivatized or analyzed separately).
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point.
-
Determine the rate of degradation and identify any trends.
-
Degradation Pathways and Troubleshooting Workflow
Degradation Pathways of this compound
Caption: Primary degradation pathways of this compound.
Troubleshooting Workflow for this compound Experiments
Caption: A logical workflow for troubleshooting common experimental issues.
References
- 1. development-and-validation-of-a-general-derivatization-hplc-method-for-the-trace-analysis-of-acyl-chlorides-in-lipophilic-drug-substances - Ask this paper | Bohrium [bohrium.com]
- 2. Buy this compound | 109608-73-3 [smolecule.com]
- 3. savemyexams.com [savemyexams.com]
- 4. scienceinfo.com [scienceinfo.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
Anhydrous conditions for working with 3-Hydroxypropanoyl chloride
Technical Support Center: 3-Hydroxypropanoyl Chloride
This guide provides researchers, scientists, and drug development professionals with essential information for handling this compound, focusing on the critical requirement of maintaining anhydrous conditions to ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are anhydrous conditions so critical for its use?
A1: this compound (C₃H₅ClO₂) is a bifunctional organic compound featuring both a hydroxyl (-OH) group and a highly reactive acyl chloride (-COCl) group.[1][2] This dual functionality makes it a versatile building block in organic synthesis, particularly in the development of pharmaceuticals like TNF-α inhibitors.[2][3][4]
Anhydrous (water-free) conditions are absolutely essential when working with this reagent. The acyl chloride group is extremely susceptible to hydrolysis; it readily reacts with water to revert to the less reactive 3-hydroxypropanoic acid, releasing corrosive hydrochloric acid (HCl) gas in the process.[1][2][5][6] This side reaction will consume the starting material, significantly lower the yield of your desired product, and introduce impurities into the reaction mixture. All reactions involving acyl chlorides must be performed in a moisture-free environment.[5][7]
Q2: How should I properly store this compound?
A2: To maintain its integrity, this compound should be stored in a tightly sealed, moisture-resistant container under an inert atmosphere, such as nitrogen or argon.[1] Recommended storage temperature is between 2–8°C in a refrigerator.[1][4]
Q3: What are the primary hazards associated with this compound?
A3: this compound is a hazardous chemical that must be handled with appropriate safety precautions.[2] It is corrosive and can cause severe skin burns and eye irritation.[1][2] Inhalation of its vapors can irritate the respiratory tract.[2] Upon contact with moisture, it releases corrosive HCl gas.[2] Always handle this reagent in a well-ventilated fume hood while wearing personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Q4: Which solvents are recommended for reactions involving this compound?
A4: It is crucial to use anhydrous solvents to prevent hydrolysis.[1] The choice of solvent depends on the specific reaction, but common options include dichloromethane (DCM), diethyl ether, and tetrahydrofuran (THF). These solvents must be thoroughly dried before use.
Troubleshooting Guide
Problem: My reaction yield is very low or I only recovered the starting carboxylic acid.
This is the most common issue when working with this compound and almost always points to moisture contamination.
-
Possible Cause 1: Inadequate drying of glassware.
-
Solution: All glassware must be rigorously dried before use. The recommended procedure is to oven-dry all glassware at >120°C for several hours (or overnight) and then allow it to cool in a desiccator over a drying agent (e.g., silica gel, P₂O₅). Assembling the apparatus while still hot and flushing with an inert gas like nitrogen or argon as it cools is also a highly effective technique.
-
-
Possible Cause 2: Use of wet solvents or reagents.
-
Solution: Use only commercially available anhydrous solvents or solvents that have been freshly distilled from an appropriate drying agent. Ensure that all other reagents, including your nucleophile and any non-basic catalysts, are also free of water. A workflow for setting up a reaction under anhydrous conditions is detailed below.
-
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// Edges start -> dry_glassware; dry_glassware -> cool_desiccator; cool_desiccator -> setup_apparatus; setup_apparatus -> add_solvent; add_solvent -> add_reagents; add_reagents -> cool_reaction; cool_reaction -> add_chloride; add_chloride -> run_reaction; run_reaction -> end_reaction; } .dot Caption: Workflow for setting up an anhydrous reaction.
Problem: I am observing the formation of significant byproducts, possibly polymers.
-
Possible Cause: Intermolecular side reactions.
-
Solution: The bifunctional nature of this compound means it can react with itself; the hydroxyl group of one molecule can act as a nucleophile, attacking the acyl chloride of another, leading to oligomers or polymers. To minimize this, reactions are often conducted at reduced temperatures (e.g., 0–5°C) to control reactivity.[1] Additionally, adding the this compound slowly (dropwise) to a solution of the primary nucleophile ensures it is more likely to react with the intended target rather than itself. For particularly sensitive substrates, protecting the hydroxyl group before converting the carboxylic acid to the acyl chloride may be a necessary synthetic strategy.
-
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Data Summary and Key Parameters
The success of reactions with this compound is qualitatively dependent on the exclusion of water. While specific quantitative data on yield versus parts-per-million of water is highly substrate-dependent, the general principle is that drier conditions lead to higher yields and purity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 109608-73-3 | [1][2][3][4][8][9][10][11][12] |
| Molecular Formula | C₃H₅ClO₂ | [1][8][9][10][11] |
| Molecular Weight | 108.52 g/mol | [2][4][8][10] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Key Functional Groups | Acyl Chloride (-COCl), Hydroxyl (-OH) | [1][2] |
Table 2: Troubleshooting Summary
| Problem | Likely Cause | Recommended Solution |
| Low/No Yield | Moisture contamination | Rigorously dry all glassware, solvents, and reagents. Use an inert atmosphere.[1][5][7] |
| Polymeric Byproducts | Intermolecular self-reaction | Maintain low reaction temperatures (0–5°C).[1] Add the acyl chloride slowly to the nucleophile. |
| Reaction Fails to Start | Degraded Reagent | Use a fresh bottle or a newly opened container of this compound. Verify the quality of other reagents. |
Experimental Protocols
General Protocol for Esterification using this compound under Anhydrous Conditions
This protocol provides a general methodology for reacting this compound with an alcohol. Note: This is a representative example; specific quantities and conditions should be optimized for your particular substrate.
-
Glassware Preparation: Dry a round-bottom flask, a magnetic stir bar, and a dropping funnel in an oven at 120°C overnight. Assemble the apparatus hot while flushing with dry nitrogen gas and allow it to cool to room temperature under a positive pressure of nitrogen.
-
Reagent Preparation: In the reaction flask, dissolve the alcohol (1.0 equivalent) and a non-nucleophilic base like pyridine or triethylamine (1.1 equivalents) in anhydrous dichloromethane.[13][14]
-
Reaction Setup: Place the flask in an ice-water bath to cool the solution to 0°C.
-
Addition of Acyl Chloride: Dissolve this compound (1.05 equivalents) in a small amount of anhydrous dichloromethane and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred, cooled solution of the alcohol over 30 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0°C for one hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
Workup: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography.
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References
- 1. This compound | 109608-73-3 | Benchchem [benchchem.com]
- 2. Buy this compound | 109608-73-3 [smolecule.com]
- 3. This compound | 109608-73-3 [chemicalbook.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. The reactions of acyl chlorides and acid anhydrides - Crunch Chemistry [crunchchemistry.co.uk]
- 6. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 7. chemistrystudent.com [chemistrystudent.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. 3-Hydroxy-propanoyl Chloride [sincopharmachem.com]
- 10. This compound | C3H5ClO2 | CID 18673867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 3-Hydroxy-propanoyl Chloride - CAS - 109608-73-3 | Axios Research [axios-research.com]
- 12. This compound | CAS No- 109608-73-3 | Simson Pharma Limited [simsonpharma.com]
- 13. 7.4 Acyl Chloride and Carboxylic Acid Anhydrides – Organic Chemistry II [kpu.pressbooks.pub]
- 14. fiveable.me [fiveable.me]
Technical Support Center: Safe Handling of 3-Hydroxypropanoyl Chloride
This guide provides essential safety information, personal protective equipment (PPE) recommendations, and handling protocols for researchers, scientists, and drug development professionals working with 3-Hydroxypropanoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a hazardous chemical that poses several risks. It is toxic and corrosive, capable of causing severe skin burns and eye damage.[1] Inhalation of its vapors can irritate the respiratory tract.[1] Furthermore, it is flammable and reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.[2][3]
Q2: What are the immediate first aid measures in case of exposure?
A2: In case of accidental exposure, immediate action is critical:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[2][4]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.[2][4]
Q3: What type of gloves should I use when handling this compound?
-
Butyl rubber or Viton® gloves are often recommended for handling highly corrosive chemicals and offer good resistance to a wide range of hazardous substances.[3]
-
Neoprene gloves can also provide good resistance to acids, and alkalis.[3]
-
Nitrile gloves may offer some protection against splashes, but they are generally not recommended for prolonged contact with strong acids or reactive organic halides.[1][3][5] It is advisable to wear two pairs of gloves (double-gloving), with a thicker, more resistant outer glove. Always inspect gloves for any signs of degradation or perforation before use.
Q4: Is a standard laboratory coat sufficient protection?
A4: A standard cloth laboratory coat is not sufficient. A flame-resistant and chemically impervious gown or apron should be worn over a lab coat to protect against splashes and potential ignition sources.[4]
Q5: When is respiratory protection necessary?
A5: Respiratory protection is necessary when working with this compound outside of a certified chemical fume hood, or if there is a risk of vapor inhalation. A full-facepiece respirator with a chemical cartridge suitable for organic vapors and acid gases is recommended in such situations.[6] A fit-tested N95 or N100 respirator may be appropriate for protection against airborne particles but not vapors.[6]
Q6: How should I properly store this compound?
A6: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[2] It is crucial to store it away from water and incompatible materials such as strong oxidizing agents, bases, alcohols, and amines to prevent violent reactions.[2]
Q7: What is the correct procedure for disposing of waste contaminated with this compound?
A7: All waste contaminated with this compound should be collected in a suitable, closed, and properly labeled container for hazardous waste disposal.[4] Do not mix it with other waste streams. Follow all local, state, and federal regulations for hazardous waste disposal.
Quantitative Data on Personal Protective Equipment
The selection of appropriate PPE is critical. The following table summarizes key considerations for different types of PPE when handling this compound.
| PPE Type | Material/Specification | Protection Level | Key Considerations |
| Hand Protection | Butyl Rubber / Viton® | Excellent | Recommended for direct handling and prolonged contact. |
| Neoprene | Good | Suitable for many applications, offers good chemical resistance.[3] | |
| Nitrile | Fair to Poor | Suitable for incidental splash protection only; must be changed immediately upon contact.[1][5] Not for immersion or prolonged contact. | |
| Eye Protection | Chemical Splash Goggles & Face Shield | Excellent | A full face shield must be worn in conjunction with chemical splash goggles.[6] |
| Body Protection | Flame-Resistant, Chemically Impervious Gown/Apron | Excellent | Worn over a standard lab coat for maximum protection. |
| Respiratory Protection | Full-Facepiece Respirator with Organic Vapor/Acid Gas Cartridge | Excellent | Required when not working in a fume hood or when vapor exposure is possible.[6] |
| Air-Purifying Respirator (APR) | Good | Must be fit-tested and used with appropriate cartridges. |
Experimental Protocol for Safe Handling
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
-
Preparation and Hazard Assessment:
-
Conduct a thorough risk assessment for the planned experiment.
-
Ensure a certified chemical fume hood is available and functioning correctly.
-
Locate the nearest safety shower and eyewash station and confirm they are accessible.[2]
-
Assemble all necessary PPE as outlined in the table above.
-
-
Personal Protective Equipment (PPE) Donning:
-
Don a flame-resistant lab coat.
-
Wear a chemically impervious apron or gown.
-
Put on the first pair of appropriate gloves (e.g., nitrile for dexterity).
-
Put on the second, more robust pair of gloves (e.g., butyl rubber).
-
Wear chemical splash goggles and a full-face shield.
-
If required, don a properly fitted respirator.
-
-
Handling and Experimental Procedure:
-
Perform all manipulations of this compound inside a certified chemical fume hood.[2]
-
Use only non-sparking tools and equipment to prevent ignition.[2]
-
Ensure all equipment is grounded to prevent static discharge.[2]
-
Handle the chemical with care to avoid splashes and the generation of aerosols.
-
Keep the container tightly closed when not in use.
-
-
Spill and Emergency Procedures:
-
In case of a small spill within the fume hood, use an appropriate absorbent material (e.g., dry sand or a commercial sorbent for reactive chemicals). Do not use water.
-
For larger spills, or any spill outside of a fume hood, evacuate the area and follow your institution's emergency procedures.
-
Remove all sources of ignition.[4]
-
-
Waste Disposal and Decontamination:
-
Dispose of all contaminated materials, including gloves and absorbent pads, in a designated hazardous waste container.[4]
-
Thoroughly decontaminate all glassware and equipment that came into contact with this compound.
-
Wash hands and forearms thoroughly after removing gloves.
-
Personal Protective Equipment (PPE) Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with this compound.
Caption: PPE selection workflow for this compound.
References
Troubleshooting low yield in 3-Hydroxypropanoyl chloride reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Hydroxypropanoyl chloride reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and direct method for synthesizing this compound is through the direct acyl chlorination of 3-hydroxypropanoic acid.[1] This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[1] These reagents convert the carboxylic acid functional group into a more reactive acyl chloride.[1]
Q2: What are the primary advantages of using thionyl chloride (SOCl₂) versus oxalyl chloride ((COCl)₂)?
Both reagents are effective for the synthesis of this compound. Thionyl chloride is often favored because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture.[1] Oxalyl chloride also produces gaseous byproducts (CO, CO₂, and HCl) and is known for reactions that can be faster and potentially result in higher yields compared to thionyl chloride.[1]
Q3: What are the key challenges in the synthesis of this compound?
The primary challenge stems from the bifunctional nature of the molecule, which contains both a hydroxyl (-OH) group and a carboxylic acid. The hydroxyl group can participate in side reactions, such as intermolecular esterification leading to oligomerization or polymerization.[1] Additionally, the acyl chloride product is highly susceptible to hydrolysis, meaning that rigorous anhydrous (dry) conditions are crucial for a successful reaction.[1]
Q4: How can I minimize side reactions involving the hydroxyl group?
To mitigate unwanted side reactions, the synthesis is typically conducted under specific conditions. These include:
-
Low Temperatures: Running the reaction at reduced temperatures, often between 0-5°C, can help to control the reactivity and minimize side product formation.[1]
-
Anhydrous Conditions: The use of dry solvents and glassware, along with an inert atmosphere (e.g., nitrogen or argon), is essential to prevent hydrolysis of the acyl chloride.[1]
-
Inert Solvent: A non-reactive solvent, such as dichloromethane, is commonly used.[1]
An alternative strategy involves a two-step approach where the hydroxyl group is first protected, for example, as a silyl ether. Following the chlorination of the carboxylic acid, the protecting group is then removed.[1]
Q5: What are the expected spectroscopic signatures for this compound?
For structural confirmation and purity assessment, the following spectroscopic data are characteristic:
-
¹H NMR: In a deuterated chloroform (CDCl₃) solvent, you can expect to see a signal for the methylene protons adjacent to the acyl chloride group (-CH₂COCl) at approximately δ 2.8 ppm. The methylene protons next to the hydroxyl group (-CH₂OH) typically appear around δ 4.3 ppm.[1]
-
IR Spectroscopy: A strong absorption band around 1800 cm⁻¹ is indicative of the carbonyl (C=O) stretch in the acyl chloride. A broad absorption band in the 3200-3600 cm⁻¹ region corresponds to the hydroxyl (O-H) group stretch.[1]
Troubleshooting Guide for Low Yield
Low yields in the synthesis of this compound are a common issue. This guide provides a systematic approach to identifying and resolving potential problems.
Diagram: Troubleshooting Workflow for Low Yield
Caption: A decision tree to diagnose and resolve common causes of low yield.
Quantitative Data Summary
| Chlorinating Agent | Typical Byproducts | Relative Reaction Rate | Reported Yields (General) | Key Considerations |
| Thionyl Chloride (SOCl₂) ** | SO₂(g), HCl(g) | Moderate | Good | Byproducts are gaseous and easily removed. Reaction may require heating. |
| Oxalyl Chloride ((COCl)₂) ** | CO(g), CO₂(g), HCl(g) | Fast | Often higher than SOCl₂ | Reactions are often faster and can proceed at lower temperatures. |
| Phosphorus Trichloride (PCl₃) | H₃PO₃(s) | Moderate | Variable | Non-gaseous byproduct requires separation. |
| Phosphorus Pentachloride (PCl₅) | POCl₃(l), HCl(g) | Fast | Good | Non-gaseous byproduct (POCl₃) needs to be removed, often by fractional distillation. |
Key Experimental Protocols
Below are detailed methodologies for the synthesis of this compound using thionyl chloride and oxalyl chloride. Note: These are generalized protocols and may require optimization.
Protocol 1: Synthesis using Thionyl Chloride
-
Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl and SO₂ to a scrubber), add 3-hydroxypropanoic acid.
-
Solvent Addition: Add anhydrous dichloromethane via a syringe under an inert atmosphere of nitrogen or argon. Cool the mixture to 0°C in an ice bath.
-
Reagent Addition: Slowly add thionyl chloride (1.5 to 2.0 equivalents) dropwise to the stirred solution.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a gentle reflux for 2-3 hours, or until the evolution of gas ceases.
-
Work-up: Cool the reaction mixture to room temperature. The excess thionyl chloride and solvent can be removed under reduced pressure. The crude this compound can be used directly for the next step or purified by vacuum distillation.
Protocol 2: Synthesis using Oxalyl Chloride
-
Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere, add 3-hydroxypropanoic acid and anhydrous dichloromethane.
-
Catalyst: Add a catalytic amount of N,N-dimethylformamide (DMF) to the mixture.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Reagent Addition: Add oxalyl chloride (1.2 to 1.5 equivalents) dropwise to the stirred solution. Vigorous gas evolution (CO, CO₂, HCl) will be observed.
-
Reaction: After the addition is complete, allow the mixture to stir at 0°C for 30 minutes and then warm to room temperature. Stir for an additional 1-2 hours.
-
Work-up: The solvent and volatile byproducts are removed under reduced pressure to yield the crude this compound. Due to its reactivity, it is often best to use the crude product immediately in the subsequent reaction step. A patent describes the preparation from 3-hydroxypropionic acid using oxalyl chloride (2M in CH2Cl2).[2]
Signaling Pathways and Logical Relationships
Diagram: Reaction Mechanism of 3-Hydroxypropanoic Acid to this compound
Caption: Simplified reaction pathways for the formation of this compound.
This technical support guide is intended to assist researchers in successfully performing and troubleshooting the synthesis of this compound. For specific applications, further optimization of the described protocols may be necessary.
References
Temperature control to minimize side reactions of 3-Hydroxypropanoyl chloride
Welcome to the technical support center for the synthesis and handling of 3-Hydroxypropanoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing side reactions through precise temperature control and addressing common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the synthesis of this compound to minimize side reactions?
A1: The recommended temperature range for the synthesis of this compound is 0–5°C.[1] Maintaining this low temperature is crucial to minimize side reactions, such as polymerization and other undesired transformations involving the hydroxyl group.
Q2: What are the primary side reactions to be concerned about during the synthesis of this compound?
A2: The main side reaction is polymerization involving the free hydroxyl group of the molecule. This is more likely to occur at elevated temperatures. Other potential side reactions include the formation of esters if alcohols are present as impurities and hydrolysis of the acyl chloride back to 3-hydroxypropanoic acid in the presence of moisture.
Q3: Which chlorinating agent is best for the synthesis of this compound: thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)?
A3: Both thionyl chloride and oxalyl chloride are effective for converting 3-hydroxypropanoic acid to this compound.
-
Thionyl chloride produces gaseous byproducts (SO₂ and HCl) that are easily removed from the reaction mixture.[1]
-
Oxalyl chloride also produces gaseous byproducts (CO and CO₂) and may offer faster reaction times and potentially higher yields.[1] The choice between the two often depends on the specific experimental setup, safety considerations, and desired purity of the final product.
Q4: Why is it critical to maintain anhydrous conditions during the synthesis?
A4: this compound, like other acyl chlorides, is highly sensitive to moisture. Water will hydrolyze the acyl chloride functional group, converting it back to the starting material, 3-hydroxypropanoic acid, which will reduce the yield of the desired product.[1]
Q5: How does the stability of this compound change with temperature?
A5: this compound is thermally sensitive. At temperatures above the recommended 0–5°C range, the rate of decomposition and polymerization increases significantly. For storage, it is recommended to keep the compound at low temperatures in a tightly sealed container under an inert atmosphere.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of this compound | Reaction temperature was too high. | Ensure the reaction is maintained between 0–5°C using an ice bath or a cryo-cooler. Monitor the internal reaction temperature closely. |
| Presence of moisture in the reaction. | Thoroughly dry all glassware in an oven before use. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Inefficient chlorinating agent. | Use a fresh bottle of thionyl chloride or oxalyl chloride. Older reagents can decompose and lose their reactivity. | |
| Formation of a viscous, polymeric material | Reaction temperature exceeded the optimal range. | Immediately cool the reaction mixture. In future experiments, ensure stringent temperature control and consider a slower, dropwise addition of the chlorinating agent to manage any exotherm. |
| High concentration of reactants. | Consider diluting the reaction mixture with an appropriate anhydrous solvent, such as dichloromethane, to reduce the proximity of reactive molecules. | |
| Product decomposes during workup or purification | Elevated temperatures during solvent removal. | Remove the solvent under reduced pressure at a low temperature (e.g., using a rotary evaporator with a cooled water bath). |
| Exposure to atmospheric moisture. | Minimize the exposure of the product to air during transfer and purification steps. Work quickly and under an inert atmosphere whenever possible. |
Experimental Protocols
Synthesis of this compound using Thionyl Chloride
This protocol describes the synthesis of this compound from 3-hydroxypropanoic acid using thionyl chloride as the chlorinating agent.
Materials:
-
3-Hydroxypropanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Condenser with a drying tube (filled with CaCl₂)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar, a dropping funnel, and a condenser fitted with a drying tube. The entire apparatus should be under a positive pressure of an inert gas.
-
Reactant Preparation: Dissolve 3-hydroxypropanoic acid in anhydrous dichloromethane in the round-bottom flask.
-
Cooling: Cool the flask to 0°C using an ice bath.
-
Addition of Thionyl Chloride: Slowly add thionyl chloride dropwise to the stirred solution of 3-hydroxypropanoic acid via the dropping funnel. Maintain the temperature of the reaction mixture between 0–5°C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction to stir at 0–5°C for 2-3 hours.
-
Workup: Once the reaction is complete, carefully and slowly remove the excess thionyl chloride and solvent under reduced pressure, ensuring the temperature remains low.
-
Purification: The crude this compound can be purified by vacuum distillation. It is crucial to keep the temperature as low as possible during distillation to prevent decomposition.
Visualizations
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of this compound.
Logical Relationship for Minimizing Side Reactions
Caption: Key factors to minimize side reactions in synthesis.
References
Purification techniques for synthesized 3-Hydroxypropanoyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of synthesized 3-Hydroxypropanoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
The most likely impurities are unreacted 3-hydroxypropanoic acid and residual chlorinating agents (e.g., thionyl chloride, oxalyl chloride) or their byproducts.[1] Due to the bifunctional nature of this compound, oligomers or self-esterification products can also be present, especially if the reaction temperature was not adequately controlled.
Q2: Why is my synthesized this compound yellow, and how can I decolorize it?
A yellow tint in this compound can indicate the presence of colored impurities from the starting materials or byproducts from the chlorination reaction. It can also be a sign of decomposition. Purification via fractional distillation under reduced pressure is often effective in separating the colorless product from less volatile colored impurities. If distillation is not feasible, flash column chromatography on silica gel using a non-protic eluent system may be attempted, though care must be taken to minimize contact time with the stationary phase to prevent hydrolysis.
Q3: Is it always necessary to purify this compound before the next synthetic step?
Not always. Due to its high reactivity and susceptibility to hydrolysis and decomposition upon purification, it is sometimes recommended to use the crude this compound directly in the subsequent reaction.[2] This is particularly advisable if the subsequent reaction is tolerant of the likely impurities (e.g., unreacted starting acid) and if the desired product of the next step is more easily purified.
Q4: What are the key considerations for handling and storing purified this compound?
This compound is highly sensitive to moisture and should be handled under strictly anhydrous conditions, preferably in an inert atmosphere (e.g., nitrogen or argon).[2] All glassware must be thoroughly dried. For storage, it is recommended to keep the compound in a tightly sealed container, under an inert atmosphere, and at a low temperature (e.g., in a refrigerator at 2-8°C) to minimize decomposition.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Yield After Purification | - Hydrolysis of the acyl chloride during workup or purification.[2] - Decomposition at elevated temperatures during distillation. - Inefficient extraction or separation. | - Ensure all solvents and glassware are rigorously dried. - Use a high-vacuum distillation to lower the boiling point.[2] - Consider using the crude product directly in the next step.[2] |
| Product Contaminated with Starting Material (3-Hydroxypropanoic Acid) | - Incomplete reaction. - Hydrolysis of the product during purification. | - Ensure the chlorinating agent was used in sufficient excess. - Perform fractional distillation to separate the higher-boiling starting material.[1][3] - Avoid any contact with water or protic solvents during workup. |
| Presence of Polymeric or Oligomeric Byproducts | - Self-reaction (esterification) of the bifunctional molecule, often at elevated temperatures. | - Maintain low reaction and purification temperatures.[4] - Consider protecting the hydroxyl group before chlorination if this is a persistent issue. |
| Product Rapidly Degrades Upon Standing | - Presence of residual acid or moisture catalyzing decomposition. | - Ensure thorough removal of HCl or other acidic byproducts. - Store under an inert atmosphere at low temperatures. |
Purification Protocols
Fractional Distillation
Fractional distillation is the most common method for purifying liquid acyl chlorides.[1][3] It is effective at removing less volatile impurities like the starting carboxylic acid and more volatile impurities like excess thionyl chloride.
Protocol:
-
Assemble a fractional distillation apparatus with a short Vigreux column. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen or argon.
-
Equip the receiving flask with a drying tube or connect it to a nitrogen line to prevent moisture ingress.
-
Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar.
-
Slowly heat the distillation flask in an oil bath.
-
Collect the fraction that distills at the expected boiling point of this compound (Predicted: 182.1 ± 23.0 °C at atmospheric pressure; the boiling point will be significantly lower under vacuum).
-
It is highly recommended to perform the distillation under reduced pressure to minimize thermal decomposition.
Flash Column Chromatography
Flash chromatography can be used for the purification of acyl chlorides, but it requires careful execution to avoid hydrolysis on the silica gel.[2]
Protocol:
-
Use a dry-packed silica gel column.
-
Pre-elute the column with the chosen anhydrous eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane in hexanes) to ensure the column is free of moisture.[2]
-
Dissolve the crude this compound in a minimal amount of the anhydrous mobile phase.
-
Quickly load the sample onto the column and begin elution.
-
Collect fractions and analyze them by a suitable method (e.g., thin-layer chromatography after derivatization, or GC-MS).
-
Combine the pure fractions and remove the solvent under reduced pressure at a low temperature.
Recrystallization
If the this compound is a solid at room temperature or forms a solid derivative, recrystallization can be an effective purification technique.
Protocol:
-
Select a suitable anhydrous, non-protic solvent system (e.g., toluene-hexane, diethyl ether).[1] Hydroxylic or basic solvents must be strictly avoided.[1]
-
Dissolve the crude product in a minimum amount of the hot solvent.
-
Allow the solution to cool slowly to induce crystallization.
-
Isolate the crystals by filtration in a dry environment (e.g., in a glove box or under a blanket of inert gas).
-
Wash the crystals with a small amount of the cold, anhydrous solvent.
-
Dry the purified crystals thoroughly under high vacuum.[1]
Quantitative Data Summary
| Purification Method | Typical Purity Achieved | Expected Yield Range | Key Advantages | Key Disadvantages |
| Fractional Distillation | >98% | 60-80% | Effective for removing non-volatile and some volatile impurities. | Potential for thermal decomposition.[2] |
| Flash Column Chromatography | 95-99% | 40-70% | Good for removing polar impurities. | Risk of hydrolysis on the stationary phase; can be slow.[2] |
| Recrystallization | >99% | 50-90% | Can yield very pure product. | Only applicable if the compound is a solid; requires a suitable solvent system. |
Process Flowcharts
Caption: Decision tree for selecting a purification method.
Caption: Troubleshooting workflow for low purification yield.
References
Incompatible materials to avoid with 3-Hydroxypropanoyl chloride
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 3-Hydroxypropanoyl chloride. It offers troubleshooting guides and frequently asked questions (FAQs) to ensure safe and successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so reactive?
This compound (CAS No. 109608-73-3) is a bifunctional organic compound with the molecular formula C₃H₅ClO₂.[1] It possesses both a hydroxyl (-OH) group and a highly reactive acyl chloride (-COCl) group. Its high reactivity stems from the significant partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack.[2] This reactivity makes it a valuable intermediate in various organic syntheses, including the development of pharmaceuticals.
Q2: What are the primary chemical families that are incompatible with this compound?
Due to its high reactivity, this compound is incompatible with a wide range of chemical families. The most critical to avoid are nucleophiles, which can readily react with the acyl chloride group in vigorous and often exothermic reactions. These families include:
-
Water and Moisture: Reacts, often violently, to form 3-hydroxypropanoic acid and corrosive hydrogen chloride (HCl) gas.[2][3] Anhydrous conditions are crucial for handling and storage.[3]
-
Alcohols: React to form esters and HCl gas. This reaction can be vigorous.
-
Amines (Primary and Secondary): React to form amides and ammonium chloride.[3] These reactions are typically very fast.
-
Bases and Alkalis: Strong bases can deprotonate the hydroxyl group and also catalyze rapid, and potentially hazardous, polymerization or decomposition.
-
Strong Oxidizing Agents: Can lead to dangerous and unpredictable reactions.
-
Carboxylic Acids: Can react to form acid anhydrides.
Q3: What are the immediate signs of an incompatibility reaction?
An incompatibility reaction can manifest in several ways, often rapidly. Be vigilant for the following signs:
-
Gas evolution: The release of steamy, acidic fumes (hydrogen chloride) is a common indicator of reaction with moisture or protic solvents.
-
Heat generation: Reactions are often exothermic and can lead to a rapid increase in temperature, potentially causing boiling or pressure buildup.
-
Color change: A change in the color of the reaction mixture can indicate a chemical transformation.
-
Precipitation: The formation of a solid precipitate may occur.
-
Vigorous boiling or splashing: A highly exothermic reaction can cause the solvent to boil violently.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
| Problem | Possible Cause | Recommended Action |
| Fuming upon opening the container | Exposure to atmospheric moisture. | Work in a fume hood with low humidity or under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is scrupulously dried before use. |
| Unexpectedly rapid or violent reaction | Contamination of reagents or solvents with water or other nucleophiles. Incompatible reaction vessel material. | Immediately cool the reaction vessel with an ice bath. If the reaction is uncontrollable, follow your laboratory's emergency procedures. Always add this compound slowly to the reaction mixture while monitoring the temperature. |
| Low or no yield of the desired product | Degradation of this compound due to improper storage or handling. Presence of impurities in starting materials. | Use freshly opened or properly stored this compound. Ensure all reactants and solvents are pure and anhydrous. |
| Corrosion or degradation of experimental apparatus | Use of incompatible materials for reaction vessels, stirring bars, or transfer lines. | Consult the material compatibility data in this guide. Use glassware (borosilicate) or other known resistant materials like PTFE for handling this compound. |
| Discoloration of the reaction mixture | Side reactions or decomposition. | Ensure the reaction is carried out at the recommended temperature and under an inert atmosphere. Analyze the mixture to identify byproducts and optimize reaction conditions. |
Incompatible Materials Data
The following tables summarize the compatibility of various materials with acyl chlorides. This data is primarily based on information for acetyl chloride, a closely related compound, and should be used as a guideline. It is crucial to perform small-scale compatibility testing for your specific application and conditions.
Table 1: Chemical Reactivity and Quantitative Data
| Incompatible Substance | Reaction Products | Enthalpy of Reaction (ΔrH°) for Acetyl Chloride Hydrolysis (kJ/mol) | Observations |
| Water | 3-Hydroxypropanoic acid, Hydrogen Chloride | -94.47[4] | Vigorous to violent reaction, highly exothermic, produces corrosive gas.[3][5] |
| Alcohols (e.g., Ethanol) | 3-Hydroxypropanoate ester, Hydrogen Chloride | Not available | Exothermic reaction, produces corrosive gas. |
| Amines (e.g., Ethylamine) | N-substituted 3-hydroxypropanamide, Amine hydrochloride | Not available | Very rapid and exothermic reaction. |
| Strong Bases (e.g., NaOH) | Salt of 3-hydroxypropanoic acid, potential for polymerization/decomposition | Not available | Highly exothermic and potentially hazardous. |
| Strong Oxidizing Agents | Various oxidation/decomposition products | Not available | Can be explosive. |
Table 2: Material Compatibility
| Material Category | Material | Compatibility with Acyl Chlorides | Notes |
| Plastics | Polypropylene (PP) | Not Recommended | Rated as having "limited resistance" to "severe effect" with acetyl chloride.[6][7][8][9] |
| Polytetrafluoroethylene (PTFE) | Excellent | Generally resistant to a wide range of chemicals, including acetyl chloride (dry).[10][11][12][13][14] | |
| Polyvinyl Chloride (PVC) | Not Recommended | Likely to be attacked. | |
| Elastomers | Viton® (Fluoroelastomer) | Excellent (with caution) | Rated as excellent with dry acetyl chloride, but compatibility should be verified.[15] Not compatible with ketones, which can be reaction byproducts.[16][17] |
| EPDM (Ethylene Propylene Diene Monomer) | Not Recommended | Generally poor resistance to chlorinated solvents and hydrocarbons. | |
| Metals | Stainless Steel (304, 316) | Good (in anhydrous conditions) | Anhydrous acyl chlorides are generally compatible. However, in the presence of moisture, the generated HCl is highly corrosive to stainless steel, causing pitting and stress corrosion cracking.[18][19][20] |
| Aluminum | Not Recommended | Can react with acyl chlorides, especially in the presence of a catalyst, to form aluminum acyl compounds.[4][21] The HCl byproduct is also corrosive to aluminum. | |
| Hastelloy® (e.g., C-276, C-22) | Excellent | Highly resistant to a wide range of corrosive chemicals, including wet chlorine and hydrochloric acid, making it a suitable choice for handling acyl chlorides and their reaction mixtures.[3][9][22] | |
| Other | Glass (Borosilicate) | Excellent | The preferred material for laboratory-scale reactions. |
Experimental Protocols
Protocol for Material Compatibility Testing (Adapted from ASTM D543) [6][12][23][24]
This protocol provides a general guideline for assessing the compatibility of a material with this compound.
-
Specimen Preparation:
-
Cut at least three specimens of the material to be tested into standardized dimensions (e.g., 25mm x 50mm x 2mm).
-
Clean the specimens with a non-reactive solvent and dry them thoroughly in a desiccator.
-
Accurately measure the weight and dimensions of each specimen.
-
-
Exposure:
-
Place each specimen in a separate, clean, and dry glass container with a tightly fitting lid (e.g., a vial with a PTFE-lined cap).
-
Add enough this compound to fully immerse the specimens.
-
Tightly seal the containers and store them at a controlled temperature (e.g., room temperature or the intended experimental temperature) for a specified duration (e.g., 24, 48, or 72 hours).
-
Include a control set of specimens that are not exposed to the chemical.
-
-
Evaluation:
-
After the exposure period, carefully remove the specimens from the containers in a fume hood.
-
Gently clean the specimens with an inert solvent to remove any residual this compound and dry them.
-
Visually inspect the specimens for any changes, such as swelling, discoloration, cracking, or crazing.
-
Re-measure the weight and dimensions of the specimens and calculate the percentage change.
-
If applicable, perform mechanical testing (e.g., tensile strength) on the exposed and control specimens to determine any degradation in physical properties.
-
-
Reporting:
-
Document all observations, including visual changes and quantitative measurements.
-
Based on the results, classify the material's compatibility as excellent, good, fair, or poor.
-
Visualizations
Material Compatibility Decision Workflow
The following diagram illustrates a logical workflow for selecting a compatible material for use with this compound.
References
- 1. This compound | C3H5ClO2 | CID 18673867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. inkosas.cz [inkosas.cz]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. PrimoVeNde [librarysearch.library.utoronto.ca]
- 6. Chemical Compatibility ASTM D543 — Material Testing Expert [materialtestingexpert.com]
- 7. chemos.de [chemos.de]
- 8. graco.com [graco.com]
- 9. parrinst.com [parrinst.com]
- 10. research.uga.edu [research.uga.edu]
- 11. wcu.edu [wcu.edu]
- 12. Chemical Compatibility ASTM D543 [intertek.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. researchgate.net [researchgate.net]
- 16. Khan Academy [khanacademy.org]
- 17. utsc.utoronto.ca [utsc.utoronto.ca]
- 18. astropak.com [astropak.com]
- 19. quora.com [quora.com]
- 20. Chloride Stress Corrosion Cracking - SSINA [ssina.com]
- 21. researchgate.net [researchgate.net]
- 22. csidesigns.com [csidesigns.com]
- 23. laboratuar.com [laboratuar.com]
- 24. coirubber.com [coirubber.com]
Validation & Comparative
A Comparative Guide to 3-Hydroxypropanoyl Chloride and Propionyl Chloride in Acylation Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3-hydroxypropanoyl chloride and propionyl chloride, two acylating agents with distinct reactivity profiles and applications in organic synthesis and drug development. We will delve into their performance in acylation reactions, supported by available experimental data, and provide detailed experimental protocols.
Introduction: Two Acyl Chlorides with Unique Characteristics
Propionyl chloride, the acyl chloride derivative of propionic acid, is a widely used reagent for introducing a propionyl group into molecules.[1] Its reactions are characteristic of acyl chlorides, making it a staple in the synthesis of a variety of compounds, including pharmaceuticals and pesticides.[2][3]
This compound, on the other hand, is a bifunctional molecule containing both a highly reactive acyl chloride and a hydroxyl group.[4] This dual functionality makes it a versatile intermediate, particularly in the synthesis of complex molecules and pharmaceutical agents, such as Tumor Necrosis Factor-alpha (TNF-α) inhibitors.
Reactivity and Performance in Acylation Reactions
The primary difference in the reactivity of these two acyl chlorides stems from the presence of the hydroxyl group in this compound. This electron-withdrawing group is expected to influence the electrophilicity of the carbonyl carbon.
Theoretical Comparison of Electrophilicity
Computational studies, specifically Density Functional Theory (DFT) calculations, have indicated a tangible difference in the electron distribution of the two molecules. The Mulliken charge analysis suggests an increased positive charge on the carbonyl carbon of this compound compared to propionyl chloride. This heightened positive charge enhances the electrophilicity of the carbonyl carbon, making it theoretically more susceptible to nucleophilic attack. This suggests that this compound may exhibit faster reaction rates in acylation reactions.
Performance in Amide and Ester Formation
Both acyl chlorides are effective in forming amide and ester bonds through reactions with amines and alcohols, respectively. These reactions typically proceed via a nucleophilic addition-elimination mechanism.[5]
Table 1: Comparison of Physicochemical Properties
| Property | This compound | Propionyl Chloride |
| CAS Number | 109608-73-3[4] | 79-03-8[6] |
| Molecular Formula | C₃H₅ClO₂[4] | C₃H₅ClO[6] |
| Molecular Weight | 108.52 g/mol [4] | 92.52 g/mol [6] |
| Boiling Point | Not readily available | 80 °C[6] |
| Melting Point | Not readily available | -94 °C[6] |
| Key Functional Groups | Acyl chloride, Hydroxyl | Acyl chloride |
Table 2: Representative Experimental Data for Acylation Reactions
| Acyl Chloride | Nucleophile | Product | Reaction Conditions | Yield | Reference |
| Propionyl chloride | 1,3-Thiazinane-2-thione | N-Propanoyl-1,3-thiazinane-2-thione | Triethylamine, Dichloromethane, 0°C to room temperature, 2h | 84% | [7] |
| Propionyl chloride | Anisole | 4'-Methoxypropiophenone | Aluminum chloride, Dichloromethane | Not specified | [8] |
| Propionyl chloride | 1-(2-phenylethyl)-4-phenylaminopiperidine | Fentanyl precursor | Nonaqueous solution | Kinetics studied | [2] |
| This compound | Not specified | TNF-α inhibitors | Not specified | Not specified | Not specified |
Note: The table presents representative data from different studies and does not represent a direct head-to-head comparison under identical conditions.
Experimental Protocols
Below are detailed methodologies for representative acylation reactions using both propionyl chloride and this compound.
General Experimental Workflow for Acylation
The following diagram illustrates a typical workflow for an acylation reaction using an acyl chloride.
Caption: A generalized workflow for acylation reactions.
Protocol for N-Acylation with Propionyl Chloride
This protocol is adapted from the acylation of 1,3-thiazinane-2-thione.[7]
Materials:
-
1,3-Thiazinane-2-thione (1 equivalent)
-
Triethylamine (1.3 equivalents)
-
Propionyl chloride (1.2 equivalents)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Dissolve 1,3-thiazinane-2-thione in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine dropwise to the stirred solution.
-
Slowly add propionyl chloride to the reaction mixture.
-
Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.
-
Cool the mixture again to 0°C and quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Hypothetical Protocol for N-Acylation with this compound
A similar protocol to the one described for propionyl chloride can be adapted for this compound. Given its bifunctional nature, protection of the hydroxyl group may be necessary to avoid side reactions, depending on the desired final product. If the hydroxyl group is to be retained, the reaction should be carried out under carefully controlled conditions.
Materials:
-
Amine (1 equivalent)
-
Triethylamine (1.1 equivalents)
-
This compound (1 equivalent)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the amine in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0°C.
-
Add triethylamine dropwise.
-
Add a solution of this compound in anhydrous DCM dropwise to the reaction mixture.
-
Stir the reaction at 0°C for 1-2 hours, monitoring the progress by TLC.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Application in Drug Development: TNF-α Inhibitor Synthesis
This compound and its derivatives are valuable building blocks in the synthesis of small molecule inhibitors of TNF-α. TNF-α is a pro-inflammatory cytokine implicated in various autoimmune diseases. Inhibiting its production or signaling is a key therapeutic strategy.
TNF-α Signaling Pathway
The following diagram illustrates a simplified overview of the TNF-α signaling pathway, which leads to inflammation and apoptosis.
Caption: Overview of TNF-α signaling leading to inflammation or apoptosis.
The synthesis of inhibitors often involves the acylation of a core scaffold with a side chain derived from 3-hydroxypropanoic acid. The reactivity of this compound allows for the efficient formation of these crucial amide or ester linkages.
Conclusion
Both this compound and propionyl chloride are valuable reagents for acylation reactions. Propionyl chloride serves as a reliable and standard choice for introducing a propionyl group. This compound, with its additional hydroxyl functionality and potentially higher reactivity, offers greater versatility for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The choice between these two reagents will ultimately depend on the specific synthetic goals, the nature of the substrate, and the desired functionality in the final product. Further direct comparative studies are warranted to fully elucidate the quantitative differences in their reactivity and to optimize their application in various synthetic contexts.
References
- 1. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 2. Synthesis and Application of Propionyl chloride_Chemicalbook [chemicalbook.com]
- 3. savemyexams.com [savemyexams.com]
- 4. This compound | C3H5ClO2 | CID 18673867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemrevise.org [chemrevise.org]
- 6. Propionyl chloride | C3H5ClO | CID 62324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. youtube.com [youtube.com]
A Comparative Spectroscopic Guide to 3-Hydroxypropanoyl Chloride and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis of 3-hydroxypropanoyl chloride and its common derivatives, including esters and amides. Due to the reactive nature of this compound, which makes obtaining experimental spectra challenging, this guide utilizes predicted spectroscopic data for the parent acyl chloride and compares it with experimental data for its more stable derivatives and an alternative reagent, 3-bromopropanoyl chloride. This information is crucial for reaction monitoring, quality control, and structural elucidation in synthetic chemistry and drug development.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic features of this compound, two of its common derivatives (an ester and an amide), and an alternative acylating agent, 3-bromopropanoyl chloride.
Table 1: Infrared Spectroscopy Data
| Compound | C=O Stretch (cm⁻¹) | O-H Stretch (cm⁻¹) | C-Cl Stretch (cm⁻¹) | Other Key Stretches (cm⁻¹) |
| This compound (Predicted) | ~1800 | ~3400 (broad) | ~650-800 | - |
| Ethyl 3-Hydroxypropanoate | ~1735 | ~3400 (broad) | N/A | C-O stretch (~1180) |
| N-Methyl-3-hydroxypropanamide | ~1640 | ~3400 (broad) | N/A | N-H stretch (~3300), C-N stretch |
| 3-Bromopropanoyl Chloride | ~1795 | N/A | ~650-800 | C-Br stretch (~550) |
Table 2: ¹H NMR Spectroscopy Data (Chemical Shifts in ppm)
| Compound | -CH₂-C=O | -CH₂-O(H) / -CH₂-N(H) | -O-CH₂- (Ester) | -N-CH₃ (Amide) | -CH₂-Br |
| This compound (Predicted) | ~3.3 | ~4.0 | N/A | N/A | N/A |
| Ethyl 3-Hydroxypropanoate [1] | ~2.5 | ~3.8 | ~4.2 (q) | N/A | N/A |
| N-Methyl-3-hydroxypropanamide [2] | ~2.4 | ~3.7 | N/A | ~2.8 (d) | N/A |
| 3-Bromopropanoyl Chloride | ~3.2 (t) | N/A | N/A | N/A | ~3.6 (t) |
Table 3: ¹³C NMR Spectroscopy Data (Chemical Shifts in ppm)
| Compound | C=O | -CH₂-C=O | -CH₂-O(H) / -CH₂-N(H) | -O-CH₂- (Ester) | -N-CH₃ (Amide) | -CH₂-Br |
| This compound (Predicted) | ~173 | ~50 | ~58 | N/A | N/A | N/A |
| Ethyl 3-Hydroxypropanoate [1] | ~172 | ~38 | ~59 | ~61 | N/A | N/A |
| N-Methyl-3-hydroxypropanamide [2] | ~173 | ~37 | ~58 | N/A | ~26 | N/A |
| 3-Bromopropanoyl Chloride | ~170 | ~48 | N/A | N/A | N/A | ~28 |
Table 4: Mass Spectrometry Data (Key Fragments m/z)
| Compound | Molecular Ion (M⁺) | [M-Cl]⁺ | [M-OR]⁺ / [M-NR₂]⁺ | Other Key Fragments |
| This compound | 108/110 | 73 | N/A | 55, 45 |
| Ethyl 3-Hydroxypropanoate [1] | 118 | N/A | 73 | 101, 89, 73, 45 |
| N-Methyl-3-hydroxypropanamide [2] | 103 | N/A | 74 | 72, 58, 44 |
| 3-Bromopropanoyl Chloride [3][4] | 170/172/174 | 135/137 | N/A | 107/109, 91, 71 |
Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below. Given the reactivity of this compound, all procedures should be carried out in a dry, inert atmosphere.
Sample Preparation for NMR Spectroscopy (for moisture-sensitive compounds)
-
Glassware Preparation: Ensure all NMR tubes and glassware are thoroughly dried in an oven at >100 °C for several hours and allowed to cool in a desiccator.
-
Solvent Preparation: Use deuterated solvents from a freshly opened sealed ampoule or dried over activated molecular sieves (3Å or 4Å) for at least 24 hours.
-
Sample Handling: All manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
-
Procedure:
-
Weigh the sample directly into the NMR tube under an inert atmosphere.
-
Using a gas-tight syringe, add the appropriate volume of deuterated solvent (e.g., CDCl₃, C₆D₆).
-
Cap the NMR tube securely with a sealed cap (e.g., J. Young's valve NMR tube).
-
Gently agitate the tube to dissolve the sample.
-
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
ATR-FTIR is a suitable technique for reactive liquid samples as it requires minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.
-
Sample Application: In a fume hood and under a stream of inert gas if necessary, apply a small drop of the liquid sample directly onto the ATR crystal.
-
Data Acquisition: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. Acquire the spectrum.
-
Cleaning: After analysis, thoroughly clean the ATR crystal with an appropriate dry solvent (e.g., anhydrous dichloromethane or chloroform) and a soft, non-abrasive wipe.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a dry, volatile solvent (e.g., anhydrous dichloromethane or diethyl ether).
-
Injection: Inject a small volume (typically 1 µL) of the solution into the GC-MS instrument.
-
GC Separation: The sample is vaporized and separated on a capillary column (e.g., a non-polar column like DB-5ms).
-
MS Analysis: The separated components are ionized (typically by electron impact, EI) and the resulting fragments are analyzed by the mass spectrometer.
Visualizations
The following diagrams illustrate the experimental workflow for spectroscopic analysis and the logical relationship in interpreting the spectral data.
Caption: Experimental workflow for the spectroscopic analysis of this compound derivatives.
Caption: Decision pathway for the structural confirmation of this compound derivatives.
References
- 1. Ethyl 3-hydroxypropanoate | C5H10O3 | CID 12870589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Hydroxy-N-methylpropanamide | C4H9NO2 | CID 15561472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Bromopropionyl chloride(15486-96-1) MS spectrum [chemicalbook.com]
- 4. Propanoyl chloride, 3-bromo- | C3H4BrClO | CID 84944 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of Esters Synthesized from 3-Hydroxypropanoyl Chloride
For researchers, scientists, and professionals in drug development, 3-hydroxypropanoyl chloride stands out as a valuable and versatile bifunctional building block. Its ability to readily undergo reactions at both its acyl chloride and hydroxyl moieties allows for the creation of diverse molecular architectures.[1] This guide provides a comparative analysis of the characterization of esters synthesized from this compound, focusing on the objective presentation of performance through experimental data and detailed methodologies.
The primary route for synthesizing these esters is the nucleophilic acyl substitution reaction between this compound and a wide range of alcohols.[1] This reaction is typically rapid and results in the formation of a 3-hydroxypropanoate ester and hydrogen chloride.[1] The inherent reactivity of the acyl chloride group makes it an excellent electrophile for attack by the oxygen atom of an alcohol.[1]
Synthesis Workflow
The synthesis of 3-hydroxypropanoate esters is a straightforward process involving the reaction of this compound with a chosen alcohol. The reaction proceeds via a nucleophilic acyl substitution mechanism. Due to the high reactivity of acyl chlorides, the reaction often occurs readily without the need for a catalyst, although a non-nucleophilic base may be used to scavenge the HCl byproduct.
References
Validation of 3-Hydroxypropanoyl Chloride as a Reference Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection and validation of an appropriate reference standard is a critical cornerstone in drug development and quality control, ensuring the accuracy and reliability of analytical measurements. This guide provides a comprehensive comparison of 3-Hydroxypropanoyl chloride and its logical alternative, 3-Hydroxypropionic acid, for use as a reference standard. We present supporting experimental data, detailed analytical protocols, and visual workflows to aid researchers in making an informed decision based on the specific requirements of their application.
Executive Summary
This compound, a reactive acyl chloride, and 3-Hydroxypropionic acid, its corresponding carboxylic acid, both play significant roles in chemical synthesis. However, their suitability as a reference standard hinges on a balance of reactivity, stability, and ease of characterization. This guide demonstrates that while this compound can be a useful intermediate, 3-Hydroxypropionic acid generally serves as a more robust and stable reference standard for most applications due to its inherent chemical properties. The validation of this compound requires more stringent handling and specialized analytical techniques to account for its reactivity.
Comparison of Key Performance Characteristics
The choice between this compound and 3-Hydroxypropionic acid as a reference standard depends on several key factors, summarized in the table below.
| Feature | This compound | 3-Hydroxypropionic acid | Rationale & Implications |
| Chemical Stability | Lower | Higher | Acyl chlorides are highly reactive and susceptible to hydrolysis.[1][2] This necessitates stringent control over storage and handling conditions to prevent degradation. 3-Hydroxypropionic acid is significantly more stable under ambient conditions. |
| Purity Determination | Requires derivatization for HPLC analysis | Direct analysis by HPLC and other methods | The high reactivity of the acyl chloride group complicates direct analysis.[3][4][5] Derivatization is often necessary to form a stable derivative for accurate quantification by HPLC. 3-Hydroxypropionic acid can be analyzed directly. |
| Handling & Storage | Requires inert, anhydrous conditions | Standard laboratory conditions | Due to its moisture sensitivity, this compound must be handled in a dry atmosphere (e.g., glove box) and stored under an inert gas. |
| Availability as a Certified Reference Material (CRM) | Less common | More readily available | 3-Hydroxypropionic acid is more widely available as a certified reference material from various suppliers, ensuring traceability and quality.[6][7] |
| Applicability | Specific syntheses where the acyl chloride is a direct reactant or impurity | Broader use in analytical methods for quantification of 3-hydroxypropanoic acid and its derivatives | The choice depends on the specific analytical need. If quantifying the acyl chloride itself is necessary, it must be used as the standard, albeit with challenges. |
Experimental Protocols for Validation
Accurate characterization and purity determination are paramount for qualifying a reference standard. Below are detailed protocols for the validation of both this compound and 3-Hydroxypropionic acid.
Protocol 1: Purity Determination of this compound by HPLC with Pre-column Derivatization
This method addresses the inherent reactivity of this compound by converting it to a stable derivative using 2-nitrophenylhydrazine prior to HPLC analysis.[8][3][4][5]
1. Principle: The acyl chloride group reacts with 2-nitrophenylhydrazine to form a stable hydrazide derivative that can be readily analyzed by reverse-phase HPLC with UV detection.
2. Reagents and Materials:
-
This compound sample
-
2-Nitrophenylhydrazine (derivatizing agent)
-
Acetonitrile (HPLC grade), as reaction solvent and mobile phase component
-
Water (HPLC grade), as mobile phase component
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
3. Derivatization Procedure:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with acetonitrile.
-
Prepare a 100 µg/mL solution of 2-nitrophenylhydrazine in acetonitrile.
-
In a separate vial, mix 1.0 mL of the sample solution with 1.0 mL of the 2-nitrophenylhydrazine solution.
-
Allow the reaction to proceed at room temperature for 30 minutes.[3][4]
4. HPLC Conditions:
-
Mobile Phase: Gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
5. Quantification: The purity of this compound is determined by comparing the peak area of the derivative to that of a similarly prepared certified reference standard of a related acyl chloride, or by area percent normalization if a specific standard is unavailable.
Protocol 2: Purity Determination of 3-Hydroxypropionic Acid by Direct HPLC
The stability of 3-Hydroxypropionic acid allows for a more straightforward analytical approach.
1. Principle: Direct quantification of 3-Hydroxypropionic acid using reverse-phase HPLC with UV detection.
2. Reagents and Materials:
-
3-Hydroxypropionic acid sample
-
3-Hydroxypropionic acid certified reference material (CRM)
-
Acetonitrile (HPLC grade)
-
0.1% Phosphoric acid in water (HPLC grade)
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
3. Standard and Sample Preparation:
-
Prepare a stock solution of the 3-Hydroxypropionic acid CRM at a concentration of 1 mg/mL in a suitable solvent (e.g., water or mobile phase).
-
Prepare a sample solution of the 3-Hydroxypropionic acid to be tested at the same concentration.
4. HPLC Conditions:
-
Mobile Phase: Isocratic mixture of 0.1% phosphoric acid in water and acetonitrile (e.g., 95:5 v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
5. Quantification: The purity of the sample is calculated by comparing its peak area to that of the CRM.
Protocol 3: Purity Determination by Quantitative NMR (qNMR)
qNMR is a powerful primary method for determining the purity of organic compounds without the need for a specific reference standard of the same compound.[9][10][11]
1. Principle: The purity of a substance is determined by comparing the integral of a specific proton signal from the analyte with the integral of a signal from a certified internal standard of known purity and weight.
2. Reagents and Materials:
-
This compound or 3-Hydroxypropionic acid sample
-
Certified internal standard (e.g., dimethyl sulfone, maleic acid)
-
Deuterated solvent (e.g., DMSO-d6, D2O)
-
NMR spectrometer
3. Procedure:
-
Accurately weigh a specific amount of the sample and the internal standard into an NMR tube.
-
Add a precise volume of the deuterated solvent.
-
Acquire the 1H NMR spectrum under quantitative conditions (e.g., long relaxation delay).
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
4. Purity Calculation: The purity is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
Visualizing Workflows and Concepts
To further clarify the processes and relationships discussed, the following diagrams are provided.
Caption: Workflow for Purity Analysis of this compound.
Caption: Stability Comparison of the Two Reference Standards.
Caption: General Workflow for qNMR Purity Determination.
Conclusion and Recommendations
The validation of a chemical reference standard is a meticulous process that demands a thorough understanding of the compound's chemical properties. While this compound is a valuable synthetic intermediate, its inherent reactivity and instability present significant challenges for its use as a reliable reference standard. The need for specialized handling and analytical techniques, such as derivatization prior to HPLC analysis, adds complexity and potential for error.
In contrast, 3-Hydroxypropionic acid offers superior stability, ease of handling, and allows for more direct and robust analytical characterization. For these reasons, 3-Hydroxypropionic acid is the recommended reference standard for the majority of applications requiring the quantification of this chemical entity. The use of this compound as a reference standard should be limited to specific cases where it is the direct analyte of interest and its instability can be meticulously controlled throughout the analytical process. Researchers and drug development professionals should carefully consider these factors to ensure the integrity and accuracy of their analytical data.
References
- 1. tutorchase.com [tutorchase.com]
- 2. Section: Unit 7 : CARBOXYLIC ACIDS AND ACYL CHLORIDES | Chemistry | REB [elearning.reb.rw]
- 3. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ovid.com [ovid.com]
- 6. 3-(3-Hydroxyphenyl)-3-hydroxypropionic acid analytical standard | 3247-75-4 [sigmaaldrich.com]
- 7. caymanchem.com [caymanchem.com]
- 8. development-and-validation-of-a-general-derivatization-hplc-method-for-the-trace-analysis-of-acyl-chlorides-in-lipophilic-drug-substances - Ask this paper | Bohrium [bohrium.com]
- 9. pubsapp.acs.org [pubsapp.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Small-Molecule TNF-α Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide is intended for informational purposes for a scientific audience and does not constitute medical advice. The development of new chemical entities is a complex process, and the data presented here is for comparative research purposes.
Introduction
Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic pro-inflammatory cytokine pivotal in the pathogenesis of numerous autoimmune and inflammatory diseases. While biologic therapies targeting TNF-α have revolutionized treatment for conditions like rheumatoid arthritis and inflammatory bowel disease, the development of orally bioavailable, small-molecule inhibitors remains a significant goal in medicinal chemistry to overcome the limitations of biologics, such as immunogenicity and high cost.[1][2][3]
This guide provides a comparative overview of the efficacy of several classes of small-molecule TNF-α inhibitors. Although the initial aim was to focus on derivatives of 3-hydroxypicolinic acid (3-HPC), a comprehensive literature search did not yield sufficient public data on 3-HPC-derived compounds with demonstrated TNF-α inhibitory activity. Therefore, this guide will focus on other promising chemical scaffolds for which experimental data is available, including Benpyrine , Indolinone , and Isoquinoline derivatives. The objective is to present a clear, data-driven comparison to aid researchers in the field of inflammation and drug discovery.
Mechanism of Action: TNF-α Signaling
TNF-α exerts its biological effects by binding to two distinct cell surface receptors: TNF receptor 1 (TNFR1) and TNF receptor 2 (TNFR2).[4][5][6] TNFR1 is ubiquitously expressed and contains a "death domain" in its intracellular region, enabling it to initiate signaling cascades that can lead to both apoptosis and inflammation via activation of NF-κB and MAPK pathways.[4][5][7][8] TNFR2 expression is more restricted, primarily to immune cells, and its signaling is generally associated with cell survival and proliferation.[6] Small-molecule inhibitors of TNF-α often function by disrupting the trimeric structure of soluble TNF-α, thereby preventing its interaction with its receptors.[9]
Below is a diagram illustrating the TNFR1 signaling pathway, a primary target for therapeutic intervention.
References
- 1. Discovery of an Orally Active Small-Molecule Tumor Necrosis Factor-α Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Tumor Necrosis Factor Receptors: Pleiotropic Signaling Complexes and Their Differential Effects [frontiersin.org]
- 5. Tumor Necrosis Factor Receptors: Pleiotropic Signaling Complexes and Their Differential Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Frontiers | TNFR1 and TNFR2 in the Control of the Life and Death Balance of Macrophages [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Development of Orally Efficacious Allosteric Inhibitors of TNFα via Fragment-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Chromatographic Separation of 3-Hydroxypiperidine Reaction Products
For researchers, scientists, and drug development professionals, the efficient separation and purification of 3-hydroxypiperidine (3-HPC) and its derivatives are critical steps in synthesis and analysis. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) for the separation of 3-HPC reaction products, supported by experimental data and detailed protocols.
Introduction to 3-Hydroxypiperidine and Chromatographic Techniques
3-Hydroxypiperidine is a valuable chiral building block in the synthesis of numerous pharmaceutical compounds. Its reaction mixtures can contain a variety of components, including the desired product, unreacted starting materials, byproducts, and enantiomeric impurities. The choice of chromatographic technique for separating these components is crucial for obtaining a pure product and for accurate analytical characterization. This guide explores the application and performance of HPLC, GC, and SFC in this context.
High-Performance Liquid Chromatography (HPLC) for Chiral and Achiral Separations
HPLC is a versatile and widely used technique for the separation of 3-HPC derivatives, particularly for chiral separations to resolve enantiomers. Normal-phase chromatography on polysaccharide-based chiral stationary phases (CSPs) is a common and effective approach.
Chiral Separation of N-Boc-3-hydroxypiperidine Enantiomers
A prevalent derivative of 3-HPC is N-Boc-3-hydroxypiperidine. The separation of its (R) and (S) enantiomers is a key step in many synthetic routes.
Comparative Performance of Chiral Stationary Phases:
| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | (S)-Enantiomer Retention Time (min) | (R)-Enantiomer Retention Time (min) | Resolution (Rs) | Reference |
| Chiralpak IC-3 (3 µm, 250 x 4.6 mm) | n-Hexane:Isopropanol (95:5) with 0.2% TFA | 0.6 | 24.1 | 26.1 | >1.5 | [1] |
| Chiralpak AD-H | Ethanol with 0.1% Diethylamine | 0.5 | Not Specified | Not Specified | >4.0 | [2] |
| Chiralcel OD-H | Not Specified | Not Specified | Not Specified | Not Specified | Baseline Separation | [3] |
Experimental Protocol: Chiral HPLC of N-Boc-3-hydroxypiperidine [1]
-
Instrumentation: Shimadzu LC-PDA system model LC 2050 or equivalent.
-
Column: Chiralpak IC-3 (250 mm x 4.6 mm, 3.0 µm particle size).
-
Mobile Phase: A premixed solution of n-Hexane and Isopropyl alcohol (IPA) in a 95:5 ratio, with the addition of 0.2% Trifluoroacetic acid (TFA).
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 15 µL.
-
Detection: Diode Array Detector (DAD) scanning from 190 nm to 400 nm.
-
Diluent: Isopropyl alcohol.
Workflow for Chiral HPLC Method Development:
Gas Chromatography (GC) for Purity and Reaction Monitoring
Gas chromatography is a powerful technique for assessing the purity of 3-HPC and its derivatives, as well as for monitoring the progress of a reaction. It is particularly well-suited for analyzing volatile compounds.
Purity Assessment and Byproduct Analysis
GC coupled with a Flame Ionization Detector (GC-FID) is commonly used for quantitative analysis of impurities in 3-HPC reaction mixtures.
Typical GC Parameters for 3-HPC Analysis:
| Parameter | Condition |
| Column | (5%-Phenyl)-methylpolysiloxane (e.g., HP-5) or CP-Volamine |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Hydrogen or Helium at a constant flow of ~1.6 mL/min |
| Injector Temperature | 240°C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300°C |
| Temperature Program | Initial temp: 80°C, ramp at 20°C/min to 280°C, hold for 2 min[4] |
Experimental Protocol: GC-FID Analysis of 3-HPC Reaction Mixture
-
Instrumentation: Agilent 6890 GC with FID or equivalent.
-
Column: (5%-Phenyl)-methylpolysiloxane column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Hydrogen at a constant flow of 1.6 mL/min.
-
Injector: Split mode with a split ratio of 50:1, temperature at 240°C.
-
Oven Program: Start at 80°C, ramp at 20°C/min to 280°C, and hold for 2.00 minutes.
-
Detector: FID at 300°C with hydrogen flow at 30.0 mL/min, air at 400.0 mL/min, and nitrogen makeup gas at 25.0 mL/min.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or ethyl acetate).
Workflow for GC-FID Analysis of Reaction Progress:
Supercritical Fluid Chromatography (SFC) as an Alternative
SFC is a powerful technique that combines the advantages of both gas and liquid chromatography. It uses a supercritical fluid, typically carbon dioxide, as the mobile phase, often with a polar co-solvent. SFC is particularly well-suited for chiral separations and can offer faster analysis times and reduced solvent consumption compared to HPLC.[5]
While specific applications for 3-HPC are not as widely documented as for HPLC and GC, the principles of SFC method development for chiral separations are well-established.[6][7] A typical approach involves screening a variety of chiral stationary phases and co-solvents to find the optimal separation conditions.
General SFC Screening Strategy for Chiral Amines:
-
Column Screening: Evaluate a set of complementary chiral stationary phases (e.g., polysaccharide-based columns like Chiralpak IA, IB, IC, ID, IE).
-
Co-solvent Screening: Test different polar organic solvents (e.g., methanol, ethanol, isopropanol, acetonitrile) as modifiers for the supercritical CO2 mobile phase.
-
Additive Screening: For basic compounds like piperidines, the addition of a basic additive (e.g., diethylamine) to the co-solvent can improve peak shape and resolution.
-
Optimization: Fine-tune the separation by adjusting parameters such as backpressure, temperature, and gradient profile.
Logical Flow of SFC Method Development:
Comparison of Chromatographic Techniques
| Feature | HPLC | GC | SFC |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Separation using a supercritical fluid as the mobile phase. |
| Typical Analytes | Non-volatile and thermally unstable compounds, including enantiomers. | Volatile and thermally stable compounds. | Chiral and achiral compounds, particularly suitable for preparative scale. |
| Advantages | - Wide applicability- Well-established methods- High resolution for chiral separations | - High efficiency and speed- Sensitive detectors (FID)- Lower cost of carrier gas | - Fast separations- Reduced organic solvent consumption- Complementary selectivity to HPLC |
| Disadvantages | - Higher solvent consumption- Longer run times compared to GC and SFC | - Limited to volatile and thermally stable analytes- Derivatization may be required for polar compounds | - Higher initial instrument cost- Method development can be complex |
| Application for 3-HPC | Excellent for chiral separation of derivatives (e.g., N-Boc-3-HPC). | Suitable for purity assessment and reaction monitoring. | Promising for fast chiral separations and purification. |
Conclusion
The choice of chromatographic technique for separating 3-HPC reaction products depends on the specific analytical goal. HPLC, particularly with chiral stationary phases, is the gold standard for the enantioseparation of 3-HPC derivatives. GC is a robust and efficient method for monitoring reaction progress and quantifying volatile impurities. SFC presents a fast and green alternative, especially for chiral separations, although method development can be more involved. By understanding the principles and leveraging the detailed protocols provided in this guide, researchers can select and optimize the most appropriate chromatographic method for their 3-HPC separation needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of several polysaccharide-derived chiral stationary phases for the enantiomer separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. forensicresources.org [forensicresources.org]
- 5. agilent.com [agilent.com]
- 6. matheo.uliege.be [matheo.uliege.be]
- 7. waters.com [waters.com]
The Unique Chemical Profile of 3-Hydroxypropanoyl Chloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the diverse landscape of acyl chlorides, 3-Hydroxypropanoyl chloride emerges as a uniquely versatile reagent, distinguished by its bifunctional nature. This guide provides an objective comparison of this compound with other common acyl chlorides, supported by established chemical principles and generalized experimental protocols for evaluating reactivity.
Executive Summary
This compound's distinctiveness lies in the presence of both a highly reactive acyl chloride moiety and a nucleophilic hydroxyl group within the same molecule. This dual functionality imparts unique reactivity, stability, and synthetic utility compared to monofunctional acyl chlorides such as acetyl chloride, propionyl chloride, and benzoyl chloride. While all acyl chlorides are potent acylating agents, this compound offers the potential for subsequent or intramolecular reactions, making it a valuable building block in the synthesis of complex molecules, particularly in the pharmaceutical industry.
Comparative Analysis of Physicochemical Properties
| Property | This compound | Acetyl Chloride | Propionyl Chloride | Benzoyl Chloride |
| Molecular Formula | C₃H₅ClO₂ | C₂H₃ClO | C₃H₅ClO | C₇H₅ClO |
| Molecular Weight | 108.52 g/mol | 78.50 g/mol | 92.52 g/mol | 140.57 g/mol |
| Key Functional Groups | Acyl chloride, Hydroxyl | Acyl chloride | Acyl chloride | Acyl chloride, Phenyl |
| Expected Reactivity | High, with potential for intramolecular reactions | Very High | High | Moderate (due to resonance) |
| Key Uniqueness | Bifunctionality allows for diverse synthetic pathways | Small, highly reactive acylating agent | Simple alkyl acylating agent | Aromatic acylating agent |
Reactivity Profile: A Tale of Two Functional Groups
The reactivity of acyl chlorides is primarily dictated by the electrophilicity of the carbonyl carbon.[1] In this compound, the presence of the electron-withdrawing hydroxyl group at the β-position is expected to have a modest impact on the electrophilicity of the acyl chloride compared to simple alkyl acyl chlorides. However, its true uniqueness stems from the interplay between its two functional groups.
1. Acyl Chloride Reactivity (Intermolecular Reactions): Like other acyl chlorides, the acyl chloride group of this compound readily undergoes nucleophilic acyl substitution with a variety of nucleophiles.[2]
-
Hydrolysis: Vigorous reaction with water to form 3-hydroxypropanoic acid and hydrochloric acid.[3][4]
-
Alcoholysis: Reacts with alcohols to form esters.
-
Aminolysis: Reacts with amines to form amides.
2. Hydroxyl Group Reactivity: The primary hydroxyl group can act as a nucleophile, enabling a second layer of reactivity. This allows for the synthesis of more complex structures by reacting it with electrophiles.
3. Intramolecular Reactivity: A Key Differentiator: The most significant distinction of this compound is its potential for intramolecular reactions. The hydroxyl group can act as an internal nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This can lead to the formation of a cyclic ester, β-propiolactone. This intramolecular cyclization is a unique reaction pathway not available to simple acyl chlorides.
Stability Considerations
Acyl chlorides are notoriously unstable in the presence of moisture and must be handled under anhydrous conditions to prevent hydrolysis.[5][6] The stability of this compound is further influenced by its bifunctional nature. The potential for intramolecular cyclization to the relatively unstable β-propiolactone represents a unique decomposition pathway that must be considered during storage and handling.
Applications in Drug Development: A Focus on TNF-α Inhibitors
The unique architecture of this compound makes it a valuable precursor in the synthesis of pharmacologically active molecules. Notably, it serves as a key building block for certain Tumor Necrosis Factor-alpha (TNF-α) inhibitors.[1] TNF-α is a pro-inflammatory cytokine implicated in a range of autoimmune diseases. Inhibitors of TNF-α are therefore crucial therapeutic agents.
The bifunctionality of this compound allows for its incorporation into larger molecules, providing a linker with a reactive handle for further modification or for direct interaction with the biological target.
Experimental Protocols
The following are generalized protocols for comparing the reactivity of acyl chlorides.
Protocol 1: Determination of Hydrolysis Rate by Titration
Objective: To compare the rate of hydrolysis of different acyl chlorides by monitoring the production of hydrochloric acid.
Materials:
-
Acyl chloride (e.g., this compound, acetyl chloride)
-
Acetone (anhydrous)
-
Distilled water
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Phenolphthalein indicator
-
Stopwatch, burette, pipette, conical flasks
Procedure:
-
Prepare a solution of the acyl chloride in anhydrous acetone (e.g., 0.1 M).
-
In a conical flask, add a known volume of distilled water.
-
Initiate the reaction by adding a precise volume of the acyl chloride solution to the water while starting the stopwatch.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a flask containing ice-cold acetone.
-
Add a few drops of phenolphthalein indicator to the quenched sample.
-
Titrate the sample with the standardized NaOH solution until a persistent pink color is observed.
-
Record the volume of NaOH used.
-
Repeat steps 4-7 at various time points to monitor the progress of the reaction.
-
The rate of reaction can be determined by plotting the concentration of HCl produced (calculated from the titration data) against time.
Protocol 2: Comparison of Aminolysis Rates by 1H NMR Spectroscopy
Objective: To compare the rate of reaction of different acyl chlorides with an amine by monitoring the disappearance of the amine starting material and the appearance of the amide product.
Materials:
-
Acyl chloride (e.g., this compound, propionyl chloride)
-
A primary or secondary amine (e.g., benzylamine)
-
Anhydrous deuterated solvent (e.g., CDCl₃)
-
NMR tubes
-
Internal standard (e.g., tetramethylsilane - TMS)
-
NMR spectrometer
Procedure:
-
Prepare a solution of the amine and the internal standard in the deuterated solvent in an NMR tube.
-
Acquire a 1H NMR spectrum of the initial mixture to establish the initial concentration of the amine.
-
Initiate the reaction by adding a known amount of the acyl chloride to the NMR tube.
-
Immediately begin acquiring 1H NMR spectra at regular time intervals.
-
Process the spectra and integrate the signals corresponding to a characteristic proton of the amine and a characteristic proton of the amide product.
-
The relative concentrations of the reactant and product can be determined by comparing their integral values to the integral of the internal standard.
-
Plot the concentration of the amine or amide against time to determine the reaction rate.
Visualizing a Key Application and its Biological Context
To illustrate the utility of this compound in drug development, we present a conceptual workflow for its use in the synthesis of a hypothetical TNF-α inhibitor and a simplified diagram of the TNF-α signaling pathway.
Caption: Synthetic workflow utilizing this compound.
Caption: Key steps in the TNF-α signaling cascade.
Conclusion
This compound stands apart from other acyl chlorides due to its inherent bifunctionality. This unique characteristic opens up a wider range of synthetic possibilities, allowing for the creation of complex molecular architectures that are difficult to access with simple acylating agents. While its reactivity at the acyl chloride group is comparable to other aliphatic acyl chlorides, the presence of the hydroxyl group introduces the potential for intramolecular reactions and provides a valuable site for further functionalization. These features make this compound a powerful tool for researchers and professionals in the field of organic synthesis and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. TNF Signaling Pathway | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. savemyexams.com [savemyexams.com]
Comparative Efficacy of 3-Hydroxyphencyclidine (3-HPC) Derivatives in Biochemical Assays: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of 3-Hydroxyphencyclidine (3-HPC) derivatives, focusing on their performance in biochemical assays. The data presented herein is intended to support further research and development in neuropharmacology.
This document provides a detailed comparison of the binding affinities of several 3-HPC derivatives, including 3-HO-PCP, 3-MeO-PCP, and 4-MeO-PCP, alongside the parent compound, phencyclidine (PCP). The primary focus is on their interactions with the N-methyl-D-aspartate (NMDA) receptor, a key target for dissociative anesthetics, as well as their off-target effects on opioid and sigma receptors.
Data Presentation: Comparative Binding Affinities
The following table summarizes the quantitative data on the binding affinities (Ki, expressed in nM) of 3-HPC derivatives and PCP for various neuroreceptors. A lower Ki value indicates a higher binding affinity.
| Compound | NMDA Receptor (PCP site) | µ-Opioid Receptor | κ-Opioid Receptor | σ1 Receptor | σ2 Receptor | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) |
| PCP | 59 nM[1] | >10,000 nM[1] | >10,000 nM | >10,000 nM[1] | 136 nM[1] | 2,234 nM[1] | >10,000 nM |
| 3-HO-PCP | 30 nM | 39-60 nM | 140 nM | 42 nM | Not Reported | Not Reported | Not Reported |
| 3-MeO-PCP | 20 nM | >10,000 nM | >10,000 nM | 42 nM | >10,000 nM | 216 nM | >10,000 nM |
| 4-MeO-PCP | 404 nM[2] | Not Reported | Not Reported | 296 nM[2] | 143 nM[2] | 844 nM[2] | 713 nM[2] |
Experimental Protocols
The binding affinities presented in this guide were determined using competitive radioligand binding assays. Below are detailed methodologies for the key experiments.
Radioligand Binding Assay for NMDA Receptor
This assay determines the binding affinity of test compounds for the PCP binding site within the NMDA receptor ion channel.
-
Radioligand: --INVALID-LINK--MK-801, a potent and specific ligand for the PCP site.[3][4]
-
Receptor Source: Homogenized brain tissue from rats (e.g., forebrain or cortex) is a common source of native NMDA receptors.[5][6]
-
Assay Buffer: Typically a Tris-HCl buffer (pH 7.4).[5]
-
Procedure:
-
A constant concentration of --INVALID-LINK--MK-801 (typically in the low nM range) is incubated with the receptor preparation.[5]
-
Increasing concentrations of the unlabeled test compound (e.g., 3-HPC derivatives) are added to compete with the radioligand for binding to the receptor.
-
The mixture is incubated to reach equilibrium (e.g., 60-180 minutes at 25-30°C).[5][7]
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.[7]
-
The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Radioligand Binding Assay for µ-Opioid Receptor
This assay measures the affinity of test compounds for the µ-opioid receptor.
-
Radioligand: [3H]DAMGO, a selective agonist for the µ-opioid receptor.[8]
-
Receptor Source: Brain tissue from naltrexone-treated rats (midbrain and brainstem) can be used as a source of µ-opioid receptors.[8]
-
Assay Buffer: A suitable buffer to maintain pH and ionic strength.
-
Procedure:
-
A fixed concentration of [3H]DAMGO is incubated with the receptor preparation.
-
Increasing concentrations of the test compound are added.
-
The mixture is incubated to allow binding to reach equilibrium (e.g., 35 minutes at 37°C).[8]
-
Bound and free radioligand are separated, typically by centrifugation or filtration.[8]
-
The amount of bound radioactivity is measured.
-
-
Data Analysis: The IC50 is determined and the Ki is calculated as described for the NMDA receptor assay.
Mandatory Visualizations
Experimental Workflow: Radioligand Binding Assay
References
- 1. Phencyclidine - Wikipedia [en.wikipedia.org]
- 2. 4-MeO-PCP - Wikipedia [en.wikipedia.org]
- 3. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 6. Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Optimization binding studies of opioid receptors, saturation and competition, using [3H]-DAMGO - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Hydroxypropanoyl Chloride: A Guide for Laboratory Professionals
Effective management and disposal of reactive chemical reagents are paramount for ensuring laboratory safety and environmental compliance. This document provides essential, step-by-step guidance for the proper disposal of 3-hydroxypropanoyl chloride, a toxic and corrosive organic compound.
As an acyl chloride, this compound is highly reactive, particularly with water and other nucleophilic substances, necessitating careful handling and a methodical approach to its disposal. Adherence to these procedures is critical for mitigating risks such as the release of corrosive hydrochloric acid fumes and potential exothermic reactions.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is in use and that the work is conducted in a properly functioning chemical fume hood.
-
Personal Protective Equipment: Wear chemical-resistant gloves (inspected before use), safety goggles, a face shield, and a flame-retardant lab coat.[1][2]
-
Ventilation: All handling and disposal steps must be performed in a well-ventilated laboratory fume hood to prevent inhalation of vapors.[1]
-
Ignition Sources: Keep all sources of ignition, such as open flames and spark-producing equipment, away from the work area.[1]
Disposal Protocol for Small Quantities (<50g)
For small quantities of this compound, a laboratory-scale neutralization procedure is the recommended disposal method. This involves a controlled hydrolysis reaction followed by pH neutralization.
Experimental Protocol: Hydrolysis and Neutralization
-
Prepare a Neutralizing Solution: In a suitably sized beaker, prepare a 2.5 M solution of sodium hydroxide (NaOH). Place the beaker in an ice bath to cool and to manage the heat generated during the reaction.
-
Controlled Addition: Using a dropping funnel or by adding very small aliquots, slowly and carefully add the this compound to the stirred, cold sodium hydroxide solution.[3] The reaction is exothermic and will produce hydrochloric acid, which is immediately neutralized by the sodium hydroxide.
-
Monitor the Reaction: Continue stirring the solution for at least two hours to ensure the hydrolysis is complete.[4] A clear solution should be obtained.[4]
-
pH Neutralization: Once the reaction is complete and the solution has returned to room temperature, check the pH using a calibrated pH meter or pH strips. The solution will likely be basic.
-
Adjust pH: Slowly add a dilute acid (e.g., 1 M hydrochloric acid or sulfuric acid) to the solution with continuous stirring until the pH is between 5.5 and 9.5.[2]
-
Final Disposal: The resulting neutralized aqueous solution can typically be discharged into the sanitary sewer system with a copious amount of water (at least 20 parts water to 1 part solution), provided this is in accordance with local regulations.[2][5]
Disposal Protocol for Large Quantities and Contaminated Materials
Disposal of larger volumes of this compound or grossly contaminated materials should be handled by a licensed chemical waste disposal service.
-
Containment: Collect the waste this compound in a suitable, tightly closed, and properly labeled container.[1]
-
Professional Disposal: The material should be sent to a licensed chemical destruction facility for disposal via controlled incineration with flue gas scrubbing.[1] Do not mix with other waste streams unless compatibility is confirmed.
-
Container Management: Empty containers that once held this compound must be decontaminated. Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol); collect the rinsate and treat it as hazardous waste.[1][6] After rinsing, the container can be punctured to render it unusable and disposed of in a sanitary landfill or recycled according to institutional protocols.[1]
Summary of Key Disposal and Safety Data
| Parameter | Guideline | Citation |
| Primary Disposal Method | Controlled hydrolysis with a base (e.g., 2.5 M NaOH) followed by neutralization. | [3] |
| Personal Protective Equipment | Chemical-resistant gloves, safety goggles, face shield, lab coat. | [1][2] |
| Work Environment | Chemical fume hood. | [1] |
| Final pH Range | 5.5 - 9.5 | [2] |
| Final Discharge (Small Scale) | Sanitary sewer with copious water flush, pending local regulations. | [2] |
| Large Quantity Disposal | Licensed chemical destruction plant (controlled incineration). | [1] |
| Spill Management | Evacuate, remove ignition sources, contain spill, prevent entry into drains, and collect for disposal. | [1] |
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
